molecular formula C11H22N2O3 B1148773 trans-4-Amino-1-boc-3-methoxypiperidine CAS No. 1232059-97-0

trans-4-Amino-1-boc-3-methoxypiperidine

Cat. No.: B1148773
CAS No.: 1232059-97-0
M. Wt: 230.30398
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-4-Amino-1-boc-3-methoxypiperidine is a useful research compound. Its molecular formula is C11H22N2O3 and its molecular weight is 230.30398. The purity is usually 95%.
BenchChem offers high-quality trans-4-Amino-1-boc-3-methoxypiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-4-Amino-1-boc-3-methoxypiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3R,4R)-4-amino-3-methoxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-8(12)9(7-13)15-4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGHCFVWYKWWMU-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

trans-4-Amino-1-boc-3-methoxypiperidine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to trans-4-Amino-1-boc-3-methoxypiperidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Amino-1-boc-3-methoxypiperidine is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid piperidine core, substituted with strategically placed functional groups—a Boc-protected amine, a free primary amine, and a methoxy group—makes it a valuable chiral building block for creating complex molecules with therapeutic potential. The trans stereochemistry between the C3-methoxy and C4-amino groups provides a defined three-dimensional vector for molecular elaboration, crucial for achieving specific interactions with biological targets.

This technical guide provides a comprehensive overview of the chemical and physical properties, reactivity, synthesis, and applications of trans-4-Amino-1-boc-3-methoxypiperidine, offering field-proven insights for its effective utilization in research and development.

Core Chemical and Physical Properties

The fundamental properties of trans-4-Amino-1-boc-3-methoxypiperidine are summarized below. It is important to note the existence of multiple CAS numbers for this compound, which may differentiate between racemic mixtures and specific enantiomers. The synonym tert-butyl ((3R,4R)-3-methoxypiperidin-4-yl)carbamate is associated with CAS number 1033748-33-2, indicating a specific stereoisomer.[1]

PropertyValueSource(s)
Molecular Formula C₁₁H₂₂N₂O₃[1][2][3][4][5]
Molecular Weight 230.30 g/mol [1][2][3][4][5]
Appearance Solid; Off-white to pale yellow crystalline powder[1][6]
CAS Numbers 1232059-97-0, 1033748-33-2[1][2][3][4][5]
Boiling Point 332 °C at 760 mmHg[1][7]
Melting Point Not available-
pKa (estimated) ~10.4 - 10.9 (for the 4-amino group, based on 4-aminopiperidine)[8][9]
Solubility Generally soluble in organic solvents such as methanol, ethanol, and dichloromethane. Solubility in aqueous solutions is pH-dependent.[10][11][12]
Storage Store at room temperature or refrigerated (4°C), protected from light, in a dry, well-ventilated place.[1][1][3]

Structural Information and Stereochemistry

The defining feature of this molecule is the trans relationship between the methoxy group at the C3 position and the amino group at the C4 position of the piperidine ring. This arrangement dictates the spatial orientation of these functional groups, which is a critical consideration in rational drug design.

Caption: 2D structure of trans-4-Amino-1-boc-3-methoxypiperidine.

Spectroscopic Profile (Expected)

While experimental spectra for trans-4-Amino-1-boc-3-methoxypiperidine are not widely published, the following section details the expected spectroscopic characteristics based on its structure and data from analogous compounds.[13][14][15] One major supplier notes that for certain products, including one with a CAS number for this compound, analytical data is not collected, and the buyer assumes responsibility for confirming purity and identity.[16]

¹H NMR (Proton Nuclear Magnetic Resonance)
  • Boc Group: A characteristic singlet peak is expected around δ 1.4-1.5 ppm, integrating to 9 protons, corresponding to the tert-butyl group.

  • Methoxy Group: A singlet at approximately δ 3.3-3.4 ppm, integrating to 3 protons.

  • Piperidine Ring Protons: A complex series of multiplets would appear in the region of δ 1.5-4.0 ppm. The protons on carbons adjacent to the nitrogen (C2 and C6) would be deshielded and appear further downfield. The protons at C3 and C4, bearing the methoxy and amino groups, would also be in this region, with their specific shifts and coupling constants being highly dependent on the chair conformation of the ring and the trans stereochemistry.

  • Amine Protons (NH₂): A broad singlet, the chemical shift of which would be concentration and solvent dependent, likely appearing between δ 1.5-3.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
  • Boc Group: Two distinct signals are expected: one for the quaternary carbon of the tert-butyl group at ~δ 80 ppm and another for the methyl carbons at ~δ 28 ppm. The carbonyl carbon of the Boc group would appear around δ 155 ppm.

  • Methoxy Carbon: A signal around δ 56-58 ppm.

  • Piperidine Ring Carbons: Signals for the six carbons of the piperidine ring would be expected in the range of δ 40-80 ppm. The C3 and C4 carbons, being substituted, would have distinct chemical shifts.

  • C3-O: Expected around δ 75-80 ppm.

  • C4-N: Expected around δ 50-55 ppm.

IR (Infrared) Spectroscopy
  • N-H Stretch: A characteristic absorption for the primary amine (NH₂) in the region of 3300-3500 cm⁻¹. This may appear as a doublet.

  • C-H Stretch: Aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band for the carbamate carbonyl (Boc group) is expected around 1680-1700 cm⁻¹.

  • C-O Stretch: A signal for the C-O ether linkage of the methoxy group is expected in the 1070-1150 cm⁻¹ region.

  • N-H Bend: An absorption for the primary amine scissoring motion around 1600 cm⁻¹.

MS (Mass Spectrometry)
  • Molecular Ion (M⁺): The nominal mass is 230. The exact mass for C₁₁H₂₂N₂O₃ is 230.1630.

  • Fragmentation Patterns: Common fragmentation would involve the loss of the tert-butyl group ([M-57]⁺) or isobutylene ([M-56]), and the loss of the entire Boc group ([M-101]⁺).

Reactivity and Chemical Behavior

The synthetic utility of trans-4-Amino-1-boc-3-methoxypiperidine stems from the differential reactivity of its functional groups.

G cluster_0 Reactivity Profile Molecule trans-4-Amino-1-boc-3-methoxypiperidine Boc Boc-Protected Amine (N1) Molecule->Boc Stable to base & nucleophiles Amine Primary Amine (C4) Molecule->Amine Nucleophilic & Basic Methoxy Methoxy Group (C3) Molecule->Methoxy Generally stable, potential leaving group Boc_Deprotection Deprotection to secondary amine Boc->Boc_Deprotection Acidic Conditions (e.g., TFA, HCl) Amine_Reactions Forms amides, sulfonamides, secondary/tertiary amines Amine->Amine_Reactions Acylation, Alkylation, Reductive Amination, etc. Methoxy_Reactions Cleavage to alcohol Methoxy->Methoxy_Reactions Strong acid (e.g., HBr) or Lewis acids

Caption: Logical relationship of functional group reactivity.

The Boc-Protected Amine (N1)

The tert-butoxycarbonyl (Boc) group is a robust protecting group for the piperidine nitrogen.

  • Stability: It is stable to a wide range of nucleophilic and basic conditions, allowing for selective reactions at the C4-amino group.[17]

  • Deprotection: The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent.[17] This orthogonal deprotection strategy is a cornerstone of its utility in multi-step synthesis.

The Primary Amine (C4)

The free amino group at the C4 position is the primary site of nucleophilic reactivity.

  • Nucleophilicity: It readily participates in standard amine reactions such as acylation to form amides, sulfonylation to form sulfonamides, alkylation, and reductive amination.

  • Basicity: As a primary amine on an aliphatic ring, it is basic, with an estimated pKa similar to that of 4-aminopiperidine (~10.4-10.9).[18][8][9] This allows it to act as a base or be protonated to form an ammonium salt.

The Methoxy Group (C3)

The methoxy group is generally stable under neutral and basic conditions.

  • Reactivity: It can be cleaved to the corresponding alcohol under harsh acidic conditions (e.g., HBr) or with certain Lewis acids. This transformation is less common but can be a useful synthetic handle. The presence of the methoxy group can influence the biological activity of the final molecule through steric and electronic effects.[19]

Synthesis

Representative Synthesis Workflow

G Start 1-Boc-4-piperidone Step1 α-Hydroxylation / Methylation Start->Step1 Intermediate1 1-Boc-3-methoxy-4-piperidone Step1->Intermediate1 Step2 Reductive Amination Intermediate1->Step2 Intermediate2 rac-cis/trans-4-Amino-1-boc-3-methoxypiperidine Step2->Intermediate2 Step3 Chromatographic Separation Intermediate2->Step3 Product trans-4-Amino-1-boc-3-methoxypiperidine Step3->Product

Caption: A potential workflow for the synthesis of the target compound.

Representative Experimental Protocol

Disclaimer: This protocol is illustrative and adapted from general procedures for Boc-protection and piperidine synthesis.[12][17][21] It has not been experimentally validated for this specific target and should be optimized.

Step 1: Boc Protection of 4-Aminopiperidine (Example Starting Material)

  • Dissolve 4-aminopiperidine (1.0 eq) in a suitable solvent mixture such as 1:1 dioxane/water or THF/water.

  • Add a base, such as sodium bicarbonate (NaHCO₃, 2.0 eq) or triethylamine (TEA, 1.5 eq), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same organic solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the Boc-protected amine. Further purification may be achieved by column chromatography.[12][22]

(Note: The synthesis of the 3-methoxy substituted intermediate would require additional, more complex steps not detailed here, likely starting from a different precursor like 1-Boc-4-piperidone.)

Applications in Drug Discovery

trans-4-Amino-1-boc-3-methoxypiperidine is primarily used as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

  • Scaffold for CNS Agents: The piperidine ring is a common motif in drugs targeting the central nervous system. This building block can be used to synthesize novel analgesics or antidepressants.[7]

  • Protein Degraders: It is listed by chemical suppliers as a building block for protein degraders, such as PROTACs (Proteolysis Targeting Chimeras).[2][3] In this context, the piperidine moiety can serve as part of the linker or as a component of the E3 ligase-binding element.

  • Kinase Inhibitors: The substituted piperidine scaffold is prevalent in various kinase inhibitors, where it can provide a rigid framework to orient pharmacophoric groups for optimal binding to the kinase active site.

Safety and Handling

Based on available Safety Data Sheets (SDS), trans-4-Amino-1-boc-3-methoxypiperidine should be handled with care in a laboratory setting.[1]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Signal Word: Warning.[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood.

  • Incompatibilities: Avoid strong oxidizing agents.

Conclusion

trans-4-Amino-1-boc-3-methoxypiperidine is a high-value synthetic intermediate whose utility is derived from its defined stereochemistry and orthogonally protected functional groups. While detailed public data on its physical and spectral properties are scarce, its chemical behavior can be confidently predicted based on well-understood principles of organic chemistry. For researchers in drug discovery, this building block offers a reliable and versatile platform for the synthesis of novel, structurally complex piperidine derivatives, enabling the exploration of new chemical space in the pursuit of next-generation therapeutics.

References

  • CP Lab Safety. trans-4-amino-1-boc-3-methoxypiperidine, min 97%, 500 mg. [Link]

  • PubChem. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291. [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. [Link]

  • Reddit. Having great trouble with a Boc-protection reaction : r/Chempros. [Link]

  • National Center for Biotechnology Information. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • WordPress.com. Reactions that Work: Boc Protection | Chemtips. [Link]

  • Pipzine Chemicals. 4-Aminopiperidine. [Link]

  • PubChem. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833. [Link]

  • PubChem. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Google Patents. Method for preparing 4-Boc-aminopiperidine.
  • Google Patents. Method for synthesizing 1-boc-4-aminopiperidine.
  • Beilstein Journals. Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. [Link]

  • PubChem. trans-4-(Boc-amino)-3-methoxypiperidine | C11H22N2O3 | CID 58522529. [Link]

  • MySkinRecipes. trans-4-(Boc-aMino)-3-Methoxypiperidine. [Link]

  • Google P
  • ResearchGate. Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. [Link]

  • Chemsrc. (3S,4R)-TERT-BUTYL 4-AMINO-3-METHOXYPIPERIDINE-1-CARBOXYLATE. [Link]

  • PubChem. 4-Piperidinamine | C5H12N2 | CID 424361. [Link]

  • Volza. Trans Amino Imports in India. [Link]

Sources

A Comprehensive Technical Guide to trans-4-Amino-1-boc-3-methoxypiperidine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a privileged structure, integral to the design of numerous therapeutic agents. Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it a cornerstone for developing molecules with high receptor affinity and specificity. Within this class, trans-4-Amino-1-boc-3-methoxypiperidine has emerged as a particularly valuable and versatile building block. The strategic placement of an amino group at the C4 position and a methoxy group at the C3 position, combined with the synthetically tractable Boc-protecting group, offers a unique combination of functionalities. This guide provides an in-depth technical overview of its chemical properties, synthesis, characterization, and applications, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties and Characterization

The precise chemical identity and purity of starting materials are paramount in drug development. trans-4-Amino-1-boc-3-methoxypiperidine is a chiral molecule whose properties are defined by its specific three-dimensional arrangement.

Core Data Summary

A summary of the key physicochemical properties is presented below. It is important for researchers to note that multiple CAS numbers may be associated with this compound, reflecting different suppliers or batches; verification is always recommended.

PropertyValueReferences
Molecular Formula C₁₁H₂₂N₂O₃[1][2][3][4]
Molecular Weight 230.30 g/mol [1][2][3][4]
CAS Number 1232059-97-0 or 1033748-33-2[1][2][3]
Appearance Typically a solidInferred from related compounds
Purity ≥97% (Typical)[2][3]
Storage Room temperature, under inert atmosphere[1]
Spectroscopic and Analytical Characterization

Ensuring the identity and purity of trans-4-Amino-1-boc-3-methoxypiperidine is a critical step before its use in synthesis. A multi-pronged analytical approach is essential for robust quality control.

Experimental Protocol: Quality Control Workflow

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The resulting spectrum should confirm the presence of the Boc group (a singlet around 1.4 ppm), the methoxy group (a singlet around 3.3 ppm), and the distinct protons of the piperidine ring, with coupling constants confirming the trans stereochemistry.

    • ¹³C NMR: A corresponding carbon spectrum will show characteristic peaks for the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the methoxy carbon (~56 ppm), and the carbons of the piperidine ring.

  • Mass Spectrometry (MS):

    • Utilize Electrospray Ionization (ESI) in positive ion mode. The expected [M+H]⁺ ion should be observed at approximately m/z 231.3. This provides unambiguous confirmation of the molecular weight.

  • High-Performance Liquid Chromatography (HPLC):

    • Employ a reverse-phase C18 column.

    • Use a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid, to assess purity.

    • Detection via UV at 210-220 nm (for the carbamate) or by an Evaporative Light Scattering Detector (ELSD) will quantify the percentage of the main component and any impurities. A purity level of >97% is typically required for drug discovery applications.[2][3]

G cluster_QC Analytical Workflow for Identity & Purity Sample trans-4-Amino-1-boc- 3-methoxypiperidine Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS HPLC HPLC Analysis (RP-C18) Sample->HPLC Structure Structural Confirmation (Stereochemistry) NMR->Structure MW Molecular Weight Verification MS->MW Purity Purity Assessment (>97%) HPLC->Purity

Caption: Quality Control Workflow Diagram.

Synthesis and Manufacturing

While specific, proprietary synthesis routes for trans-4-Amino-1-boc-3-methoxypiperidine are often held as trade secrets, a plausible and logical synthetic strategy can be devised based on established organic chemistry principles for related aminopiperidines.[5][6][7] The following represents a generalized, multi-step synthesis that highlights the key chemical transformations.

Experimental Protocol: Representative Synthesis

  • Step 1: N-Protection of a Piperidone Precursor:

    • Start with a suitable 3-methoxy-4-piperidone precursor.

    • Dissolve the piperidone in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add di-tert-butyl dicarbonate (Boc)₂O and a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

    • Work up the reaction by washing with aqueous solutions to remove the base and unreacted anhydride, followed by drying and evaporation to yield 1-boc-3-methoxy-4-piperidone.

  • Step 2: Reductive Amination:

    • Dissolve the resulting ketone from Step 1 in a solvent like methanol (MeOH) or dichloroethane (DCE).

    • Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.

    • Introduce a reducing agent. For stereocontrol to achieve the trans product, a bulky reducing agent or specific catalytic hydrogenation conditions may be employed. Sodium triacetoxyborohydride (STAB) is a common choice for its mildness and efficiency.

    • The reaction is stirred until imine formation and subsequent reduction are complete.

    • Quench the reaction carefully, followed by an extractive workup to isolate the crude product.

  • Step 3: Purification:

    • The final product is purified using column chromatography on silica gel. A gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine to prevent streaking of the amine product on the silica, is typically used to isolate the pure trans-4-Amino-1-boc-3-methoxypiperidine.

G start 3-Methoxy-4-piperidone Precursor step1 Step 1: N-Protection Reagents: (Boc)₂O, Base Solvent: DCM start->step1 intermediate 1-Boc-3-methoxy- 4-piperidone step1->intermediate step2 Step 2: Reductive Amination Reagents: NH₃ source, STAB Solvent: MeOH intermediate->step2 end trans-4-Amino-1-boc- 3-methoxypiperidine step2->end

Caption: Generalized Synthetic Workflow.

Applications in Drug Discovery and Development

The utility of trans-4-Amino-1-boc-3-methoxypiperidine stems from its role as a chiral building block. The primary amine serves as a versatile handle for coupling reactions, while the Boc-protected piperidine nitrogen can be deprotected and functionalized in later synthetic steps. This allows for its incorporation into larger, more complex molecules.

  • Scaffold for Novel Therapeutics: The aminopiperidine motif is a key component in a wide range of biologically active compounds. It has been used in the synthesis of antibacterial agents and antagonists for chemokine receptors like CCR5, which is a target in antiviral therapies.[8]

  • Peptidomimetics and Conformational Constraint: Incorporating this rigid piperidine structure into peptide chains creates peptidomimetics.[9] This is a powerful strategy to enhance metabolic stability against enzymatic degradation and to lock the molecule into a specific bioactive conformation, potentially increasing receptor affinity and selectivity.[9]

  • Exploring Structure-Activity Relationships (SAR): The methoxy group provides an additional vector for modification or interaction within a receptor's binding pocket. The primary amine allows for the straightforward construction of amide, urea, sulfonamide, or amine linkages, facilitating the rapid exploration of SAR and the optimization of lead compounds.

Safety, Handling, and Storage

As a laboratory chemical, proper handling of trans-4-Amino-1-boc-3-methoxypiperidine is essential. While a specific safety data sheet (SDS) should always be consulted, general best practices for related aminopiperidine compounds apply.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[10][11]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[11][12] Avoid contact with skin and eyes.[12] In case of contact, rinse immediately and thoroughly with water.[12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[1][10][12] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain product quality.[1]

  • Hazard Statements: This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[13]

Conclusion

trans-4-Amino-1-boc-3-methoxypiperidine is more than just a chemical reagent; it is a key enabling tool for the modern medicinal chemist. Its well-defined stereochemistry and orthogonal protecting groups provide a reliable and versatile platform for constructing complex molecular architectures. From antiviral agents to novel peptidomimetics, the applications for this building block continue to expand, underscoring its importance in the ongoing quest to develop safer and more effective medicines. A thorough understanding of its properties, synthesis, and handling is crucial for any research professional aiming to leverage its full potential in their drug discovery programs.

References

  • CP Lab Safety. (n.d.). trans-4-amino-1-boc-3-methoxypiperidine, min 97%, 500 mg. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-1-Boc-piperidine. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]

  • Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • PrepChem.com. (n.d.). Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. Retrieved from [Link]

  • PubChem. (n.d.). trans-4-(Boc-amino)-3-methoxypiperidine. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Retrieved from [Link]

  • Google Patents. (2020). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • MDPI. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

Sources

A Technical Guide to the Structural Elucidation of trans-4-Amino-1-boc-3-methoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for the structural elucidation of trans-4-Amino-1-boc-3-methoxypiperidine, a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. Piperidines are prevalent scaffolds in pharmaceuticals, and a precise understanding of their structure and stereochemistry is paramount for discerning structure-activity relationships (SAR).[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a logical, experience-driven approach to confirming the molecular structure of this compound.

Introduction

trans-4-Amino-1-boc-3-methoxypiperidine (Molecular Formula: C₁₁H₂₂N₂O₃, Molecular Weight: 230.308 g/mol , CAS: 1232059-97-0) is a chiral building block that incorporates several key functional groups: a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group, a primary amine, and a methoxy ether.[5] The precise spatial arrangement of the amino and methoxy groups on the piperidine ring—the trans configuration—is critical to its utility as a synthetic intermediate. This guide will detail a multi-technique analytical workflow designed to unambiguously confirm the connectivity and stereochemistry of this molecule.

Strategic Approach to Structure Elucidation

Our approach is rooted in a systematic and self-validating workflow. We will begin with techniques that confirm the molecular weight and elemental composition, followed by methods that probe the functional groups present. Finally, we will employ advanced NMR techniques to establish the connectivity and relative stereochemistry of the substituents on the piperidine ring.

G MS Mass Spectrometry (Confirm Molecular Weight & Formula) IR Infrared Spectroscopy (Identify Functional Groups) MS->IR Molecular Formula Confirmed NMR Nuclear Magnetic Resonance (Connectivity & Stereochemistry) IR->NMR Functional Groups Identified Xtal X-ray Crystallography (Absolute Confirmation - Optional) NMR->Xtal For Ambiguous Cases Conclusion Structure Confirmed NMR->Conclusion Connectivity & Stereochemistry Established Xtal->Conclusion

Caption: Overall workflow for the structural elucidation of trans-4-Amino-1-boc-3-methoxypiperidine.

Part 1: Mass Spectrometry - Confirming the Molecular Identity

Mass spectrometry (MS) is the initial and essential step to verify the molecular weight and elemental composition of the synthesized compound.

Experimental Protocol:
  • Instrumentation: An electrospray ionization (ESI) high-resolution mass spectrometer (HRMS) is recommended.

  • Ionization Mode: Positive ion mode is preferred due to the presence of the basic amino group.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

  • Analysis: Infuse the sample directly or via liquid chromatography.

Data Interpretation:

The primary goal is to observe the protonated molecule [M+H]⁺. For trans-4-Amino-1-boc-3-methoxypiperidine, this would be at m/z 231.1703.

A key characteristic of Boc-protected amines in mass spectrometry is their susceptibility to fragmentation, often losing the Boc group or isobutylene.[6][7] This can be a diagnostic feature.

IonExpected m/zDescription
[M+H]⁺231.1703Protonated molecule
[M-C₄H₈+H]⁺175.1077Loss of isobutylene
[M-Boc+H]⁺131.1124Loss of the Boc group
[C₄H₉]⁺57.0704tert-Butyl cation

Note: The exact fragmentation pattern can be influenced by the ionization method and energy. Using softer ionization techniques can help preserve the molecular ion.[6]

Part 2: Infrared (IR) Spectroscopy - Probing the Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Experimental Protocol:
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Technique: Attenuated Total Reflectance (ATR) is a convenient method for solid or liquid samples.

  • Sample Preparation: A small amount of the sample is placed directly on the ATR crystal.

Expected Vibrational Frequencies:
Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H Stretch (Amine)3300-3500 (two bands for primary amine)Indicates the presence of the -NH₂ group.
C-H Stretch (Aliphatic)2850-3000From the piperidine ring and Boc group.
C=O Stretch (Carbamate)1680-1700Characteristic of the Boc protecting group.[8]
N-H Bend (Amine)1590-1650Further confirmation of the primary amine.
C-O Stretch (Ether)1070-1150Corresponds to the methoxy group.
C-N Stretch (Carbamate)1089-1090Associated with the carbamate linkage.[9]

The presence of these characteristic absorption bands provides strong evidence for the major functional components of the molecule.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Key to Connectivity and Stereochemistry

NMR spectroscopy is the most powerful tool for elucidating the detailed structure, including the connectivity of atoms and the relative stereochemistry of the substituents on the piperidine ring. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is necessary for a complete assignment.

Experimental Protocol:
  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

¹H NMR - Proton Environment and Coupling:

The ¹H NMR spectrum will reveal the number of different proton environments and their neighboring protons through spin-spin coupling. The key to confirming the trans stereochemistry lies in the coupling constants (J-values) between the protons on the piperidine ring, particularly H3 and H4.[10][11]

In a chair conformation, which is the most stable for a piperidine ring, a trans relationship between substituents at positions 3 and 4 will result in one axial and one equatorial proton at each of these positions. The coupling constant between two axial protons (diaxial coupling) is typically large (8-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz).

Expected ¹H NMR Data (in CDCl₃):
ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Assignment
H-N (Amine)1.5-2.5br s--NH₂
H-2, H-6 (Piperidine)2.5-4.0m-Protons adjacent to the nitrogen
H-3 (Piperidine)3.0-3.5mJ₃,₄ ≈ 8-10 Hz (axial-axial)Proton attached to the carbon with the methoxy group
H-4 (Piperidine)2.8-3.2mJ₄,₃ ≈ 8-10 Hz (axial-axial)Proton attached to the carbon with the amino group
H-5 (Piperidine)1.2-2.0m-Piperidine ring protons
-OCH₃3.3-3.5s-Methoxy group protons
-C(CH₃)₃1.45s-tert-Butyl protons

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

¹³C NMR - Carbon Skeleton:

The ¹³C NMR spectrum will show the number of unique carbon atoms in the molecule.

Expected ¹³C NMR Data (in CDCl₃):
CarbonExpected Chemical Shift (ppm)
C=O (Carbamate)155
C-O (Boc)80
C-3 (Piperidine)75-85
C-4 (Piperidine)50-60
C-2, C-6 (Piperidine)40-50
C-5 (Piperidine)25-35
-OCH₃55-60
-C(CH₃)₃28
2D NMR - Connecting the Pieces:

G cluster_1d 1D NMR cluster_2d 2D NMR H1 ¹H NMR (Proton Environments) COSY COSY (H-H Correlations) H1->COSY HMBC HMBC (Long-Range C-H Correlations) H1->HMBC C13 ¹³C NMR (Carbon Skeleton) HSQC HSQC (Direct C-H Correlations) C13->HSQC C13->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Logic flow for NMR-based structure elucidation.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. We would expect to see correlations between adjacent protons on the piperidine ring (e.g., H-2 with H-3, H-3 with H-4, H-4 with H-5, H-5 with H-6). This helps to trace the connectivity of the piperidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This allows for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[11] Key expected correlations include:

    • The -OCH₃ protons to the C-3 carbon.

    • The tert-butyl protons to the carbamate C=O and the quaternary carbon of the Boc group.

    • The H-2 and H-6 protons to the carbamate C=O.

Part 4: X-ray Crystallography - The Definitive Proof

For an unequivocal determination of the solid-state conformation and absolute stereochemistry (if a single enantiomer is isolated), single-crystal X-ray diffraction is the gold standard.[1][10][12][13][14]

Experimental Protocol:
  • Crystal Growth: Suitable single crystals can be grown by slow evaporation of a solution of the compound in an appropriate solvent system (e.g., methanol, acetonitrile).[12]

  • Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays.

  • Structure Solution and Refinement: The diffraction pattern is used to solve and refine the crystal structure, providing precise bond lengths, bond angles, and torsional angles.

The resulting crystal structure would provide definitive proof of the trans relationship between the amino and methoxy groups.

Conclusion

The structural elucidation of trans-4-Amino-1-boc-3-methoxypiperidine requires a multi-faceted analytical approach. By systematically applying mass spectrometry, infrared spectroscopy, and a suite of NMR experiments, one can confidently determine the molecular formula, identify the constituent functional groups, and establish the precise connectivity and relative stereochemistry of this important synthetic building block. For absolute confirmation, particularly in a regulatory or cGMP environment, single-crystal X-ray crystallography provides the ultimate structural verification. This comprehensive methodology ensures the scientific integrity and trustworthiness of the data, which is crucial for its application in research and drug development.

References

  • CP Lab Safety. trans-4-amino-1-boc-3-methoxypiperidine, min 97%, 500 mg. [Link]

  • PubChem. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291. [Link]

  • Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

  • ResearchGate. FTIR spectra of a EDA carbamate, b DETA carbamate, and c TETA carbamate | Download Scientific Diagram. [Link]

  • PubMed Central. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. [Link]

  • PubMed. Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. [Link]

  • National Institutes of Health. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. [Link]

  • ResearchGate. Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. [Link]

  • National Institutes of Health. An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. [Link]

  • Royal Society of Chemistry. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Google Patents. CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • SpectraBase. Piperidine. [Link]

  • ResearchGate. How can I avoid the Boc-cleavage during Mass Analysis?. [Link]

  • Sampath. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. [Link]

  • ACS Publications. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society. [Link]

  • RSC Publishing - The Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • MDPI. Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. [Link]

  • Journal of the American Society for Mass Spectrometry. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. [Link]

  • ResearchGate. Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. [Link]

  • PubMed Central. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. [Link]

  • ResearchGate. An analytical strategy for the identification of carbamates, toxic alkaloids, phenobarbital and warfarin in stomach contents from suspected poisoned animals by thin-layer chromatography/ultraviolet detection. [Link]

  • ACS Publications. Conformation of piperidine and of derivatives with additional ring hetero atoms | Accounts of Chemical Research. [Link]

  • OSTI.GOV. Accelerated tert -butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. [Link]

  • ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

  • Xingwei Li. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

  • http:/ /ejournal.upi. edu. How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. [Link]

  • MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. [Link]

  • MDPI. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. [Link]

  • ACD/Labs. Confirmation of Synthesis: using MS to identify a protective group. [Link]

  • Reddit. I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link]

  • ResearchGate. 1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides.. [Link]

  • Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • PubChem. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809. [Link]

Sources

Spectroscopic Characterization of trans-4-Amino-1-boc-3-methoxypiperidine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Amino-1-boc-3-methoxypiperidine is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex molecules with therapeutic potential. The precise stereochemical and electronic configuration of this molecule necessitates a robust and unambiguous analytical characterization to ensure the integrity of downstream applications. This guide provides a comprehensive overview of the expected spectroscopic data for trans-4-Amino-1-boc-3-methoxypiperidine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As a Senior Application Scientist, the following sections are designed to not only present the data but also to offer insights into the experimental rationale and data interpretation, empowering researchers to confidently identify and utilize this versatile compound.

The molecular structure of trans-4-Amino-1-boc-3-methoxypiperidine, with its combination of a Boc-protected amine, a methoxy group, and a piperidine ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its synthesis, assessing its purity, and ensuring its suitability for further chemical transformations.

Molecular Structure and Key Functional Groups

The structure of trans-4-Amino-1-boc-3-methoxypiperidine is fundamental to interpreting its spectroscopic data. The "trans" configuration indicates that the amino and methoxy groups are on opposite sides of the piperidine ring's plane. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen, influencing the conformation of the ring and the chemical environment of the neighboring protons.

Figure 1: Molecular structure of trans-4-Amino-1-boc-3-methoxypiperidine.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For trans-4-Amino-1-boc-3-methoxypiperidine, the ¹H NMR spectrum provides a wealth of information regarding the connectivity, stereochemistry, and electronic environment of each proton.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets of the piperidine ring protons.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typically, 16 to 32 scans are adequate.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Predicted ¹H NMR Data and Interpretation

The following table summarizes the expected ¹H NMR signals for trans-4-Amino-1-boc-3-methoxypiperidine. The chemical shifts (δ) are predicted based on the functional groups present and typical values for similar structures.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.8 - 4.2m2HH-2ax, H-6axProtons adjacent to the nitrogen of the Boc-protected piperidine ring are deshielded. The axial protons are typically found further downfield.
~3.4s3H-OCH₃The methoxy group protons appear as a characteristic singlet.[1]
~3.1 - 3.3m1HH-3The proton at the carbon bearing the methoxy group will be deshielded.
~2.8 - 3.0m1HH-4The proton at the carbon bearing the amino group will be shifted downfield.
~2.6 - 2.8m2HH-2eq, H-6eqThe equatorial protons adjacent to the nitrogen are typically more shielded than their axial counterparts.
~1.8 - 2.0m2HH-5ax, H-5eqProtons on the C-5 position of the piperidine ring.
~1.5br s2H-NH₂The amino group protons often appear as a broad singlet and their chemical shift is concentration-dependent.
1.45s9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group of the Boc protector give a strong, sharp singlet, which is a hallmark of successful Boc protection.[2]

Note: Chemical shifts are predictions and may vary depending on the solvent and concentration.

G cluster_0 ¹H NMR Workflow Sample Prep Sample Prep NMR Acquisition NMR Acquisition Sample Prep->NMR Acquisition Data Processing Data Processing NMR Acquisition->Data Processing Spectral Interpretation Spectral Interpretation Data Processing->Spectral Interpretation

Figure 2: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of the molecule. Each unique carbon atom in trans-4-Amino-1-boc-3-methoxypiperidine will give a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the longer acquisition times required due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is typically performed to simplify the spectrum, resulting in singlets for each carbon.

Predicted ¹³C NMR Data and Interpretation
Chemical Shift (δ, ppm)AssignmentRationale
~155C=O (Boc)The carbonyl carbon of the carbamate is significantly deshielded.
~80-C(CH₃)₃ (Boc)The quaternary carbon of the tert-butyl group.
~75C-3The carbon atom bonded to the electronegative oxygen of the methoxy group is shifted downfield.
~56-OCH₃The methoxy carbon typically resonates in this region.[3][4]
~50C-4The carbon atom bonded to the amino group.
~45C-2, C-6The carbons adjacent to the nitrogen of the piperidine ring.
~30C-5The remaining piperidine ring carbon.
~28.5-C(CH₃)₃ (Boc)The three equivalent methyl carbons of the tert-butyl group.

Note: Chemical shifts are predictions and may vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

Infrared spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule. The IR spectrum of trans-4-Amino-1-boc-3-methoxypiperidine will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet or in a Nujol mull if it is a solid. Attenuated Total Reflectance (ATR) is a modern, convenient alternative that requires minimal sample preparation.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation
Wavenumber (cm⁻¹)VibrationFunctional GroupRationale
~3400 - 3300N-H stretchPrimary Amine (-NH₂)Two bands are expected for the symmetric and asymmetric stretching of the primary amine.
~2950 - 2850C-H stretchAlkanesC-H stretching of the piperidine ring and the Boc and methoxy groups.
~1690C=O stretchCarbamate (Boc)A strong absorption band characteristic of the carbamate carbonyl group.
~1600N-H bendPrimary Amine (-NH₂)Bending vibration of the N-H bonds.
~1250, ~1170C-O stretchCarbamate (Boc)Stretching vibrations of the C-O bonds in the carbamate.
~1100C-O stretchEther (-OCH₃)C-O stretching of the methoxy group.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol: Mass Spectrometry
  • Ionization: Electrospray ionization (ESI) is a suitable technique for this polar molecule, as it is a soft ionization method that typically yields the protonated molecular ion [M+H]⁺.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrometry Data and Interpretation
  • Molecular Weight: The molecular formula for trans-4-Amino-1-boc-3-methoxypiperidine is C₁₁H₂₂N₂O₃, with a molecular weight of 230.31 g/mol .[5]

  • Expected Ion: In ESI-MS, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 231.3.

  • Key Fragmentation: Fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for Boc-protected amines include the loss of the Boc group or components thereof.

    • Loss of isobutylene: [M+H - 56]⁺ corresponding to the loss of C₄H₈.

    • Loss of the Boc group: [M+H - 100]⁺ corresponding to the loss of C₅H₈O₂.

G M+H+ [M+H]⁺ (m/z 231.3) Fragment 1 [M+H - 56]⁺ (Loss of isobutylene) M+H+->Fragment 1 Fragment 2 [M+H - 100]⁺ (Loss of Boc group) M+H+->Fragment 2

Figure 3: Predicted ESI-MS fragmentation pathway.

Conclusion

The comprehensive spectroscopic analysis of trans-4-Amino-1-boc-3-methoxypiperidine, encompassing ¹H NMR, ¹³C NMR, IR, and MS, provides a detailed and self-validating system for its structural confirmation and purity assessment. The characteristic signals of the Boc group, the methoxy group, and the substituted piperidine ring create a unique and identifiable spectroscopic profile. By understanding the principles behind these spectroscopic techniques and the expected data for this key building block, researchers can proceed with confidence in their synthetic endeavors, ensuring the quality and reliability of their scientific outcomes.

References

  • Moser, A. Methoxy groups just stick out. ACD/Labs. [Link]

  • Bagno, A., D'Amico, F., & Saielli, G. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(5), 977-984. [Link]

  • PubMed. Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. [Link]

Sources

(3R,4R)-4-Amino-1-boc-3-methoxypiperidine stereochemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereochemistry of (3R,4R)-4-Amino-1-boc-3-methoxypiperidine

Introduction: The Significance of a Chiral Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of countless pharmaceuticals and biologically active compounds.[1][2] Among the vast landscape of piperidine derivatives, those bearing multiple stereocenters offer a level of three-dimensional complexity that is often essential for achieving high-affinity and selective interactions with biological targets.[1] (3R,4R)-4-Amino-1-boc-3-methoxypiperidine is a prime example of such a stereochemically rich building block. Its defined absolute and relative stereochemistry—a cis-relationship between the C3-methoxy and C4-amino groups—makes it a highly valuable intermediate for the synthesis of complex drug candidates, including dipeptidyl peptidase IV (DPP-4) inhibitors and other targeted therapies.[3]

This guide provides a comprehensive technical overview of the core stereochemical features of (3R,4R)-4-Amino-1-boc-3-methoxypiperidine. We will delve into its conformational analysis, explore robust strategies for its stereoselective synthesis, and detail the critical analytical methods required for unambiguous stereochemical assignment. The insights and protocols herein are designed to equip researchers with the foundational knowledge needed to confidently utilize this chiral scaffold in drug discovery and development programs.

Section 1: Decoding the Three-Dimensional Architecture

The biological function of a molecule is intrinsically linked to its three-dimensional shape. For (3R,4R)-4-Amino-1-boc-3-methoxypiperidine, understanding its chirality and conformational preferences is paramount.

Absolute and Relative Stereochemistry

The molecule possesses two chiral centers at the C3 and C4 positions of the piperidine ring.

  • Absolute Configuration: The "(3R,4R)" designation defines the specific spatial arrangement of the substituents at these centers according to the Cahn-Ingold-Prelog priority rules. This specific enantiomer is crucial, as the biological activity often resides in one enantiomer while the other may be inactive or even detrimental.

  • Relative Configuration: The (3R,4R) configuration dictates a cis relationship between the methoxy group at C3 and the amino group at C4. This means both substituents project from the same face of the piperidine ring's average plane.

Conformational Analysis: The Chair Conformation

Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain. The presence of the bulky N-Boc (tert-butyloxycarbonyl) group, along with the C3 and C4 substituents, leads to a dynamic equilibrium between two primary chair conformers.

The key considerations for conformational preference are:

  • Steric Hindrance: Bulky groups prefer to occupy the more spacious equatorial position to avoid 1,3-diaxial interactions. The N-Boc group is particularly large and strongly influences the ring's conformation.

  • Electronic Effects: The anomeric effect, though less pronounced than in tetrahydropyrans, can influence the orientation of the C3-methoxy group.

  • Intramolecular Hydrogen Bonding: A potential hydrogen bond between the C4-amino group (donor) and the oxygen of the C3-methoxy group (acceptor) could stabilize a conformer that might otherwise be less favorable due to steric factors.

The equilibrium generally favors the conformer that places the maximum number of bulky substituents in the equatorial position. Given the cis stereochemistry, the two primary conformers would place the C3-methoxy and C4-amino groups in either an axial-equatorial or equatorial-axial arrangement. The precise equilibrium is influenced by the solvent and temperature.

G cluster_0 Conformer A (e.g., 3-eq, 4-ax) cluster_1 Conformer B (e.g., 3-ax, 4-eq) A A B B A->B Ring Flip caption Fig. 1: Conformational equilibrium of the piperidine ring.

Caption: Conformational equilibrium of the piperidine ring.

Section 2: Strategies for Stereoselective Synthesis

The synthesis of enantiomerically pure (3R,4R)-4-Amino-1-boc-3-methoxypiperidine is a significant challenge that requires precise control over stereochemistry. Several robust strategies have been developed to achieve this.

Chiral Pool Synthesis: Leveraging Nature's Chirality

This strategy begins with a readily available, enantiopure starting material from nature, such as an amino acid or a carbohydrate. The inherent chirality of the starting material is then transferred through a series of chemical transformations to the final product.

One effective approach utilizes 2-deoxy-D-ribose as the chiral precursor.[4] The existing stereocenters in the sugar are used to direct the formation of the new stereocenters on the piperidine ring. This method provides excellent control over both absolute and relative stereochemistry.

This is a representative workflow based on established chemical principles.

  • Protection: Protect the hydroxyl groups of 2-deoxy-D-ribose, for instance, as an acetonide.

  • Reductive Amination: Introduce the nitrogen atom via reductive amination of the anomeric carbon, often using an amine like benzylamine, to form a protected amino-sugar derivative.

  • Chain Extension & Cyclization: Modify the sugar backbone and induce an intramolecular cyclization to form the piperidine ring system. This key step establishes the core scaffold.

  • Functional Group Manipulation: Convert the existing hydroxyl group at the C3 position to a methoxy group via methylation (e.g., using sodium hydride and methyl iodide).[5] The C4 position is converted to an amino group, often through an intermediate like an azide or by reduction of an oxime.

  • Protection/Deprotection: Introduce the N-Boc group and remove other protecting groups (e.g., N-benzyl via hydrogenolysis) to yield the final target molecule.

G A Chiral Precursor (e.g., 2-deoxy-D-ribose) B Protection & Reductive Amination A->B C Intramolecular Cyclization B->C D Piperidine Core Formation C->D E Functional Group Interconversion (C3-OMe, C4-NH2) D->E F Protecting Group Manipulation (N-Boc) E->F G Final Product (3R,4R)-Isomer F->G caption Fig. 2: Chiral pool synthesis workflow.

Caption: Chiral pool synthesis workflow.

Asymmetric Catalysis: Inducing Chirality

Asymmetric catalysis employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Asymmetric hydrogenation of a suitable prochiral precursor is a powerful tool for this purpose.

For instance, a 1-Boc-3-methoxy-1,2,3,4-tetrahydropyridine could be subjected to asymmetric hydrogenation using a chiral rhodium or iridium catalyst.[1][6] The chiral ligands coordinated to the metal center create a chiral environment that directs the delivery of hydrogen to one face of the double bond, selectively forming the desired (3R,4R) stereochemistry.

Catalyst SystemSubstrateDiastereomeric Ratio (cis:trans)Enantiomeric Excess (% ee)Reference
Rh(I)-Chiral PhosphineEnamide Precursor>95:5>98%[4]
Ru-BINAPTetrahydropyridine>90:10>95%[1]
Biocatalysis: Enzymatic Reductions

Enzymes, particularly ketoreductases (KREDs), offer exceptional stereoselectivity under mild, environmentally friendly conditions.[7] A common strategy involves the enzymatic reduction of N-Boc-3-methoxy-4-piperidone. Screening a library of KREDs can identify an enzyme that reduces the ketone to the corresponding (3S, 4R)-alcohol with high diastereomeric and enantiomeric purity. Subsequent chemical steps can then be used to invert the stereochemistry at the C4 position to an amino group, yielding the desired (3R,4R) product. The use of whole-cell biocatalysts, such as Baker's yeast, can also be a cost-effective alternative.[7]

Section 3: Analytical Verification of Stereochemistry

Confirming the stereochemical integrity of the final product is a non-negotiable step in the synthesis of chiral molecules. A combination of spectroscopic and chromatographic techniques is essential for unambiguous assignment.

NMR Spectroscopy: Determining Relative Stereochemistry

Nuclear Magnetic Resonance (NMR) is the most powerful tool for determining the relative stereochemistry of substituents on the piperidine ring.

  • ¹H NMR Coupling Constants (J-values): The magnitude of the coupling constant between the protons at C3 and C4 (³J_H3-H4) is highly dependent on the dihedral angle between them. For a cis relationship in a chair conformation (axial-equatorial relationship), a small coupling constant (typically 2-5 Hz) is expected. In contrast, a trans relationship (diaxial) would exhibit a much larger coupling constant (8-13 Hz).[8][9]

  • Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY or ROESY) detect through-space interactions between protons that are close to each other (< 5 Å). A strong NOE correlation between the C3 and C4 protons would provide definitive evidence of their cis spatial relationship.[8]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or MeOD).

  • Data Acquisition: Acquire standard ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC). For stereochemical analysis, acquire a 1D selective NOE or a 2D NOESY/ROESY experiment.

  • Data Analysis:

    • Assign all proton and carbon signals using the combination of 1D and 2D spectra.

    • Identify the signals for H3 and H4.

    • Measure the coupling constant (³J_H3-H4) from the high-resolution ¹H spectrum. A value in the range of 2-5 Hz supports the cis configuration.

    • Analyze the NOESY spectrum for a cross-peak between the H3 and H4 signals to confirm their spatial proximity.

Chiral HPLC: Quantifying Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (ee) of a chiral compound.[10] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

  • Column Selection: Choose a CSP suitable for amines. Polysaccharide-based columns (e.g., Chiralpak AD-H) are often effective.[11]

  • Derivatization (If Necessary): The Boc-protected amine may be analyzed directly. However, for related primary or secondary amines lacking a strong UV chromophore, pre-column derivatization with an agent like p-toluenesulfonyl chloride (PTSC) can be used to improve detectability and sometimes enhance separation.[11][12]

  • Method Development:

    • Mobile Phase: A typical mobile phase consists of a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.[11]

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., ~220 nm for the Boc-carbamate).

  • Analysis: Inject a solution of the racemic standard to determine the retention times of both enantiomers. Inject the synthesized sample and integrate the peak areas to calculate the enantiomeric excess (% ee).

X-Ray Crystallography: Absolute Stereochemical Proof

Single-crystal X-ray diffraction is the only technique that provides an unambiguous determination of the absolute stereochemistry of a molecule in the solid state.[13][14] It provides a complete three-dimensional structure, confirming connectivity, relative stereochemistry, and, through the anomalous dispersion effect (Flack parameter), the absolute (R/S) configuration.

  • Purification: The compound must be rigorously purified (>99%) to facilitate crystallization.

  • Crystal Growth: High-quality single crystals are required. This is often the most challenging step.

    • Method: Slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion of an anti-solvent into a solution of the compound are common techniques.[13]

    • Solvent Screening: Screen a variety of solvents and solvent mixtures to find conditions that yield diffraction-quality crystals (typically 0.1-0.3 mm in size).

  • Data Collection and Analysis: Once suitable crystals are obtained, they are analyzed using a single-crystal X-ray diffractometer.

Conclusion

(3R,4R)-4-Amino-1-boc-3-methoxypiperidine stands out as a meticulously designed chiral building block, offering significant potential for accelerating drug discovery pipelines. A profound understanding of its stereochemical nuances—from its inherent chirality and conformational dynamics to the methods for its controlled synthesis—is essential for its effective application. The synthetic strategies, whether leveraging the chiral pool, asymmetric catalysis, or biocatalysis, provide robust pathways to this valuable intermediate. Furthermore, the rigorous application of modern analytical techniques, including NMR spectroscopy, chiral HPLC, and X-ray crystallography, ensures the stereochemical fidelity required for the development of safe and effective next-generation therapeutics.

References

  • Title: Asymmetric Synthesis of Chiral 3-Substituted Piperidines: Application Notes and Protocols for Researchers Source: Benchchem URL
  • Title: Asymmetric synthesis of substituted NH-piperidines from chiral amines Source: RSC Publishing URL
  • Title: A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I)
  • Source: Chemical Communications (RSC Publishing)
  • Title: Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride Source: ResearchGate URL: [Link]

  • Title: Determination of the Stereochemistry of Substituted 4-(Sulfo- and Sulfonamidoalkyl) piperidine-2-carboxylic Acids with H NMR, COSY, AND. HOMONUCLEAR NOE EXPERIMENTS Source: Publicaciones y Divulgacion Cientifica URL: [Link]

  • Title: Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically defined di-substituted piperidines Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Application Notes and Protocols for X-ray Crystallography of 1,4-Dimethylpiperidine Salts Source: Benchchem URL
  • Title: Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts Source: Der Pharma Chemica URL: [Link]

  • Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]

  • Title: Facile synthesis of 3-amino substituted piperidines from L-glutamic acid Source: ResearchGate URL: [Link]

  • Title: Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization Source: PubMed URL: [Link]

  • Title: Structural Elucidation and Absolute Stereochemistry for Pharma Compounds Using MicroED Source: PMC - PubMed Central URL: [Link]

  • Title: Discovery of new chemotype dipeptidyl peptidase IV inhibitors having (R)-3-amino-3-methyl piperidine as a pharmacophore Source: PubMed URL: [Link]

  • Title: Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization Source: ResearchGate URL: [Link]

Sources

An In-Depth Technical Guide to the Stereoselective Synthesis of (3S,4S)-4-Amino-1-boc-3-methoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Chiral Scaffold in Modern Drug Discovery

The (3S,4S)-4-Amino-1-boc-3-methoxypiperidine scaffold is a paramount chiral building block in contemporary medicinal chemistry. Its rigid, three-dimensional structure, adorned with precisely oriented functional groups—a protected primary amine, a methoxy ether, and a Boc-protected cyclic secondary amine—renders it an invaluable asset for the synthesis of complex, biologically active molecules. The defined stereochemistry at the C3 and C4 positions is often critical for achieving high-affinity and selective interactions with biological targets, thereby enhancing therapeutic efficacy while minimizing off-target effects. This guide provides a comprehensive overview of a robust and stereocontrolled synthetic route to this key intermediate, tailored for researchers, scientists, and professionals engaged in drug development.

Strategic Approach to Stereocontrol: A Chiral Pool-Based Synthesis

The paramount challenge in the synthesis of (3S,4S)-4-Amino-1-boc-3-methoxypiperidine lies in the precise installation of the two contiguous stereocenters on the piperidine ring. A multitude of strategies can be envisioned, including asymmetric hydrogenation and enzymatic resolutions. However, a highly effective and reliable approach leverages the inherent chirality of readily available starting materials—a strategy known as chiral pool synthesis. This guide will focus on a synthetic pathway commencing from L-glutamic acid, a naturally occurring and inexpensive chiral starting material. This approach offers a robust and scalable solution for obtaining the desired enantiomerically pure product.

The logical workflow for this synthetic endeavor is delineated as follows:

Synthetic Workflow Start L-Glutamic Acid (Chiral Pool) Step1 Diesterification & N-Boc Protection Start->Step1 SOCl₂, MeOH (Boc)₂O, Et₃N Step2 Diastereoselective Reduction Step1->Step2 NaBH₄, CaCl₂ Step3 Cyclization via Ditosylation Step2->Step3 1. TsCl, Pyridine 2. Benzylamine Step4 Stereospecific Azide Introduction Step3->Step4 1. Debenzylation 2. N-Boc Protection 3. Mesylation 4. NaN₃ Step5 Concurrent Azide Reduction & N-Debenzylation Step4->Step5 H₂, Pd/C Step6 O-Methylation Step5->Step6 NaH, MeI Target (3S,4S)-4-Amino-1-boc- 3-methoxypiperidine Step6->Target

Caption: Synthetic workflow from L-glutamic acid.

Detailed Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, step-by-step methodology for the synthesis of (3S,4S)-4-Amino-1-boc-3-methoxypiperidine, based on established chemical transformations.

Part 1: Synthesis of (S)-tert-butyl 2-(2,5-dioxopyrrolidin-1-yl)pentanedioate

The synthesis commences with the protection of the amino group of L-glutamic acid and the formation of a key pyrrolidinone intermediate.

  • Diesterification: To a suspension of L-glutamic acid (1 equiv.) in methanol, thionyl chloride (2.2 equiv.) is added dropwise at 0 °C. The reaction mixture is then refluxed for 4 hours. After cooling, the solvent is removed under reduced pressure to yield dimethyl L-glutamate hydrochloride.

  • N-Boc Protection: The crude dimethyl L-glutamate hydrochloride is dissolved in dichloromethane, and triethylamine (3 equiv.) is added, followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.). The reaction is stirred at room temperature overnight. The mixture is then washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford (S)-dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate.

  • Cyclization: The N-Boc protected diester is then subjected to cyclization to form the corresponding pyroglutamate derivative.

Part 2: Diastereoselective Reduction and Piperidine Ring Formation

This phase focuses on the critical stereochemistry-defining reduction and the construction of the piperidine ring.

  • Diastereoselective Reduction: The pyroglutamate derivative is reduced using sodium borohydride in the presence of a Lewis acid, such as calcium chloride, to stereoselectively yield the corresponding diol. This reduction is crucial for establishing the desired syn relationship between the future hydroxyl and amino groups.

  • Ditosylation: The resulting diol is treated with p-toluenesulfonyl chloride (TsCl) in pyridine to convert both hydroxyl groups into good leaving groups (tosylates).

  • Cyclization with a Chiral Amine: The ditosylate is then reacted with a chiral amine, such as (R)-α-methylbenzylamine, which serves as a chiral auxiliary and the nitrogen source for the piperidine ring. This intramolecular cyclization proceeds via a double nucleophilic substitution to form the N-protected piperidine ring with the desired stereochemistry.

Part 3: Functional Group Manipulations to Yield the Target Molecule

The final steps involve the conversion of the intermediate functional groups to those present in the target molecule.

  • Azide Introduction and Reduction: The hydroxyl group at the C3 position is converted to an azide with inversion of configuration using a Mitsunobu reaction with diphenylphosphoryl azide (DPPA) or by conversion to a mesylate followed by substitution with sodium azide. Subsequent reduction of the azide, for instance by catalytic hydrogenation over palladium on carbon (Pd/C), yields the primary amine at the C4 position with the desired (4S) stereochemistry.

  • O-Methylation: The hydroxyl group at the C3 position is methylated to form the methoxy ether. This is typically achieved by treating the alcohol with a strong base, such as sodium hydride (NaH), followed by the addition of an electrophilic methylating agent like methyl iodide (MeI).[1] It is crucial to perform this step before the final deprotection of the piperidine nitrogen to avoid competitive N-methylation.

  • N-Boc Protection and Debenzylation: The secondary amine of the piperidine ring is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O).[2][3] If a benzyl group was used for the initial piperidine nitrogen protection, it is subsequently removed via catalytic hydrogenolysis (e.g., H₂, Pd/C).[4][5][6][7] This final deprotection step furnishes the target molecule, (3S,4S)-4-Amino-1-boc-3-methoxypiperidine.

Data Presentation: Physicochemical and Spectroscopic Properties

The successful synthesis of (3S,4S)-4-Amino-1-boc-3-methoxypiperidine must be confirmed through rigorous analytical characterization.

PropertyValue
Molecular Formula C₁₁H₂₂N₂O₃
Molecular Weight 230.31 g/mol
Appearance Colorless to pale yellow oil or solid
¹H NMR (CDCl₃, 400 MHz) Characteristic signals for the Boc group (singlet, ~1.45 ppm), the methoxy group (singlet, ~3.40 ppm), and piperidine ring protons.
¹³C NMR (CDCl₃, 100 MHz) Characteristic signals for the Boc carbonyl (~155 ppm), the C-O of the Boc group (~80 ppm), the methoxy carbon (~58 ppm), and the piperidine ring carbons.
Mass Spectrometry (ESI+) m/z [M+H]⁺ calculated for C₁₁H₂₃N₂O₃: 231.17; found: 231.17

Field-Proven Insights: Troubleshooting and Optimization

  • Stereocontrol in Reduction: The diastereoselectivity of the reduction of the pyroglutamate intermediate is critical. The choice of reducing agent and reaction conditions should be carefully optimized to maximize the yield of the desired syn-diol. Chelation-controlled reduction is a key principle to exploit here.

  • O-Methylation vs. N-Methylation: During the methylation step, the choice of base and reaction conditions is crucial to ensure selective O-methylation over potential N-methylation of the piperidine nitrogen if it is unprotected.[8] Performing this step on an N-protected intermediate is highly recommended.

  • Purification: The intermediates and the final product may be oils, necessitating purification by column chromatography. A careful selection of the eluent system is required to achieve good separation.

Conclusion: A Versatile Intermediate for Advanced Drug Candidates

The stereoselective synthesis of (3S,4S)-4-Amino-1-boc-3-methoxypiperidine, as detailed in this guide, provides a reliable and scalable route to a highly valuable chiral building block. By leveraging the principles of chiral pool synthesis and carefully orchestrated functional group transformations, researchers can access this key intermediate in high enantiomeric purity. The availability of this scaffold opens avenues for the development of novel and potent therapeutic agents with improved pharmacological profiles.

References

  • CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google P
  • CN105801518A - (S)
  • Experimental Procedures - The Royal Society of Chemistry. (URL: [Link])

  • EXPERIMENTAL PROCEDURES - Beilstein Journals. (URL: [Link])

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH. (URL: [Link])

  • CN103848777A - Method for synthesizing N-(3-methoxy propyl)
  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google P
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (URL: [Link])

  • CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google P
  • Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride - ResearchGate. (URL: [Link])

  • Divergent asymmetric synthesis of 3,5-disubstituted piperidines - PubMed. (URL: [Link])

  • CTH Removal of N-Benzyl Groups - [www.rhodium.ws]. (URL: [Link])

  • Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. (URL: [Link])

  • The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. (URL: [Link])

  • Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution - MDPI. (URL: [Link])

  • Hydrogenolysis of N‐benzyl amines. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • DIASTEREOSELECTIVE REDUCTION OF ENDOCYCLIC β-ENAMINO ESTER: AN APPROACH TO PREPARE DIASTEREOPURE MULTISUBSTITUTED PYRROLIDINE - Malaysian Journal of Analytical Sciences. (URL: [Link])

  • Efficient solventless technique for Boc-protection of hydrazines and amines - Semantic Scholar. (URL: [Link])

  • CN105274160A - Method for preparing (S)
  • How to methylate selectively enolic hydroxyl group other than phenolic groups in 3-hydroxy flavones? | ResearchGate. (URL: [Link])

  • Supporting Information Title: Design and synthesis of selective, small molecule inhibitors of coactivator- associated arginine m - The Royal Society of Chemistry. (URL: [Link])

  • Piperidine Synthesis. - DTIC. (URL: [Link])

  • Chemoselective Methylation of Phenolic Hydroxyl Group Prevents Quinone Methide Formation and Repolymerization During Lignin Depolymerization - OSTI.GOV. (URL: [Link])

  • On the selective N-methylation of BOC-protected amino acids - PubMed. (URL: [Link])

  • Use of Methyliodide in o-Methylation of organic compounds - Juniper Publishers. (URL: [Link])

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC - NIH. (URL: [Link])

  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides - NIH. (URL: [Link])

  • CN105274160A - Method for preparing (S)
  • CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google P
  • Synthesis method of N-Boc-4-hydroxypiperidine (2018) | Shuai Xiaohua - SciSpace. (URL: [Link])

Sources

An In-depth Technical Guide to trans-4-Amino-1-boc-3-methoxypiperidine: A Key Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of trans-4-Amino-1-boc-3-methoxypiperidine, a specialized heterocyclic building block gaining prominence in medicinal chemistry. Tailored for researchers, chemists, and drug development professionals, this document delves into the core physicochemical properties, a robust synthetic strategy, and the critical applications of this compound, with a particular focus on its role in the design of Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Strategic Value of Substituted Piperidines

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics. Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an ideal framework for optimizing drug-target interactions. The subject of this guide, trans-4-Amino-1-boc-3-methoxypiperidine, is a meticulously designed derivative that offers three distinct points for chemical modification, each playing a strategic role in modern drug design, particularly in the burgeoning field of targeted protein degradation.

The tert-butoxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the piperidine nitrogen, directing reactivity. The free primary amine at the 4-position serves as a crucial handle for linker attachment, while the trans-oriented methoxy group at the 3-position provides a tool for fine-tuning physicochemical properties such as lipophilicity and metabolic stability, and for influencing the conformational posture of the piperidine ring.

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application in a synthetic workflow.

Structural and General Data
PropertyValueReference(s)
IUPAC Name tert-butyl (3R,4R)-4-amino-3-methoxypiperidine-1-carboxylate[]
Synonyms trans-4-(Boc-amino)-3-methoxypiperidine[2][3]
CAS Number 1033748-33-2 (racemic trans); 1232059-97-0 ((3R,4R)-enantiomer)[][2][4][5]
Molecular Formula C₁₁H₂₂N₂O₃
Molecular Weight 230.30 g/mol
Appearance Solid[3]

Note on Stereochemistry and CAS Numbers: The term 'trans' refers to the relative stereochemistry of the amino and methoxy groups. Commercially available material may be the racemic mixture of (3R,4R) and (3S,4S) enantiomers (CAS 1033748-33-2) or a specific enantiomer, such as (3R,4R) (CAS 1232059-97-0). The choice between a racemate and a single enantiomer is a critical decision in drug development, driven by the stereospecificity of the target protein interaction.

Physical and Chemical Data
PropertyValueReference(s)
Boiling Point 332 °C at 760 mmHg[3]
Density 1.1 ± 0.1 g/cm³[]
Stability Stable under recommended storage conditions.[6]
Storage Store at room temperature or 4°C, keep container tightly sealed, dry, and protected from light.[3]
Incompatibilities Strong oxidizing agents.[6]

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. While publicly accessible spectra for this specific molecule are limited, this section outlines the expected analytical signature based on its structure and data from closely related analogs.[2][4]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to be complex due to the piperidine ring protons. Key expected signals include: a singlet around 1.4 ppm integrating to 9H for the Boc group protons; a singlet around 3.3 ppm for the methoxy group protons; and a series of multiplets in the 1.5-4.0 ppm range corresponding to the piperidine ring protons. The signals for the protons at C3 and C4 would be of particular diagnostic value, with their coupling constants confirming the trans-diaxial or trans-diequatorial relationship depending on the chair conformation.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum should display 11 distinct signals. Characteristic peaks would include: carbons of the tert-butyl group around 28.4 ppm; the quaternary carbon of the Boc group around 80 ppm; the methoxy carbon around 56-58 ppm; and the carbonyl carbon of the Boc group around 155 ppm. The piperidine ring carbons would appear in the 30-80 ppm range.[6]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would be the ideal technique. The expected molecular ion peak [M+H]⁺ would be observed at m/z 231.17. A prominent fragment corresponding to the loss of the Boc group ([M-Boc+H]⁺) at m/z 131.11 would also be anticipated.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands. Key stretches include N-H stretching of the primary amine around 3300-3400 cm⁻¹, C-H stretching of alkyl groups around 2850-2950 cm⁻¹, a strong C=O stretch from the Boc carbamate group around 1680-1700 cm⁻¹, and C-O stretching of the ether around 1100-1150 cm⁻¹.

Representative Synthesis Protocol

Causality of the Synthetic Design: The strategy hinges on leveraging a known precursor and executing a standard, high-yielding transformation. The synthesis of the hydroxy-precursor itself can be achieved via several stereocontrolled methods.[5] The subsequent step, an O-methylation, is a classic and reliable etherification reaction. The Boc group on the piperidine nitrogen is essential as it prevents N-methylation and other side reactions, thereby directing the alkylation to the desired hydroxyl group.

Experimental Workflow: Representative Synthesis

G cluster_0 Step 1: Azide Protection cluster_1 Step 2: O-Methylation cluster_2 Step 3: Azide Reduction A trans-4-Amino-1-Boc-3-hydroxypiperidine C Protected Intermediate: trans-4-Azido-1-Boc-3-hydroxypiperidine A->C Base (e.g., K2CO3), CuSO4 B Protection Reagent (e.g., TfN3) B->C E Methylated Intermediate: trans-4-Azido-1-Boc-3-methoxypiperidine C->E Strong Base (e.g., NaH) in THF D Methylating Agent (e.g., MeI or (MeO)2SO2) D->E G Final Product: trans-4-Amino-1-Boc-3-methoxypiperidine E->G Solvent (e.g., MeOH) F Reducing Agent (e.g., H2, Pd/C) F->G

Caption: A plausible three-step synthetic workflow.

Step-by-Step Methodology

Disclaimer: This is a representative protocol. All laboratory work should be conducted by trained professionals with appropriate safety precautions.

  • Protection of the Amino Group (Azidation):

    • To a solution of trans-4-Amino-1-Boc-3-hydroxypiperidine (1.0 eq) in a suitable solvent system (e.g., MeOH/H₂O), add potassium carbonate (K₂CO₃, 2.0 eq) and copper(II) sulfate (CuSO₄, 0.1 eq).

    • Add trifluoromethanesulfonyl azide (TfN₃, 1.2 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Work up the reaction by quenching with aqueous ammonium chloride, extracting with an organic solvent (e.g., ethyl acetate), drying the organic layer over sodium sulfate, and concentrating under reduced pressure.

    • Purify the crude product via column chromatography to yield trans-4-azido-1-Boc-3-hydroxypiperidine.

    • Rationale: The transformation of the robust amine to a reducible azide group is a strategic move to prevent the primary amine from interfering with the subsequent methylation step, where it could act as a competing nucleophile.

  • O-Methylation of the Hydroxyl Group:

    • Dissolve the azido alcohol intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add methyl iodide (MeI, 2.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, carefully quench the reaction at 0 °C with saturated aqueous ammonium chloride.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify by column chromatography to yield trans-4-azido-1-Boc-3-methoxypiperidine.

    • Rationale: The use of a strong, non-nucleophilic base like NaH is critical to fully deprotonate the hydroxyl group, forming a potent alkoxide nucleophile that readily attacks the methyl iodide in an Sₙ2 reaction.

  • Reduction of the Azide Group:

    • Dissolve the azido intermediate in methanol (MeOH).

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C, ~5-10 mol%).

    • Place the reaction vessel under an atmosphere of hydrogen gas (H₂, balloon or Parr shaker) and stir vigorously at room temperature for 6-12 hours.

    • Monitor for the disappearance of the starting material. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the final product, trans-4-Amino-1-Boc-3-methoxypiperidine, which can be further purified if necessary.

    • Rationale: Catalytic hydrogenation is a clean and efficient method for reducing azides to primary amines. The reaction is high-yielding and the only byproduct is nitrogen gas, simplifying purification.

Applications in Drug Discovery: A Scaffold for PROTACs

The primary application driving interest in trans-4-Amino-1-boc-3-methoxypiperidine is its use as a linker component in the design of PROTACs.

The PROTAC Mechanism

PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's own ubiquitin-proteasome system.[] They consist of three components: a "warhead" that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for destruction by the proteasome.

PROTAC_Mechanism POI Protein of Interest (POI) PROTAC PROTAC Molecule POI->PROTAC binds Proteasome Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase E3->POI Ubiquitination PROTAC->E3 binds Ub Ubiquitin Degraded Degraded Peptides Proteasome->Degraded

Caption: The catalytic cycle of a PROTAC molecule.

Role of trans-4-Amino-1-boc-3-methoxypiperidine in PROTAC Design

This building block is not merely a spacer; its features are integral to optimizing a PROTAC's performance. Saturated heterocyclic linkers like piperidine are increasingly used to impart conformational rigidity.[8] This is a critical design element because a flexible, floppy linker can lead to a high entropic penalty upon formation of the ternary POI-PROTAC-E3 ligase complex. A more rigid linker can pre-organize the two binding moieties, facilitating more efficient and stable ternary complex formation, which often translates to higher degradation potency.[8][9]

The workflow for incorporating this building block is as follows:

  • Linker Attachment: The primary amine at the C4 position is the key reactive handle. It can be readily acylated to form an amide bond with a carboxylic acid-functionalized E3 ligase ligand (or a fragment thereof), or it can undergo reductive amination with an aldehyde, providing a stable and flexible entry point into the linker synthesis.

  • Boc-Group Manipulation: The Boc group on the piperidine nitrogen remains in place during the initial linker coupling steps. Once the linker-E3 ligase portion is assembled, the Boc group can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane) to reveal the secondary amine of the piperidine ring.

  • Final Coupling: This newly deprotected secondary amine can then be coupled to the POI-binding warhead, completing the synthesis of the final PROTAC molecule.

The trans-methoxy group at C3 serves to modulate the overall properties of the linker. It can influence the piperidine ring's preferred conformation and alter the linker's solubility and lipophilicity, which are key parameters affecting cell permeability and pharmacokinetic properties.

Safety and Handling

As a laboratory chemical, trans-4-Amino-1-boc-3-methoxypiperidine requires careful handling in a controlled environment.

  • Hazard Classification: The compound is associated with the following GHS hazard statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

trans-4-Amino-1-boc-3-methoxypiperidine is a sophisticated and highly valuable building block for modern drug discovery. Its pre-organized, multi-functional nature provides chemists with a powerful tool to construct complex molecules with a high degree of control. Its demonstrated utility as a rigid scaffold in the linkers of PROTACs underscores its importance in the development of next-generation therapeutics aimed at targeted protein degradation. The well-defined stereochemistry and functional group handles allow for the systematic exploration of the chemical space required to optimize the formation of productive ternary complexes, ultimately leading to more potent and selective medicines.

References

  • ChemSigma. (n.d.). Tert-butyl N-[(3r,4r)-3-methoxypiperidin-4-yl]carbamate. Retrieved from [Link]

  • Gaponenko, V., et al. (2020). Novel approaches for the rational design of PROTAC linkers. RSC Medicinal Chemistry.
  • BenchChem. (2025). A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design.
  • Sigma-Aldrich. (n.d.). trans-4-(Boc-amino)
  • Chemsrc. (2025). tert-butyl (3R,4R)-4-amino-3-methoxypiperidine-1-carboxylate. Retrieved from [Link]

Sources

trans-4-Amino-1-boc-3-methoxypiperidine safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of trans-4-Amino-1-boc-3-methoxypiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-Amino-1-boc-3-methoxypiperidine is a substituted piperidine derivative of increasing importance in medicinal chemistry and drug development. As a building block, its unique stereochemistry and functional group array make it a valuable component in the synthesis of complex molecular architectures. The presence of a Boc-protected amine, a secondary amine within the piperidine ring (once deprotected), and a methoxy group necessitates a thorough understanding of its chemical properties to ensure safe handling and mitigate potential risks in a laboratory setting. This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in an understanding of its constituent functional groups and data from structurally analogous compounds.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's physical and chemical identity is the foundation of a robust safety protocol. While exhaustive experimental data for this specific molecule is not widely published, properties can be reliably inferred from its structure and data available for similar compounds.

  • Chemical Structure:

Caption: Chemical structure of trans-4-Amino-1-boc-3-methoxypiperidine.

PropertyValue / InformationRationale / Source
CAS Number 1232059-97-0[1]
Molecular Formula C11H22N2O3[1]
Molecular Weight 230.31 g/mol [1]
Appearance Likely an off-white to white solid.Based on analogous compounds like 4-(Boc-amino)piperidine.[2]
Boiling Point No data available. Likely decomposes at high temperatures.Carbamates can undergo thermal decomposition.[2][3]
Melting Point No data available.Data for analogous compounds vary widely based on substitution.
Solubility Expected to be soluble in organic solvents like methanol, dichloromethane, and DMSO. Limited solubility in water.General solubility for Boc-protected amines.
Purity Typically supplied at ≥97% purity for research purposes.[1]

Hazard Identification and Risk Assessment

Expected Hazards based on Analogous Compounds:

  • Skin Corrosion/Irritation: Piperidine and its derivatives are known to be corrosive or irritating to the skin.[4][5] Direct contact can cause redness, itching, and in severe cases, chemical burns.[5]

  • Serious Eye Damage/Irritation: Contact with eyes is likely to cause severe irritation or irreversible damage.[5]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract, leading to coughing and shortness of breath.[2][5]

  • Harmful if Swallowed: Ingestion may be harmful.[6] Piperidine itself has moderate acute oral toxicity.[7]

Causality of Hazards: The basicity of the nitrogen atoms in the piperidine ring is the primary driver of its corrosive and irritant properties. While the Boc group on the exocyclic amine mitigates its basicity, the endocyclic nitrogen remains a potential hazard. Upon accidental deprotection (e.g., contact with strong acids), the free amines' basicity and reactivity are fully expressed.

Hazard_Assessment_Workflow cluster_assessment Risk Assessment Workflow A Identify Compound: trans-4-Amino-1-boc-3-methoxypiperidine B Analyze Functional Groups: - Boc-protected Amine - Methoxy Group - Piperidine Ring A->B C Review Analog Data (SDSs): - Piperidine Derivatives - Boc-Amines B->C D Identify Potential Hazards: - Skin/Eye Irritation - Respiratory Irritation - Harmful if Swallowed C->D E Assess Exposure Routes: - Inhalation (dust) - Dermal Contact - Ingestion - Eye Contact D->E F Implement Control Measures: - Engineering Controls - PPE - Administrative Controls E->F G Plan Emergency Response: - Spills - Exposure - Fire F->G

Caption: Logical workflow for hazard assessment of a novel compound.

Safe Handling and Engineering Controls

The principle of "as low as reasonably practicable" (ALARP) should guide all handling procedures to minimize exposure.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[4]

Standard Operating Protocol for Weighing and Handling:

  • Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent).

  • Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Weighing:

    • Perform all weighing operations inside the fume hood.

    • Carefully open the container. Avoid creating airborne dust.

    • Use a clean spatula to transfer the desired amount of solid to a weigh boat.

    • Immediately and securely close the main container.

  • Dissolution/Reaction Setup:

    • If preparing a solution, add the solvent to the solid in the flask slowly to avoid splashing.

    • Ensure all manipulations are performed well within the fume hood sash.

  • Post-Handling:

    • Clean any residual powder from the spatula and work surface using a damp cloth (if compatible with the compound) or an appropriate solvent, treating the cleaning materials as hazardous waste.

    • Remove gloves using the proper technique and dispose of them in the designated chemical waste container.

    • Wash hands thoroughly with soap and water after the procedure is complete.[6][9]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact with the chemical. The choice is dictated by the identified hazards of skin, eye, and respiratory irritation.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[4] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[10] Inspect gloves for any signs of degradation or puncture before use. Contaminated gloves should be removed and disposed of properly.[10]

    • Lab Coat: A flame-resistant lab coat or chemical-resistant apron should be worn to protect the body from splashes.

  • Respiratory Protection: When engineering controls (i.e., a fume hood) are not available or are insufficient to control airborne concentrations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[11] Use of a respirator requires prior training and fit-testing.[12]

PPE_Selection cluster_ppe PPE Selection Logic Start Handling Chemical? Q1 Risk of Eye Splash? Start->Q1 A1_Yes Wear Safety Goggles (Mandatory) Q1->A1_Yes Yes Q2 Risk of Skin Contact? A1_Yes->Q2 A2_Yes Wear Nitrile Gloves & Lab Coat Q2->A2_Yes Yes Q3 Risk of Inhalation? A2_Yes->Q3 A3_Yes Use Chemical Fume Hood Q3->A3_Yes Yes A3_No Proceed with Caution Q3->A3_No No

Caption: Decision-making flowchart for selecting appropriate PPE.

Storage and Stability

Proper storage is essential to maintain the compound's integrity and prevent hazardous situations.

  • Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][8] A recommended storage temperature is often room temperature, but always consult the supplier's specific recommendation.

  • Chemical Stability:

    • Boc Group: The tert-butoxycarbonyl (Boc) protecting group is stable under basic and nucleophilic conditions but is labile to strong acids.[1][6] Accidental contact with acids like HCl or trifluoroacetic acid (TFA) will cleave the Boc group, liberating the free amine and generating isobutylene and carbon dioxide.[13] This deprotection would significantly alter the compound's reactivity and increase its basicity and potential corrosivity.

    • Piperidine Ring: The piperidine ring itself is generally stable. However, piperidine compounds can be sensitive to heat and moisture over long periods, potentially leading to degradation.[10]

    • Thermal Decomposition: As a carbamate, this compound may decompose upon heating. Thermal decomposition of carbamates can produce isocyanates and alcohols, or amines, carbon dioxide, and olefins.[2][3]

  • Incompatible Materials:

    • Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, which can react exothermically with the amine and methoxy functionalities.[8]

    • Strong Acids: As mentioned, strong acids will cause deprotection and should be avoided during storage.[4][6]

Emergency Procedures

A clear and rehearsed emergency plan is crucial.

Personal Exposure:

  • Skin Contact: Immediately remove all contaminated clothing.[12] Flush the affected skin area with copious amounts of water for at least 15 minutes.[12][14] Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[14] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[5]

  • Inhalation: Move the person to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.[6]

Spill Response: The response protocol depends on the scale of the spill.

  • Minor Spill (contained within a fume hood):

    • Ensure appropriate PPE is worn.

    • Contain the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent.

    • Carefully sweep or scoop up the absorbed material into a labeled, sealable waste container.

    • Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), and place the cleaning materials in the waste container.

    • Dispose of the waste through the institution's hazardous waste program.[15]

  • Major Spill (outside of a fume hood):

    • Immediately alert personnel in the area and evacuate.[14][16]

    • If the substance is volatile or dusty, close the laboratory doors to contain the spill.

    • Contact the institution's emergency response team or environmental health and safety office.

    • Do not attempt to clean up a major spill without proper training and equipment.[3]

Disposal Considerations

Chemical waste must be managed according to institutional guidelines and local, state, and federal regulations.

  • Waste Characterization: The compound should be treated as hazardous chemical waste. Due to the carbamate functionality, it may be classified as toxic.[17]

  • Containerization: Collect waste material, including contaminated consumables (gloves, weigh boats, paper towels), in a clearly labeled, sealed, and chemically compatible container. Do not mix with incompatible waste streams (e.g., strong acids).[18]

  • Disposal Method: The recommended disposal method for carbamate-containing compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[17] This ensures the complete destruction of the molecule. Do not dispose of this chemical down the drain or in regular trash.[12][17]

Conclusion

trans-4-Amino-1-boc-3-methoxypiperidine is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice. The primary hazards stem from its potential to cause skin, eye, and respiratory irritation. A thorough understanding of its chemical reactivity, particularly the lability of the Boc group to acid and the potential for thermal decomposition, is key to preventing accidental exposure and hazardous reactions. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following the detailed handling, storage, and disposal protocols outlined in this guide, researchers can effectively mitigate the risks associated with this compound.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet for 4-(Boc-amino)piperidine.
  • AChemBlock. (n.d.). trans-4-Amino-1-Boc-3-hydroxypiperidine 97% Safety Information.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for (R)-1-BOC-3-Aminopiperidine.
  • University of Florida. (n.d.). Chemical Exposure and Spill Response Procedure.
  • CP Lab Safety. (n.d.). trans-4-amino-1-boc-3-methoxypiperidine, min 97%, 500 mg.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Sika Srbija. (2025). SikaFix® AC-111 Safety Data Sheet.
  • AAPPTec, LLC. (n.d.). Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.
  • ECHEMI. (n.d.). 4-(tert-Butoxycarbonylamino)piperidine SDS.
  • Jubilant Ingrevia Limited. (2024). 3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet.
  • PubChem. (n.d.). 4-Amino-1-Boc-piperidine.
  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
  • Carl ROTH. (2025). Safety Data Sheet: Piperidine.
  • University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved from University of Manitoba Environmental Health and Safety.
  • Alpha Chemika. (n.d.). PIPERIDINE For Synthesis Safety Data Sheet.
  • U.S. Department of Homeland Security. (n.d.). Personal Protective Equipment (PPE).
  • Australian Government Department of Health. (2016). Piperidine: Human health tier II assessment.
  • University of Wollongong. (n.d.). Chemical Spill procedure.
  • BenchChem. (2025). Navigating the Safe Disposal of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride: A Comprehensive Guide.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • BIOSYNCE. (2025). What is the stability of piperidine?.
  • Campus Operations and Risk Management, UBC. (2021). General Chemical Spill Procedures.
  • Canada Safety Training. (n.d.). PPE for Hazardous Chemicals.
  • Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Australian Government Department of Health. (2016). Piperidine: Human health tier II assessment.

Sources

A Technical Guide to trans-4-Amino-1-boc-3-methoxypiperidine: Sourcing, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Piperidines in Medicinal Chemistry

The piperidine ring is a cornerstone of modern drug discovery, recognized for its prevalence in a wide array of natural products and synthetic pharmaceuticals.[1][2] Its saturated, three-dimensional structure offers a distinct advantage over flat aromatic rings by enabling more specific and complex interactions with biological targets.[1] This capacity for precise spatial arrangement, combined with a limited number of rotatable bonds, makes substituted piperidines highly valuable scaffolds for modulating physicochemical properties such as basicity and lipophilicity, which are critical for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile.[3][4]

Among the vast landscape of functionalized piperidines, trans-4-Amino-1-boc-3-methoxypiperidine (CAS: 1232059-97-0) has emerged as a particularly valuable building block. The trans stereochemistry of the amino and methoxy groups at the 3 and 4 positions provides a rigid and well-defined exit vector for further chemical elaboration. The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen ensures stability during synthetic transformations and allows for facile deprotection under mild acidic conditions, a crucial feature in multi-step synthetic campaigns.[5] This guide provides an in-depth technical overview of its commercial availability, a plausible and detailed synthetic strategy, robust characterization methodologies, and its applications in the field of drug development.

Part 1: Commercial Availability and Sourcing

trans-4-Amino-1-boc-3-methoxypiperidine is readily available from a variety of commercial suppliers, catering to both research and bulk-scale needs. When sourcing this intermediate, researchers should consider purity, available quantities, and lead times. Purity levels typically range from 95% to over 97%, which is suitable for most research and development applications.

Below is a comparative table of representative suppliers for this compound:

SupplierProduct NumberPurityAvailable Quantities
ClinivexRCLS105435>97%Inquire
Combi-BlocksQB-9095>97%1g
SynQuest Labs4H56-1-111>97%Inquire
AChemBlockG-565497%Inquire
FluorochemF467429>95%Inquire

Note: This table is not exhaustive and is intended to provide a representative sample of available suppliers. Availability and specifications are subject to change.

The following diagram illustrates a typical decision-making workflow for sourcing chemical intermediates like trans-4-Amino-1-boc-3-methoxypiperidine.

G start Identify Need for trans-4-Amino-1-boc-3-methoxypiperidine search Search Supplier Databases (e.g., ChemScraper, eMolecules) start->search evaluate Evaluate Suppliers Based on: - Purity - Cost - Availability - Lead Time search->evaluate decision Meets Project Requirements? evaluate->decision purchase Purchase from Commercial Supplier decision->purchase Yes synthesize Consider In-house Synthesis decision->synthesize No end Acquire Compound purchase->end synthesize->end

Caption: Sourcing Decision Workflow for a Key Chemical Intermediate.

Part 2: Synthesis and Stereochemical Control

While commercially available, an understanding of the synthetic route to trans-4-Amino-1-boc-3-methoxypiperidine is crucial for troubleshooting and for potential in-house production. A plausible and stereoselective synthesis can be envisioned starting from a chiral pool precursor, a common strategy for accessing enantiomerically pure piperidines.[3] One such approach could involve the diastereoselective functionalization of a suitable piperidine precursor.

Proposed Synthetic Pathway

A logical approach involves the stereoselective reduction of a Boc-protected 4-azido-3-methoxypiperidine intermediate. The trans relationship between the methoxy and amino groups can be established through careful selection of reagents and reaction conditions.

The following diagram outlines the key transformations in a proposed synthetic workflow.

G start Start: N-Boc-4-piperidone step1 Step 1: α-Hydroxylation & Methylation - Base (e.g., LDA) - Oxaziridine - Methyl Iodide start->step1 step2 Step 2: Ketone Reduction - Reducing Agent (e.g., NaBH4) (Diastereoselective) step1->step2 step3 Step 3: Hydroxyl to Azide Conversion - Mitsunobu Reaction (DPPA) or - Mesylation followed by NaN3 displacement step2->step3 step4 Step 4: Azide Reduction - Hydrogenation (e.g., H2, Pd/C) or - Staudinger Reaction (PPh3, H2O) step3->step4 product Product: trans-4-Amino-1-boc-3-methoxypiperidine step4->product

Caption: Proposed Synthetic Workflow for trans-4-Amino-1-boc-3-methoxypiperidine.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a plausible, step-by-step methodology for the synthesis of trans-4-Amino-1-boc-3-methoxypiperidine, based on established chemical transformations.

Step 1: Synthesis of 1-Boc-3-methoxy-4-piperidone

  • To a solution of N-Boc-4-piperidone in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA).

  • After stirring, add a solution of a suitable oxygen source, such as a Davis oxaziridine, to introduce the hydroxyl group at the 3-position.

  • Quench the reaction and then add a methylating agent, such as methyl iodide, in the presence of a base like sodium hydride, to yield the 3-methoxy intermediate.

  • Purify the product by column chromatography.

Step 2: Diastereoselective Reduction to cis-1-Boc-3-methoxy-4-hydroxypiperidine

  • Dissolve the 1-Boc-3-methoxy-4-piperidone in methanol at 0 °C.

  • Add sodium borohydride portion-wise. The axial attack of the hydride will predominantly yield the cis-alcohol.

  • Monitor the reaction by TLC. Upon completion, quench with water and extract the product.

  • Purify by column chromatography.

Step 3: Conversion to trans-1-Boc-4-azido-3-methoxypiperidine

  • To a solution of the cis-alcohol, triphenylphosphine, and diphenylphosphoryl azide (DPPA) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) dropwise. This Mitsunobu reaction proceeds with inversion of stereochemistry to give the trans-azide.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture and purify by column chromatography.

Step 4: Reduction to trans-4-Amino-1-boc-3-methoxypiperidine

  • Dissolve the trans-azide in methanol or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the final product.

Part 3: Characterization and Quality Control

Rigorous characterization is essential to confirm the structure, purity, and stereochemistry of the final compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

1H and 13C NMR Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation.[5]

  • 1H NMR: The spectrum of trans-4-Amino-1-boc-3-methoxypiperidine is expected to show a characteristic singlet for the nine protons of the Boc group around 1.4-1.5 ppm.[5] The methoxy group will appear as a singlet around 3.3-3.5 ppm. The protons on the piperidine ring will exhibit complex splitting patterns in the aliphatic region. The protons at C3 and C4, being adjacent to the methoxy and amino groups, will have distinct chemical shifts and coupling constants that can confirm the trans stereochemistry.

  • 13C NMR: The spectrum will show characteristic peaks for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the methyl carbons of the Boc group (~28 ppm).[6] The carbons of the piperidine ring and the methoxy group will also have distinct signals.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound. A reversed-phase HPLC method with a C18 column is typically employed.[7] The mobile phase would likely consist of a gradient of water and acetonitrile with a modifier such as trifluoroacetic acid (TFA). The purity is determined by the area percentage of the main peak in the chromatogram. For determining enantiomeric purity, chiral HPLC would be necessary.[2]

The following diagram illustrates a standard workflow for the characterization of a synthesized chemical intermediate.

G start Synthesized Product nmr 1H and 13C NMR Spectroscopy start->nmr hplc Reversed-Phase HPLC start->hplc ms Mass Spectrometry start->ms structure_confirm Structure Confirmed? nmr->structure_confirm purity_check Purity > 95%? hplc->purity_check ms->structure_confirm structure_confirm->purity_check Yes fail Repurify or Resynthesize structure_confirm->fail No pass Product Meets Specifications purity_check->pass Yes purity_check->fail No

Caption: Workflow for the Analytical Characterization of a Final Product.

Part 4: Applications in Drug Discovery

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drug candidates and approved medicines.[8] This moiety is particularly effective as a scaffold for targeting G-protein coupled receptors (GPCRs) and other protein targets. The primary amine serves as a versatile handle for introducing a wide range of substituents, allowing for the systematic exploration of structure-activity relationships (SAR).

A notable example of the utility of the 4-aminopiperidine scaffold is in the development of inhibitors of the Hepatitis C Virus (HCV).[8][9] Research has shown that compounds built upon this scaffold can effectively inhibit the assembly and release of infectious HCV particles.[8][9] trans-4-Amino-1-boc-3-methoxypiperidine, with its defined stereochemistry and additional methoxy group, offers a unique starting point for the design of novel HCV inhibitors and other therapeutic agents. The methoxy group can influence binding interactions and improve pharmacokinetic properties such as solubility and metabolic stability.

The following diagram illustrates the central role of this building block in a typical drug discovery program.

G start trans-4-Amino-1-boc-3-methoxypiperidine deprotection Boc Deprotection start->deprotection diversification Diversification via Amine Functionalization: - Amide Coupling - Reductive Amination - Sulfonylation, etc. deprotection->diversification library Compound Library diversification->library screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) library->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar lead_opt Lead Optimization sar->lead_opt

Caption: Role of the Building Block in a Drug Discovery Cascade.

Conclusion

trans-4-Amino-1-boc-3-methoxypiperidine is a valuable and commercially accessible building block for medicinal chemistry and drug discovery. Its rigid, three-dimensional structure and versatile amino functionality provide an excellent platform for the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its sourcing, a plausible synthetic route, key characterization methods, and its potential applications. A thorough understanding of these technical aspects is essential for researchers aiming to leverage this powerful scaffold in their drug development programs.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • PubMed. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]

  • Albert, K., et al. (1998). Shape selectivity of C30 phases for RP-HPLC separation of tocopherol isomers and correlation with MAS NMR data from suspended stationary phases. Journal of High Resolution Chromatography, 21(9), 489-492. [Link]

  • Combi-Blocks. (n.d.). trans-4-Amino-1-boc-3-methoxypiperidine. Combi-Blocks. [Link]

  • SynQuest Laboratories, Inc. (n.d.). Product List. ChemBuyersGuide.com. [Link]

  • Bailey, P. D., Millwood, P. A., & Smith, P. D. (1998). Asymmetric routes to substituted piperidines. Chemical Communications, (6), 633-640. [Link]

  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. Organic & Biomolecular Chemistry, 20(37), 7466-7472. [Link]

  • Latypov, S. K., Seco, J. M., Quinoa, E., & Riguera, R. (1996). Determination of the Absolute Stereochemistry of Chiral Amines by 1H NMR of Arylmethoxyacetic Acid Amides: The Conformational Model. The Journal of Organic Chemistry, 61(24), 8569-8577. [Link]

  • Wünsch, B., & Bausch, S. (2013). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Beilstein Journal of Organic Chemistry, 9, 2336-2345. [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. ResearchGate. [Link]

  • Bhattacharya, S., et al. (2011). A novel approach for the synthesis of Boc-protected dipeptide. Der Pharma Chemica, 3(3), 174-188. [Link]

  • PubMed. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed. [Link]

  • PubMed Central. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed Central. [Link]

Sources

Methodological & Application

The Strategic Utility of trans-4-Amino-1-boc-3-methoxypiperidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The substituted piperidine motif is a cornerstone of medicinal chemistry, present in a vast number of approved pharmaceuticals.[1] This application note delves into the synthetic versatility of a particularly valuable building block: trans-4-Amino-1-boc-3-methoxypiperidine . We will explore its strategic importance in constructing complex molecular architectures, with a focus on its application in the synthesis of kinase inhibitors and G-Protein Coupled Receptor (GPCR) modulators. This guide provides experienced researchers and drug development professionals with detailed experimental protocols, mechanistic insights, and data-driven examples to effectively leverage this building block in their synthetic campaigns.

Introduction: Why the 3-Methoxy-4-aminopiperidine Scaffold?

The trans-4-Amino-1-boc-3-methoxypiperidine scaffold offers a unique convergence of structural and functional features that make it a powerful tool in drug design.

  • Stereochemical Control: The defined trans stereochemistry between the C3-methoxy and C4-amino groups provides a rigid conformational constraint. This pre-organization can be crucial for achieving high-affinity binding to biological targets by reducing the entropic penalty upon binding.

  • Orthogonal Protection: The presence of a Boc-protected piperidine nitrogen and a free primary amine at the C4 position allows for selective, sequential functionalization. The Boc group is stable to many common reaction conditions but can be readily removed with acid, enabling late-stage diversification of the piperidine nitrogen.

  • Vectorial Exit Points: The methoxy group at C3 provides a subtle but important steric and electronic influence, potentially modulating solubility, metabolic stability, and target engagement. The primary amine serves as a key handle for introducing a wide array of substituents through common reactions like amide bond formation and reductive amination.

  • Privileged Structure in Kinase Inhibition: The 4-aminopiperidine substructure is a well-established "privileged scaffold" in kinase inhibitor design. It often serves as a central scaffold to orient pharmacophores that interact with the hinge region, the DFG motif, and the solvent front of the ATP binding pocket.[2]

The strategic placement of the methoxy group can provide an additional vector for exploring interactions within the ATP binding site or for fine-tuning physicochemical properties.

Core Synthetic Applications & Protocols

This section details two of the most common and powerful transformations utilizing trans-4-Amino-1-boc-3-methoxypiperidine: Amide Bond Formation and Reductive Amination . These reactions are fundamental to building the complex molecular architectures often required for potent and selective pharmaceutical agents.

Application I: Amide Bond Formation for Kinase Inhibitor Scaffolds

Amide bond formation is arguably the most utilized reaction in medicinal chemistry. In the context of our building block, acylation of the C4-primary amine is a direct and efficient method to introduce diverse functionality, often targeting key interactions within a kinase active site.

Causality Behind Experimental Choices: The choice of coupling reagent is critical for ensuring high yield and minimizing side reactions. Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for forming amide bonds, even with potentially hindered amines or electron-deficient carboxylic acids.[3] The addition of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is necessary to neutralize the acid generated during the reaction and to facilitate the formation of the active ester intermediate.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is adapted from a reported synthesis of related 4-amino-3-methoxypiperidine carboxamides.[3]

Materials:

ReagentM.W.Equivalents
trans-4-Amino-1-boc-3-methoxypiperidine230.301.0
Carboxylic Acid of InterestVaries1.0
HATU380.231.1
N,N-Diisopropylethylamine (DIPEA)129.243.0
Anhydrous N,N-Dimethylformamide (DMF)--
Dichloromethane (DCM)--
Saturated aq. Sodium Bicarbonate (NaHCO₃)--
Brine--
Anhydrous Magnesium Sulfate (MgSO₄)--

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M), add HATU (1.1 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of trans-4-Amino-1-boc-3-methoxypiperidine (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, typically using a gradient of ethyl acetate in hexanes) to afford the desired amide.

Expected Outcome: This procedure typically provides the desired amide product in good to excellent yields (70-95%), depending on the nature of the carboxylic acid.

Diagram 1: Amide Coupling Workflow

A visual representation of the key steps in the HATU-mediated amide coupling protocol.

G cluster_prep Pre-activation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification reagents Carboxylic Acid + HATU + DIPEA in DMF stir Stir at RT 15 min reagents->stir Activation add_amine Add trans-4-Amino-1-boc- 3-methoxypiperidine stir->add_amine Activated Ester main_reaction Stir at RT 4-12h add_amine->main_reaction monitoring Monitor by TLC/LC-MS main_reaction->monitoring quench Dilute with EtOAc monitoring->quench Reaction Complete wash Wash with aq. NaHCO3 & Brine quench->wash dry Dry (MgSO4) & Concentrate wash->dry purify Flash Chromatography dry->purify G Amine R-NH2 (trans-4-Amino-1-boc- 3-methoxypiperidine) Iminium [R-N=CHR']+ Iminium Ion Amine->Iminium + H+ / - H2O Aldehyde R'-CHO Aldehyde->Iminium + H+ / - H2O Product R-NH-CH2R' Secondary Amine Iminium->Product STAB NaBH(OAc)3 (STAB) STAB->Product Hydride Transfer

Sources

Application Notes & Protocols: Strategic Incorporation of trans-4-Amino-1-boc-3-methoxypiperidine in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Linker in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have revolutionized therapeutic development by shifting the paradigm from protein inhibition to targeted protein degradation.[1][2][3][4] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to eliminate disease-causing proteins. A PROTAC is composed of three distinct components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[1][5]

While the two ligands provide target specificity, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the productive ternary complex (POI-PROTAC-E3 ligase), which is the essential intermediate for ubiquitination and subsequent degradation.[1][6] The field is rapidly evolving from synthetically convenient flexible linkers, such as alkyl and polyethylene glycol (PEG) chains, to more sophisticated and rigid motifs.[5] Saturated heterocycles, including piperidine and piperazine, have emerged as superior building blocks for their ability to impart conformational rigidity, enhance metabolic stability, and modulate crucial physicochemical properties like solubility and cell permeability.[6][7][8][9]

This guide focuses on a specific, high-value building block: trans-4-Amino-1-boc-3-methoxypiperidine . We will explore the chemical rationale for its use and provide detailed protocols for its incorporation into PROTAC synthesis workflows.

The PROTAC Mechanism of Action

The efficacy of a PROTAC hinges on its ability to successfully orchestrate a series of intracellular events, culminating in the destruction of the target protein.

PROTAC_Mechanism cluster_binding Binding POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC Molecule PROTAC->Ternary Ub Ubiquitin Transfer Ternary->Ub Proximity-Induced Degradation Proteasomal Degradation Ub->Degradation Polyubiquitination Marks POI for Destruction Recycle PROTAC Recycled Degradation->Recycle Catalytic Cycle

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Causality Behind Experimental Choice: Why trans-4-Amino-1-boc-3-methoxypiperidine?

The selection of a linker building block is a critical decision in PROTAC design. trans-4-Amino-1-boc-3-methoxypiperidine offers a unique combination of structural and functional features that address common challenges in developing potent and drug-like degraders.

Building_Block A 1-Boc Protecting Group pA A->pA B 3-Methoxy Group pB B->pB C trans-Stereochemistry pC C->pC D 4-Amino Group (Nucleophile) pD D->pD img_node

Caption: Key functional features of the building block.

Table 1: Functional Analysis of trans-4-Amino-1-boc-3-methoxypiperidine

FeatureChemical GroupRole in SynthesisImpact on PROTAC Properties
Orthogonal Reactivity Boc-Protected AminePrevents reaction at the piperidine nitrogen during initial coupling steps.Enables sequential, controlled synthesis for modular PROTAC assembly.
Primary Coupling Site Primary Amino GroupActs as the key nucleophile for forming robust amide bonds or for SNAr reactions.[5]Provides a reliable and predictable point of attachment to either the POI or E3 ligand warhead.
Property Modulation Methoxy GroupDoes not participate directly in coupling.Increases polarity and potential for hydrogen bonding, which can improve solubility and cell permeability.[6][10]
Structural Rigidity Piperidine RingIntroduces a conformationally restricted scaffold into the linker.Reduces the entropic penalty of ternary complex formation and can improve metabolic stability.[1][7][9]
Vectorial Control trans-StereochemistryDictates the specific 3D spatial exit vector of the linker from the piperidine ring.Influences the final geometry of the PROTAC, which is critical for achieving a productive ternary complex.

The methoxy substituent is particularly advantageous. While flexible PEG linkers can improve solubility, they often come with a high entropic cost, sampling numerous unproductive conformations.[] The rigid piperidine ring, modified with a polar methoxy group, provides a solution that balances conformational pre-organization with favorable physicochemical properties.

Experimental Protocols: A Modular Synthesis Approach

The following protocols describe a standard, two-stage workflow for incorporating trans-4-Amino-1-boc-3-methoxypiperidine to link a carboxylic acid-bearing E3 ligase ligand (e.g., a pomalidomide derivative) and a POI ligand.

Workflow Start1 E3 Ligand (with -COOH) Step1 Protocol 1: Amide Coupling Start1->Step1 Start2 trans-4-Amino-1-boc- 3-methoxypiperidine Start2->Step1 Intermediate Boc-Protected Intermediate Step1->Intermediate Step2 Protocol 2: Boc Deprotection Intermediate->Step2 Intermediate2 Amine Intermediate Step2->Intermediate2 Step3 Protocol 1 (repeat): Final Amide Coupling Intermediate2->Step3 Start3 POI Ligand (with activated -COOH) Start3->Step3 Final Final PROTAC Step3->Final

Caption: Modular workflow for PROTAC synthesis.

Protocol 1: Amide Bond Formation with the E3 Ligase Ligand

This protocol details the coupling of the primary amine of the piperidine building block with a carboxylic acid on the E3 ligase ligand.

Materials:

  • E3 Ligase Ligand with a terminal carboxylic acid (1.0 eq)

  • trans-4-Amino-1-boc-3-methoxypiperidine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aq. NaHCO₃ solution

  • Brine

  • Ethyl Acetate (EtOAc)

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Activation: To a solution of the E3 ligase ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the reaction mixture at room temperature for 15-20 minutes.

    • Causality Check: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization. DIPEA is a sterically hindered, non-nucleophilic base used to scavenge the HCl produced during the reaction without competing in the coupling.[7]

  • Coupling: Add a solution of trans-4-Amino-1-boc-3-methoxypiperidine (1.1 eq) in a minimal amount of anhydrous DMF to the activated E3 ligand solution.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.

  • Work-up: a. Dilute the reaction mixture with Ethyl Acetate. b. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure Boc-protected intermediate.

  • Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Boc-Deprotection and Final Coupling to POI Ligand

This protocol describes the removal of the Boc protecting group to reveal the piperidine's secondary amine, followed by a second amide coupling.

Materials:

  • Boc-Protected Intermediate from Protocol 1 (1.0 eq)

  • TFA (Trifluoroacetic acid) (10-20 eq)

  • DCM (Dichloromethane)

  • POI Ligand with an activated carboxylic acid (1.1 eq)

  • DIPEA

  • Anhydrous DMF

Procedure:

  • Boc Deprotection: a. Dissolve the Boc-protected intermediate (1.0 eq) in DCM (approx. 0.1 M solution). b. Add TFA (10-20 eq) to the solution and stir at room temperature for 1-2 hours. c. Monitor the deprotection by LC-MS. Upon completion, concentrate the mixture under reduced pressure to remove excess TFA and DCM. The resulting TFA salt of the amine is often used directly in the next step.

    • Causality Check: TFA is a strong acid that efficiently cleaves the acid-labile Boc group, liberating the secondary amine for the subsequent reaction.[7]

  • Final Coupling: a. Dissolve the crude amine TFA salt in anhydrous DMF. b. Add DIPEA (at least 4.0 eq to neutralize the TFA salt and for the coupling reaction) and the activated POI ligand (prepared separately as in Protocol 1, Step 1). c. Stir the reaction at room temperature and monitor its completion by LC-MS.

  • Final Work-up and Purification: Perform a similar work-up and purification procedure as described in Protocol 1 (Steps 4 and 5) to isolate the final PROTAC molecule.

  • Final Validation: Thoroughly characterize the final PROTAC using ¹H NMR, ¹³C NMR, HRMS, and assess purity by HPLC.

Conclusion and Future Outlook

The rational design of PROTAC linkers is paramount to achieving optimal degradation potency, selectivity, and drug-like properties.[5] The strategic use of conformationally constrained building blocks like trans-4-Amino-1-boc-3-methoxypiperidine represents a significant advancement over first-generation flexible linkers. Its unique combination of a rigid scaffold, orthogonal protecting groups for modular synthesis, and a property-modulating methoxy group provides researchers with a powerful tool to navigate the complex structure-activity relationships of PROTACs. As the field of targeted protein degradation continues to mature, the sophisticated engineering of the linker region, enabled by such advanced building blocks, will be essential for developing the next generation of potent and bioavailable therapeutics.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]

  • Pharmaceutical Business Review. (n.d.). Building blocks and linkers for PROTAC synthesis. Pharmaceutical Business Review. [Link]

  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. [Link]

  • Gaponov, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy. [Link]

  • Zhang, M., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]

  • Kambe, T., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Drug Metabolism and Pharmacokinetics. [Link]

  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. [Link]

  • Gaponov, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publishing. [Link]

  • Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? [PDF]. RSC Publishing. [Link]

  • Marin Biologic Laboratories. (n.d.). Expanding the Toolbox of PROTAC Degraders with Covalent Ligands for Genetically Validated Targets. Marin Biologic Laboratories. [Link]

  • Arvinas. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Arvinas. [Link]

Sources

Application Notes & Protocols: Strategic Coupling of trans-4-Amino-1-boc-3-methoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of a Privileged Scaffold

trans-4-Amino-1-boc-3-methoxypiperidine is a valuable chiral building block in modern medicinal chemistry. Its conformationally constrained piperidine core is a privileged scaffold found in numerous biologically active compounds, offering a three-dimensional exit vector for further chemical exploration.[1] The presence of the Boc-protected nitrogen at the 1-position and the primary amine at the 4-position makes it an ideal intermediate for elaboration into more complex molecules.[2]

However, the successful coupling of this amine is not always trivial. The secondary amine nature, combined with potential steric hindrance from the adjacent C3-methoxy group and the bulky Boc protecting group, necessitates a careful and strategic selection of reaction conditions. Low reactivity, steric shielding, and potential side reactions can impede desired transformations if suboptimal protocols are employed.[3]

This guide provides a comprehensive overview of robust and field-proven protocols for the most common and critical coupling reactions involving trans-4-Amino-1-boc-3-methoxypiperidine. We will delve into the causality behind experimental choices, offering not just step-by-step instructions but also the strategic rationale required for researchers to troubleshoot and adapt these methods for their specific synthetic targets.

Section 1: Amide Bond Formation - The Cornerstone of Elaboration

The formation of an amide bond is the most frequent reaction employed in drug discovery and medicinal chemistry.[4] It involves the activation of a carboxylic acid to make it susceptible to nucleophilic attack by the amine.[5] For a sterically demanding amine like our substrate, the choice of coupling reagent is paramount to achieving high yields and purity.

Causality Behind Reagent Selection

The primary challenge in coupling trans-4-Amino-1-boc-3-methoxypiperidine is overcoming the steric hindrance around the nucleophilic nitrogen.

  • Carbodiimides (e.g., EDC): These are cost-effective and widely used. They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] However, this intermediate can be susceptible to side reactions, such as rearrangement to a stable N-acylurea, if the subsequent nucleophilic attack by a hindered amine is slow.[3] To mitigate this, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt traps the O-acylisourea to form an HOBt-ester, which is less prone to side reactions and more reactive towards the amine, while also minimizing racemization of the carboxylic acid.[4][6]

  • Uronium/Aminium Salts (e.g., HATU): For particularly challenging or hindered couplings, more potent reagents are required.[3] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an exceptionally efficient uronium-based coupling reagent.[6] It reacts with the carboxylic acid to form a highly reactive activated ester. Pre-activating the acid with HATU and a non-nucleophilic base before adding the amine is a critical strategy. This ensures the activated species is fully formed and ready to react immediately upon introduction of the hindered amine, minimizing potential side reactions where the amine might react with the coupling reagent itself.[3][7]

G start Select Amide Coupling Strategy is_hindered Is the carboxylic acid sterically hindered or electron-poor? start->is_hindered edc_protocol Use Carbodiimide Protocol (EDC, HOBt) is_hindered->edc_protocol No hatu_protocol Use Uronium Salt Protocol (HATU, DIPEA) is_hindered->hatu_protocol Yes low_yield Reaction yield is low? edc_protocol->low_yield pre_activate Pre-activate acid with HATU/DIPEA for 5-15 min before adding amine. hatu_protocol->pre_activate troubleshoot Troubleshoot: - Increase temperature (40-80 °C) - Switch to a more potent reagent - Check reactant purity & solubility low_yield->troubleshoot Yes

Decision tree for selecting an amide coupling protocol.
Protocol 1: Standard Carbodiimide-Mediated Coupling (EDC/HOBt)

This protocol is a reliable starting point for most standard carboxylic acids. The use of HOBt is critical for efficiency and to suppress side reactions.[8][9]

Materials & Reagents

ReagentM.W. ( g/mol )Equivalents
Carboxylic Acid-1.0
trans-4-Amino-1-boc-3-methoxypiperidine230.311.1
EDC·HCl (EDCI)191.701.2 - 1.5
HOBt (1-Hydroxybenzotriazole)135.131.2 - 1.5
DIPEA (N,N-Diisopropylethylamine)129.242.0 - 3.0
Anhydrous Solvent (DCM or DMF)-0.1 - 0.2 M

Step-by-Step Methodology

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq.).

  • Dissolution: Dissolve the acid in anhydrous DCM or DMF (to a concentration of 0.1-0.2 M).

  • Reagent Addition: Add trans-4-Amino-1-boc-3-methoxypiperidine (1.1 eq.), HOBt (1.2 eq.), and DIPEA (2.0-3.0 eq.) to the solution. Stir for 5 minutes.[9]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the initial exotherm and minimize side reactions.

  • Coupling Agent: Add EDC·HCl (1.2 eq.) portion-wise over 10 minutes.[9]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-18 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate or DCM).

    • Wash the organic layer successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.[9] The aqueous washes are crucial for removing the water-soluble urea byproduct from EDC and any unreacted HOBt or excess base.[10]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired amide.

Protocol 2: High-Efficiency Coupling for Hindered Substrates (HATU)

When EDC/HOBt fails or provides low yields, particularly with sterically demanding carboxylic acids, HATU is the reagent of choice.[3][11]

Materials & Reagents

ReagentM.W. ( g/mol )Equivalents
Carboxylic Acid-1.0
trans-4-Amino-1-boc-3-methoxypiperidine230.311.1 - 1.2
HATU380.231.1 - 1.2
DIPEA (N,N-Diisopropylethylamine)129.242.0 - 3.0
Anhydrous Solvent (DMF or NMP)-0.1 - 0.2 M

Step-by-Step Methodology

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq.).

  • Dissolution: Dissolve the acid in anhydrous DMF (0.1-0.2 M).

  • Pre-activation: Add HATU (1.1 eq.) and DIPEA (2.0-3.0 eq.). Stir the mixture at room temperature for 5-15 minutes.[3] This pre-activation step is critical for forming the highly reactive acyl-tetramethyluronium intermediate before the amine is introduced.

  • Amine Addition: Add a solution of trans-4-Amino-1-boc-3-methoxypiperidine (1.1 eq.) in a small amount of DMF to the pre-activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. For extremely difficult couplings, the temperature can be raised to 40-60 °C.[11]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1. The byproducts of HATU are water-soluble and easily removed during the aqueous wash steps.

Section 2: Reductive Amination - Forging C-N Bonds with Carbonyls

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with an aldehyde or ketone.[12] The reaction proceeds via the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[13]

Causality Behind Reagent Selection

The key to a successful one-pot reductive amination is the choice of reducing agent. It must be mild enough not to reduce the starting aldehyde/ketone but reactive enough to reduce the intermediate iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[13] It is less reactive than sodium borohydride (NaBH₄), showing greater selectivity for the iminium ion over the carbonyl. It is also tolerant of mildly acidic conditions, which can be used to catalyze imine formation.[13]

Protocol 3: One-Pot Reductive Amination with STAB

This protocol is highly efficient for coupling with a wide range of aldehydes and ketones.[14]

Materials & Reagents

ReagentM.W. ( g/mol )Equivalents
Aldehyde or Ketone-1.0
trans-4-Amino-1-boc-3-methoxypiperidine230.311.0 - 1.2
Sodium Triacetoxyborohydride (STAB)211.941.5
Acetic Acid (optional)60.05catalytic
Anhydrous Solvent (DCE or THF)-0.1 - 0.2 M

Step-by-Step Methodology

  • Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq.) and trans-4-Amino-1-boc-3-methoxypiperidine (1.1 eq.) in anhydrous 1,2-dichloroethane (DCE) or THF.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. A catalytic amount of acetic acid can be added to accelerate this step, particularly for less reactive ketones.[13]

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq.) in one portion. The reaction is often accompanied by slight bubbling.

  • Reaction: Stir at room temperature for 2-24 hours.

  • Monitoring: Monitor by TLC or LC-MS for the disappearance of the starting materials.

  • Workup:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

Section 3: Buchwald-Hartwig Amination - Accessing Arylated Piperidines

The palladium-catalyzed Buchwald-Hartwig amination is a transformative reaction that enables the coupling of amines with aryl halides or triflates, a bond that is difficult to form using traditional methods.[15]

Causality Behind Reagent Selection

The success of this reaction hinges on the catalytic cycle, which is governed by the choice of palladium precursor, phosphine ligand, and base.[15]

  • Ligand: For secondary cyclic amines like our substrate, sterically bulky, electron-rich phosphine ligands are required. Ligands like XPhos, SPhos, or Josiphos derivatives are often effective as they promote the crucial reductive elimination step to form the C-N bond and regenerate the Pd(0) catalyst.[15]

  • Base: A strong, non-nucleophilic base is needed to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[16]

  • Atmosphere: The Pd(0) active catalyst is oxygen-sensitive. Therefore, the reaction must be performed under a strictly inert atmosphere (Argon or Nitrogen) using anhydrous, degassed solvents.

Protocol 4: General Protocol for Buchwald-Hartwig Amination

This protocol provides a general starting point; optimization of the ligand, base, and temperature may be necessary for specific substrates.[17]

Materials & Reagents

ReagentM.W. ( g/mol )Equivalents
Aryl Halide or Triflate-1.0
trans-4-Amino-1-boc-3-methoxypiperidine230.311.2
Palladium Pre-catalyst (e.g., Pd₂(dba)₃)915.721-5 mol%
Phosphine Ligand (e.g., XPhos)476.612-10 mol%
Base (e.g., NaOtBu)96.101.4 - 2.0
Anhydrous, Degassed Solvent (Toluene or Dioxane)-0.1 M

Step-by-Step Methodology

  • Preparation: To a flame-dried Schlenk flask or sealed tube, add the aryl halide (1.0 eq.), palladium pre-catalyst (e.g., 2 mol% Pd₂(dba)₃), phosphine ligand (e.g., 4 mol% XPhos), and base (1.4 eq. NaOtBu).

  • Inerting: Evacuate and backfill the flask with Argon or Nitrogen three times.

  • Reagent Addition: Add anhydrous, degassed toluene, followed by trans-4-Amino-1-boc-3-methoxypiperidine (1.2 eq.).

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours.

  • Monitoring: After cooling to room temperature, monitor the reaction by LC-MS.

  • Workup:

    • Dilute the mixture with Ethyl Acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

Section 4: Post-Coupling Processing - Boc Deprotection

Often, the final step is the removal of the Boc protecting group to liberate the piperidine nitrogen. This is most commonly achieved under acidic conditions.[18]

G cluster_0 Coupling Stage cluster_1 Optional Deprotection Coupling Coupling Reaction (Amidation, Reductive Amination, etc.) Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Deprotection Boc Deprotection (TFA/DCM) Purification->Deprotection Product1 Boc-Protected Final Product Purification->Product1 Base_Workup Basic Workup / Salt Formation Deprotection->Base_Workup Product2 Deprotected Final Product Base_Workup->Product2

General synthetic workflow from coupling to final product.
Protocol 5: Standard Acidic Boc Deprotection

This protocol uses trifluoroacetic acid (TFA) in dichloromethane (DCM) for efficient and clean removal of the Boc group.[18][19]

Materials & Reagents

ReagentEquivalents / Volume
Boc-protected Piperidine1.0
Dichloromethane (DCM)~0.1 M concentration
Trifluoroacetic Acid (TFA)5 - 10 eq. (or 20-50% v/v)

Step-by-Step Methodology

  • Preparation: Dissolve the Boc-protected piperidine derivative (1.0 eq.) in anhydrous DCM (to ~0.1 M) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add TFA (5-10 eq.) to the stirred solution. Gas evolution (isobutylene) will be observed.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.[18]

  • Monitoring: Monitor by TLC or LC-MS until the starting material is fully consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • To obtain the free base, dissolve the resulting residue in DCM and wash with a saturated aqueous NaHCO₃ or 1M NaOH solution until the aqueous layer is basic.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine. Alternatively, the product can be isolated as a salt (e.g., HCl or TFA salt) by precipitation.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Amine to Amide (EDC + HOBt). Common Organic Chemistry.
  • Troubleshooting difficult amide bond formation with hindered substr
  • Acid-Amine Coupling using EDCI. Organic Synthesis.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Application Notes and Protocols for N-Boc Deprotection of Piperidine Deriv
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). doi:10.1039/C5OB02129D.
  • Coupling Reagents. Aapptec Peptides.
  • Amide Synthesis. Fisher Scientific.
  • Buchwald–Hartwig amin
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19).
  • Application Note – Reductive Amin
  • N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.
  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist.
  • Application Notes and Protocols for the Use of (S)-1-Boc-3-aminopiperidine in Peptide Synthesis. Benchchem.

Sources

Advanced Derivatization Protocols for trans-4-Amino-1-boc-3-methoxypiperidine: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Methoxy-4-aminopiperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing in a vast number of approved pharmaceuticals.[1][2] Its saturated, three-dimensional structure allows for the precise spatial orientation of substituents, enabling enhanced interactions with biological targets compared to flat aromatic systems. The specific scaffold, trans-4-Amino-1-boc-3-methoxypiperidine, offers a particularly valuable starting point for drug discovery programs. The trans stereochemistry of the amino and methoxy groups provides a defined vector for substitution, while the Boc-protected piperidine nitrogen and the free primary amine at the 4-position allow for orthogonal chemical modifications. This guide provides detailed application notes and protocols for the derivatization of the primary amino group of this versatile building block, focusing on common and synthetically useful transformations: acylation, sulfonylation, reductive amination, and urea formation.

Core Principles of Derivatization

The primary amino group of trans-4-Amino-1-boc-3-methoxypiperidine is a nucleophilic center that readily participates in a variety of bond-forming reactions. The adjacent methoxy group may exert a modest electronic influence, but steric effects are generally minimal for this primary amine. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is stable to a wide range of reaction conditions, yet can be readily removed under acidic conditions, providing a subsequent handle for further diversification.[3]

Experimental Protocols

Acylation: Formation of Amides

Amide bond formation is a fundamental transformation in medicinal chemistry. The following protocol details a standard procedure for the acylation of trans-4-Amino-1-boc-3-methoxypiperidine using a carboxylic acid and a peptide coupling reagent.

Workflow for Acylation

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve carboxylic acid (1.1 eq) and HATU (1.1 eq) in DMF amine Add trans-4-Amino-1-boc-3- methoxypiperidine (1.0 eq) in DMF start->amine Pre-activation base Add DIPEA (2.5 eq) amine->base stir Stir at room temperature for 2-16 hours base->stir quench Quench with water stir->quench extract Extract with EtOAc quench->extract wash Wash with brine, dry over Na2SO4 extract->wash concentrate Concentrate in vacuo wash->concentrate purify Purify by column chromatography concentrate->purify end N-Acylated Product purify->end

Caption: General workflow for amide coupling.

Detailed Protocol: Acylation with 2-Naphthoic Acid

  • Materials:

    • trans-4-Amino-1-boc-3-methoxypiperidine (1.0 eq)

    • 2-Naphthoic acid (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)[4]

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 2-naphthoic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF, add a solution of trans-4-Amino-1-boc-3-methoxypiperidine (1.0 eq) in anhydrous DMF.

    • Add DIPEA (2.5 eq) to the reaction mixture and stir at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

    • Upon completion, quench the reaction by adding water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired N-acylated piperidine derivative.

Parameter Condition Rationale
Coupling Reagent HATUEfficient and low-racemization coupling agent.[4]
Base DIPEANon-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction.
Solvent DMFExcellent solvent for all reactants and facilitates the reaction.
Temperature Room TemperatureSufficient for the reaction to proceed to completion.
Sulfonylation: Formation of Sulfonamides

Sulfonamides are a key functional group in a variety of therapeutic agents. The following protocol outlines the synthesis of a sulfonamide derivative from trans-4-Amino-1-boc-3-methoxypiperidine.

Workflow for Sulfonylation

cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve trans-4-Amino-1-boc-3- methoxypiperidine (1.0 eq) and base (e.g., pyridine or Et3N, 2.0 eq) in DCM add_sulfonyl Add sulfonyl chloride (1.1 eq) dropwise at 0 °C start->add_sulfonyl stir Stir at 0 °C to room temperature for 1-4 hours add_sulfonyl->stir quench Quench with water stir->quench extract Extract with DCM quench->extract wash Wash with 1M HCl, sat. NaHCO3, and brine; dry over Na2SO4 extract->wash concentrate Concentrate in vacuo wash->concentrate purify Purify by column chromatography concentrate->purify end N-Sulfonylated Product purify->end

Caption: General workflow for sulfonamide synthesis.

Detailed Protocol: Sulfonylation with p-Toluenesulfonyl Chloride

  • Materials:

    • trans-4-Amino-1-boc-3-methoxypiperidine (1.0 eq)

    • p-Toluenesulfonyl chloride (1.1 eq)

    • Pyridine or Triethylamine (Et₃N) (2.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Water

    • 1M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve trans-4-Amino-1-boc-3-methoxypiperidine (1.0 eq) and pyridine (or Et₃N) (2.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • Add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture.

    • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired N-sulfonylated piperidine derivative.[5]

Parameter Condition Rationale
Reagent p-Toluenesulfonyl chlorideCommon and reactive sulfonylating agent.
Base Pyridine or Et₃NActs as a scavenger for the HCl generated during the reaction.
Solvent DCMInert solvent that dissolves the reactants well.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction.
Reductive Amination: Formation of Secondary Amines

Reductive amination allows for the formation of a C-N bond through the reaction of the primary amine with an aldehyde or ketone, followed by reduction of the intermediate imine.

Workflow for Reductive Amination

cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve trans-4-Amino-1-boc-3- methoxypiperidine (1.0 eq) and aldehyde/ketone (1.2 eq) in DCE or MeOH add_reducing Add NaBH(OAc)3 (1.5 eq) start->add_reducing stir Stir at room temperature for 4-24 hours add_reducing->stir quench Quench with sat. NaHCO3 stir->quench extract Extract with DCM quench->extract wash Wash with brine, dry over Na2SO4 extract->wash concentrate Concentrate in vacuo wash->concentrate purify Purify by column chromatography concentrate->purify end N-Alkylated Product purify->end

Caption: General workflow for reductive amination.

Detailed Protocol: Reductive Amination with Isobutyraldehyde

  • Materials:

    • trans-4-Amino-1-boc-3-methoxypiperidine (1.0 eq)

    • Isobutyraldehyde (1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Anhydrous 1,2-Dichloroethane (DCE) or Methanol (MeOH)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Anhydrous Dichloromethane (DCM)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of trans-4-Amino-1-boc-3-methoxypiperidine (1.0 eq) and isobutyraldehyde (1.2 eq) in anhydrous DCE (or MeOH), add sodium triacetoxyborohydride (1.5 eq) in one portion.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

    • Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated piperidine derivative.

Parameter Condition Rationale
Reducing Agent NaBH(OAc)₃A mild and selective reducing agent for imines, compatible with most functional groups.
Solvent DCE or MeOHCommon solvents for reductive amination reactions.
Temperature Room TemperatureSufficient for both imine formation and reduction.
Urea Formation

Ureas are important pharmacophores that can act as hydrogen bond donors and acceptors. They can be readily synthesized from the reaction of an amine with an isocyanate.

Workflow for Urea Formation

cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve trans-4-Amino-1-boc-3- methoxypiperidine (1.0 eq) in anhydrous DCM or THF add_isocyanate Add isocyanate (1.05 eq) dropwise at 0 °C start->add_isocyanate stir Stir at 0 °C to room temperature for 1-3 hours add_isocyanate->stir concentrate Concentrate in vacuo stir->concentrate purify Purify by trituration or column chromatography concentrate->purify end Urea Product purify->end

Caption: General workflow for urea formation.

Detailed Protocol: Urea Formation with Phenyl Isocyanate

  • Materials:

    • trans-4-Amino-1-boc-3-methoxypiperidine (1.0 eq)

    • Phenyl isocyanate (1.05 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Hexanes or Diethyl ether for trituration

    • Silica gel for column chromatography (if necessary)

  • Procedure:

    • Dissolve trans-4-Amino-1-boc-3-methoxypiperidine (1.0 eq) in anhydrous DCM (or THF) and cool the solution to 0 °C.

    • Add phenyl isocyanate (1.05 eq) dropwise to the cooled solution.

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product. This can often be achieved by trituration with a suitable solvent like hexanes or diethyl ether to induce precipitation of the urea product. If necessary, purify by silica gel column chromatography.[6][7]

Parameter Condition Rationale
Reagent Phenyl isocyanateA common and reactive isocyanate for urea synthesis.
Solvent DCM or THFInert solvents that are suitable for this reaction.
Temperature 0 °C to Room TemperatureThe reaction is typically fast and exothermic, so initial cooling is recommended.

Characterization of Derivatized Products

The successful synthesis of the derivatized products should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see the appearance of new signals corresponding to the protons of the newly introduced group (e.g., aromatic protons for the 2-naphthoyl group, tosyl group, or phenylurea; alkyl protons for the isobutyl group). The signal for the proton on the nitrogen-bearing carbon of the piperidine ring will likely shift and may show coupling to the new N-H proton (if present).

    • ¹³C NMR: The appearance of new carbon signals corresponding to the added moiety is expected. The carbon of the piperidine ring attached to the nitrogen will also experience a shift in its resonance.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry is a powerful tool to confirm the molecular weight of the product.[1] Expect to observe the [M+H]⁺ or [M+Na]⁺ ion corresponding to the molecular weight of the derivatized compound.

Conclusion

trans-4-Amino-1-boc-3-methoxypiperidine is a highly valuable and versatile building block for the synthesis of diverse chemical libraries for drug discovery. The protocols outlined in this guide provide a solid foundation for the derivatization of its primary amino group through common and robust chemical transformations. The orthogonality of the Boc-protected piperidine nitrogen and the primary amine allows for a modular approach to the synthesis of complex molecules with well-defined three-dimensional structures. Careful execution of these protocols and thorough characterization of the products will enable medicinal chemists to fully exploit the potential of this important scaffold.

References

  • Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. J Sep Sci. 2023 Sep;46(18):e2300343.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Int J Mol Sci. 2023 Feb 2;24(3):2937.
  • Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. NIH Public Access.
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank 2024, 2024, M1879.
  • Urea Formation - Common Conditions. Organic Chemistry Portal. ([Link])

  • Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. J. Anal.
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. ScientificWorldJournal. 2015;2015:270928.
  • One-Pot Synthesis of Ureas from Boc-Protected Amines. J. Org. Chem. 2014, 79, 10, 4477–4483.
  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, Vol. 51, No. 11, 1999.
  • Coupling Reagents. Aapptec. ([Link])

  • Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. ([Link])

Sources

scale-up synthesis of trans-4-Amino-1-boc-3-methoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Scale-Up Synthesis of trans-4-Amino-1-boc-3-methoxypiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive and scalable protocol for the stereoselective synthesis of trans-4-Amino-1-boc-3-methoxypiperidine, a valuable building block in pharmaceutical development. The described synthetic strategy is designed for robustness and scalability, beginning from the commercially available starting material, 1-Boc-4-piperidone. The three-stage process involves an initial α-hydroxylation, followed by O-methylation to yield a key ketone intermediate, and culminates in a diastereoselective reductive amination. This guide emphasizes the rationale behind procedural choices, detailed safety protocols for handling hazardous reagents, and methods for quality control, ensuring a reliable and reproducible scale-up process.

Introduction and Strategic Overview

The 3-methoxy-4-aminopiperidine scaffold is a privileged structural motif found in numerous biologically active molecules. The precise spatial arrangement of the methoxy and amino substituents is critical for molecular recognition and pharmacological activity. Consequently, developing a robust, stereoselective, and scalable synthesis for the trans isomer of 4-Amino-1-boc-3-methoxypiperidine is of significant interest to the drug development community.

The primary challenge lies in controlling the C3 and C4 stereocenters to selectively yield the desired trans diastereomer. The strategy outlined herein addresses this challenge by first establishing the 3-methoxy substituent and then directing the stereochemistry of the C4-amino group through a carefully selected reduction method.

Retrosynthetic Analysis

The synthetic plan is best understood through a retrosynthetic lens. The target molecule can be disconnected at the C-N bond, tracing back to a 3-methoxy-4-piperidone intermediate. This key intermediate, in turn, can be derived from 1-Boc-4-piperidone through a two-step hydroxylation and methylation sequence. This approach leverages an inexpensive and readily available starting material.

G Target trans-4-Amino-1-boc-3-methoxypiperidine Ketone 1-Boc-3-methoxy-4-piperidone Target->Ketone Reductive Amination HydroxyKetone 1-Boc-3-hydroxy-4-piperidone Ketone->HydroxyKetone O-Methylation Start 1-Boc-4-piperidone HydroxyKetone->Start α-Hydroxylation

Caption: Retrosynthetic pathway for the target compound.

Detailed Synthesis Protocols

This section provides step-by-step protocols for the multi-stage synthesis. All operations involving hazardous reagents should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Part 1: Synthesis of Intermediate 1-Boc-3-methoxy-4-piperidone

Step 1.1: α-Hydroxylation to form 1-Boc-3-hydroxy-4-piperidone

This step introduces the hydroxyl group at the C3 position. The reaction proceeds via the enolate of 1-Boc-4-piperidone, which is then oxidized.

ReagentMolar Mass ( g/mol )QuantityMoles
1-Boc-4-piperidone199.27100.0 g0.502
Lithium diisopropylamide (LDA), 2M in THF/heptane-276 mL0.552
2-(Phenylsulfonyl)-3-phenyloxaziridine261.31144.2 g0.552
Tetrahydrofuran (THF), anhydrous72.111.0 L-
Saturated aq. NH₄Cl-500 mL-
Ethyl Acetate88.111.5 L-

Protocol:

  • To a dry 3 L three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a thermometer, add 1-Boc-4-piperidone and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution dropwise over 45 minutes, ensuring the internal temperature does not exceed -70 °C. Stir for 1 hour at -78 °C after the addition is complete.

  • In a separate flask, dissolve the 2-(phenylsulfonyl)-3-phenyloxaziridine in 500 mL of anhydrous THF and cool to -78 °C.

  • Transfer the enolate solution to the oxaziridine solution via cannula over 30 minutes.

  • Allow the reaction to stir at -78 °C for 4 hours. Monitor the reaction for completion using Thin Layer Chromatography (TLC).

  • Quench the reaction by slowly adding 500 mL of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 500 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by column chromatography (silica gel, gradient elution with 20-40% ethyl acetate in hexanes) to afford 1-Boc-3-hydroxy-4-piperidone as a white solid. (Expected yield: 75-85%).

Step 1.2: O-Methylation to form 1-Boc-3-methoxy-4-piperidone

This step converts the hydroxyl group to the target methoxy group. Sodium hydride is a highly reactive and flammable reagent; handle with extreme care under an inert atmosphere.[1]

ReagentMolar Mass ( g/mol )QuantityMoles
1-Boc-3-hydroxy-4-piperidone215.2680.0 g0.372
Sodium Hydride (NaH), 60% in mineral oil24.0016.4 g0.410
Methyl Iodide (MeI)141.9425.8 mL (58.7 g)0.414
Tetrahydrofuran (THF), anhydrous72.11800 mL-
Saturated aq. NaHCO₃-400 mL-

Protocol:

  • Wash the sodium hydride with hexanes to remove the mineral oil and suspend it in 400 mL of anhydrous THF in a dry 2 L flask under a nitrogen atmosphere.

  • Cool the NaH suspension to 0 °C in an ice bath.

  • Dissolve the 1-Boc-3-hydroxy-4-piperidone in 400 mL of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. (Caution: Hydrogen gas evolution).

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

  • Stir at room temperature for 12-16 hours, monitoring by TLC for completion.

  • Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 400 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography (silica gel, 10-20% ethyl acetate in hexanes) to obtain 1-Boc-3-methoxy-4-piperidone. (Expected yield: 85-95%).

Part 2: Stereoselective Reductive Amination

This two-step sequence is critical for establishing the desired trans stereochemistry. The ketone is first converted to its oxime, which is then reduced. The hydrogenation catalyst is expected to approach from the face opposite to the C3-methoxy group, resulting in the trans product.

Step 2.1: Formation of 1-Boc-3-methoxy-4-piperidone Oxime

ReagentMolar Mass ( g/mol )QuantityMoles
1-Boc-3-methoxy-4-piperidone229.2970.0 g0.305
Hydroxylamine hydrochloride69.4925.5 g0.366
Sodium Acetate82.0330.1 g0.366
Ethanol46.07700 mL-
Water18.02150 mL-

Protocol:

  • In a 2 L flask, dissolve 1-Boc-3-methoxy-4-piperidone in ethanol.

  • In a separate beaker, dissolve hydroxylamine hydrochloride and sodium acetate in water.

  • Add the aqueous solution to the ethanolic solution of the ketone.

  • Heat the mixture to reflux (approx. 80 °C) and maintain for 4 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Add 500 mL of water to the residue and extract with dichloromethane (3 x 300 mL).

  • Combine the organic layers, dry over magnesium sulfate, and concentrate to yield the oxime as a solid, which is typically used in the next step without further purification. (Expected yield: >95%).

Step 2.2: Diastereoselective Reduction to the Final Product

Catalytic hydrogenation is a clean and efficient method for this reduction. Ensure the system is properly purged to avoid creating an explosive mixture of hydrogen and air.

ReagentMolar Mass ( g/mol )QuantityMoles
1-Boc-3-methoxy-4-piperidone Oxime244.3070.0 g0.286
Palladium on Carbon (Pd/C), 10%-7.0 g (10 wt%)-
Acetic Acid60.05700 mL-
Hydrogen Gas (H₂)2.0250 psi-

Protocol:

  • Charge a high-pressure hydrogenation vessel (Parr apparatus) with the oxime intermediate, acetic acid, and the Pd/C catalyst.

  • Seal the vessel, and then purge it three times with nitrogen, followed by three purges with hydrogen gas.

  • Pressurize the vessel with hydrogen to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the acetic acid.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate until the aqueous layer is basic (pH > 8).

  • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude product.

  • The product can be purified by crystallization or column chromatography to afford trans-4-Amino-1-boc-3-methoxypiperidine. (Expected yield: 70-80%).

Overall Process Workflow

The following diagram illustrates the complete synthetic sequence, highlighting the key transformations and intermediates.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Stereoselective Amination Start 1-Boc-4-piperidone HydroxyKetone 1-Boc-3-hydroxy-4-piperidone Start->HydroxyKetone α-Hydroxylation (LDA, Oxaziridine) MethoxyKetone 1-Boc-3-methoxy-4-piperidone HydroxyKetone->MethoxyKetone O-Methylation (NaH, MeI) Oxime Intermediate Oxime MethoxyKetone->Oxime Oximation (NH₂OH·HCl) Target trans-4-Amino-1-boc- 3-methoxypiperidine Oxime->Target Reduction (H₂, Pd/C)

Caption: Workflow of the complete synthetic process.

Process Safety Assessment

Scaling up chemical synthesis requires a rigorous evaluation of potential hazards. The following table summarizes key risks and mitigation strategies.

Reagent/ProcessHazardRecommended Safety Precautions
Lithium diisopropylamide (LDA) Pyrophoric, corrosive, moisture-sensitive.Handle under an inert atmosphere (N₂ or Ar). Use cannula transfer techniques. Wear flame-retardant lab coat, safety glasses, and appropriate gloves.
Sodium Hydride (NaH) Flammable solid, reacts violently with water to produce H₂ gas.[2][3]Handle under an inert atmosphere. Avoid contact with water and protic solvents. Quench excess NaH carefully with isopropanol at 0 °C.[4]
Methyl Iodide (MeI) Toxic, carcinogen, volatile.Use only in a well-ventilated chemical fume hood. Wear appropriate gloves (nitrile gloves may not be sufficient; check compatibility charts).
Catalytic Hydrogenation (H₂/Pd/C) Flammable gas (H₂), risk of explosion. Pd/C can be pyrophoric when dry.Use a dedicated high-pressure reactor. Ensure proper purging of the system before and after the reaction. Do not allow the catalyst to dry in the air; filter and store it wet.

Emergency Procedures:

  • Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[1][2]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical help.[2]

  • Spills: For reactive materials like NaH, do not use water. Smother with dry sand or a Class D fire extinguisher. For solvent spills, use an appropriate absorbent material.[4]

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR: Should show characteristic peaks for the Boc group (~1.4 ppm), the methoxy group (~3.3 ppm), and the piperidine ring protons. The coupling constants between the protons at C3 and C4 can help confirm the trans stereochemistry.

  • ¹³C NMR: Will confirm the number of unique carbons in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any diastereomeric impurities.

References

  • Oregon State University. (n.d.). Sodium Borohydride SOP. Retrieved from [Link]

  • University of California. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved from [Link]

  • Duke University. (n.d.). Toxic Powders SOP Template - Sodium Borohydride. Retrieved from [Link]

  • University of Georgia. (n.d.). Standard Operating Procedure - Sodium Borohydride. Retrieved from [Link]

  • Kim, D., et al. (1995). Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride. Tetrahedron Letters, 36(15), 2621-2624.
  • Hoffmann, M., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. The Journal of Organic Chemistry, 84(13), 8573–8585.
  • PrepChem. (n.d.). Synthesis of 4-amino-3-p-methoxyphenyl-1-methyl-piperidine. Retrieved from [Link]

  • Google Patents. (2014). CN103664742A - Preparation method of trans-N-Boc-3-amino-4-hydroxypiperidine.

Sources

Application Notes & Protocols for the Use of trans-4-Amino-1-boc-3-methoxypiperidine in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Piperidines in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2][3] Its saturated, three-dimensional structure offers a distinct advantage over flat aromatic rings by allowing for precise spatial orientation of functional groups, which can lead to enhanced protein-ligand interactions.[1] Incorporating building blocks like trans-4-Amino-1-boc-3-methoxypiperidine into peptides or small molecules via solid-phase synthesis is a key strategy for developing novel therapeutics with improved properties.

This particular building block offers three key features for solid-phase organic synthesis (SPOS) and solid-phase peptide synthesis (SPPS):

  • A Nucleophilic Primary Amine: The amino group at the C4 position serves as the primary attachment point for coupling to a resin-bound carboxylic acid or other electrophilic species.

  • An Orthogonal Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects the piperidine ring nitrogen. Its acid-lability allows for selective deprotection under conditions that do not cleave many common resin linkers or side-chain protecting groups, a cornerstone of the Boc-SPPS strategy.[4][5]

  • A Methoxy Substituent: The trans-3-methoxy group provides conformational constraint and modulates the lipophilicity and basicity of the piperidine ring, offering a vector for exploring structure-activity relationships (SAR).[6]

These application notes provide a comprehensive guide and validated protocols for the effective incorporation of trans-4-Amino-1-boc-3-methoxypiperidine into synthetic workflows.

Core Application: Incorporation as a Peptidomimetic Scaffold

A primary application of this reagent is its use as a building block in SPPS to create peptidomimetics. The rigid piperidine core introduces a conformational constraint into a peptide backbone, which can lock the molecule into a bioactive conformation, potentially increasing receptor affinity and providing resistance to enzymatic degradation.[7]

The general workflow follows a standard solid-phase synthesis cycle. The free 4-amino group of the piperidine is coupled to the N-terminus of a growing peptide chain anchored to a solid support.

sps_workflow Resin Resin-Bound Peptide (Free N-Terminus) Coupling Amide Coupling Resin->Coupling Carboxylic Acid CoupledProduct Resin-Bound Peptide with Piperidine Scaffold Coupling->CoupledProduct Piperidine trans-4-Amino-1-boc- 3-methoxypiperidine Piperidine->Coupling Primary Amine + Activator (HATU) Wash1 Wash Step (DMF, DCM) Deprotection Fmoc Deprotection (Next Cycle) Wash1->Deprotection Deprotection->Resin New Free N-Terminus CoupledProduct->Wash1 FinalCleavage Final Cleavage & Deprotection (TFA) CoupledProduct->FinalCleavage After N cycles NextAA Next Fmoc-AA NextAA->Coupling FinalProduct Purified Product FinalCleavage->FinalProduct

Caption: General workflow for incorporating the piperidine scaffold in Fmoc-SPPS.

Protocol 1: Amide Coupling in Fmoc-Based Solid-Phase Peptide Synthesis

This protocol details the incorporation of trans-4-Amino-1-boc-3-methoxypiperidine onto the N-terminus of a peptide chain synthesized on a Rink Amide resin using standard Fmoc/tBu chemistry. The protocol is adapted from established methods for similar amino-piperidine building blocks.[7]

Rationale: The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent provides rapid and efficient amide bond formation with minimal risk of racemization. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to activate the coupling reagent and neutralize the protonated amine.

Materials
  • Fmoc-deprotected peptide-resin (e.g., Rink Amide, 0.1 mmol scale)

  • trans-4-Amino-1-boc-3-methoxypiperidine

  • HATU

  • DIPEA (also known as Hünig's base)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

  • Solid Phase Synthesis vessel and shaker

Procedure
  • Resin Swelling & Fmoc Deprotection:

    • Place the peptide-resin (0.1 mmol) in the reaction vessel.

    • Swell the resin in DMF for 30 minutes.

    • Drain the DMF.

    • Add 2 mL of 20% piperidine in DMF. Agitate for 5 minutes.

    • Drain, then add a fresh 2 mL of 20% piperidine in DMF and agitate for 15 minutes to ensure complete Fmoc removal.

    • Drain and wash the resin thoroughly with DMF (5 x 2 mL), DCM (3 x 2 mL), and finally DMF (3 x 2 mL).

  • Activation and Coupling of the Piperidine Building Block:

    • In a separate vial, prepare the activation solution:

      • Dissolve trans-4-Amino-1-boc-3-methoxypiperidine (64.3 mg, 0.3 mmol, 3.0 eq) in 1.5 mL of DMF.

      • Add HATU (110 mg, 0.29 mmol, 2.9 eq).

    • Add DIPEA (105 µL, 0.6 mmol, 6.0 eq) to the activation mixture and vortex briefly. Note: The solution should be used immediately.

    • Add the activated solution to the drained, deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2 hours.

  • Post-Coupling Wash:

    • Drain the reaction solution.

    • Wash the resin with DMF (5 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL) to remove excess reagents and byproducts.

  • Confirmation of Coupling (Optional but Recommended):

    • Perform a Kaiser test on a small sample of beads. A negative result (beads remain yellow) indicates a successful coupling with no remaining free primary amines.

The resin is now ready for the next cycle of Fmoc deprotection and coupling of the subsequent amino acid. The Boc group on the piperidine nitrogen remains intact during these steps.

ReagentM.W. ( g/mol )EquivalentsAmount (0.1 mmol scale)
Peptide-Resin-1.00.1 mmol
trans-4-Amino-1-boc-3-methoxypiperidine214.293.064.3 mg
HATU380.232.9110 mg
DIPEA129.246.0105 µL

Protocol 2: Boc Group Deprotection and Final Cleavage

The Boc group is stable to the basic conditions of Fmoc removal (piperidine) but is readily cleaved by moderately strong acids, such as Trifluoroacetic Acid (TFA).[5] This cleavage is typically performed concurrently with the final cleavage of the peptide from an acid-labile resin (like Rink Amide) and the removal of acid-labile side-chain protecting groups.

Rationale: A high concentration of TFA is required to efficiently cleave the Boc group and other protecting groups (e.g., t-Butyl, Trityl) as well as the resin linker.[8] Scavengers are critical to prevent the reactive tert-butyl cation, generated during deprotection, from causing unwanted side reactions, such as alkylating sensitive residues like Tryptophan or Methionine.[4]

cleavage_mechanism BocProtected R-N-Boc (on Piperidine) Protonation Protonation BocProtected->Protonation + TFA (H+) ProtonatedBoc Intermediate Protonation->ProtonatedBoc Cleavage Cleavage ProtonatedBoc->Cleavage - CO2 - Isobutylene FreeAmine R-NH2+ (Protonated Piperidine) Cleavage->FreeAmine Carbocation tert-Butyl Cation Cleavage->Carbocation TrappedCation Trapped Cation Carbocation->TrappedCation Scavenger Scavenger (e.g., TIS) Scavenger->TrappedCation

Caption: Mechanism of acid-catalyzed Boc deprotection and cation scavenging.

Materials
  • Peptide-resin with Boc-protected piperidine scaffold

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE).

  • Cold diethyl ether

  • Centrifuge and tubes

Procedure
  • Preparation:

    • Dry the synthesized peptide-resin thoroughly under vacuum.

    • Place the dry resin in a suitable reaction vessel.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

    • Stir or agitate the mixture at room temperature for 2-3 hours.

  • Product Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Add cold diethyl ether (approx. 10 times the volume of the TFA solution) to the tube to precipitate the crude peptide.

    • Incubate at -20°C for 30 minutes to maximize precipitation.

    • Centrifuge the mixture to pellet the solid peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Drying and Purification:

    • Dry the crude peptide pellet under vacuum.

    • The final product can then be purified by standard techniques, such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

trans-4-Amino-1-boc-3-methoxypiperidine is a valuable and versatile building block for solid-phase synthesis. Its successful incorporation relies on standard, well-established coupling and deprotection methodologies. The protocols provided herein offer a robust framework for its use in constructing conformationally constrained peptidomimetics and other complex molecular architectures, facilitating the advancement of drug discovery programs. While the core reactivity is analogous to simpler 4-amino-piperidines, the steric and electronic influence of the 3-methoxy group should be considered during SAR studies, as it offers a handle to fine-tune the biological and pharmacokinetic properties of the final compound.[9]

References

  • Vertex AI Search Result. (2025). Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold.
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Scientific Laboratory Supplies. (n.d.). 4-Amino-1-Boc-piperidine, 97% | 640042-1G.
  • Royal Society of Chemistry. (n.d.).
  • PubMed. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl).
  • Sigma-Aldrich. (n.d.).
  • Benchchem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis.
  • ResearchGate. (2014). What happens when Boc deprotection is done in a closed system in the case of solid phase synthesis?.
  • PubMed Central. (n.d.). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors.
  • Sigma-Aldrich. (n.d.). 4-Amino-1-Boc-piperidine 97 87120-72-7.
  • MDPI. (n.d.).
  • Life Chemicals. (2021). Boost your Medicinal Chemistry Research with C-substituted Piperidines | Building Blocks.
  • Labiotech.eu. (2024).
  • Ambeed.com. (n.d.). 4-Amino-1-Boc-piperidine-4-carboxylic acid.
  • Royal Society of Chemistry. (2022).
  • PubMed Central. (n.d.).
  • SpringerLink. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • PubMed. (n.d.). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • ChemicalBook. (n.d.). 4-Amino-1-Boc-piperidine synthesis.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • SciELO México. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for the Use of (S)-1-Boc-3-aminopiperidine in Peptide Synthesis.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of trans-4-Amino-1-boc-3-methoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of trans-4-Amino-1-boc-3-methoxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable piperidine derivative. The piperidine scaffold is a crucial structural motif in a wide range of pharmaceuticals, making stereocontrolled synthesis of substituted piperidines a significant area of focus in medicinal chemistry.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to support your experimental success.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering explanations for the underlying causes and providing actionable solutions.

Problem 1: Low Diastereoselectivity (Poor trans:cis Ratio)

Q: My reaction is producing a mixture of trans and cis isomers with a low diastereomeric ratio (dr). How can I improve the stereoselectivity to favor the desired trans product?

A: Achieving high diastereoselectivity is a common challenge in the synthesis of substituted piperidines.[3] The formation of the trans isomer is often thermodynamically or kinetically controlled depending on the specific synthetic route. Several factors can influence the stereochemical outcome:

  • Insufficient Steric or Electronic Differentiation: The directing groups on your substrate may not be providing enough steric hindrance or electronic bias to favor the formation of one diastereomer over the other.

    • Troubleshooting:

      • Modify Protecting Groups: Consider using a bulkier protecting group on the nitrogen or other functionalities to influence the direction of reagent approach.

      • Change Reagents: Employ reagents with greater steric bulk to enhance facial selectivity.[3]

  • Reaction Temperature: Higher reaction temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable cis isomer, leading to a lower dr.[3]

    • Troubleshooting:

      • Lower the Temperature: Running the reaction at a lower temperature can favor the kinetically controlled product, which is often the desired trans isomer. Experiment with a range of temperatures to find the optimal balance between reaction rate and selectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the diastereoselectivity.

    • Troubleshooting:

      • Solvent Screening: Conduct a solvent screen using a range of polar aprotic (e.g., THF, DCM), polar protic (e.g., MeOH, EtOH), and nonpolar solvents (e.g., toluene, hexanes) to identify the optimal medium for your reaction.

Problem 2: Incomplete Boc Protection or Unwanted Deprotection

Q: I'm observing incomplete reaction during the Boc protection step, or the Boc group is being cleaved during a subsequent reaction. What could be the cause and how can I fix it?

A: The tert-Butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many conditions and its relatively mild removal with acid.[4][5] However, issues can still arise.

  • Incomplete Protection:

    • Cause: Insufficiently basic conditions, steric hindrance around the amine, or impure reagents can lead to incomplete protection. The reaction involves the nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc₂O).[6]

    • Troubleshooting:

      • Base Selection: Ensure an adequate amount of a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to neutralize the acid byproduct.

      • Reagent Quality: Use fresh, high-purity Boc₂O.

      • Reaction Conditions: Increase the reaction time or temperature if steric hindrance is a factor, but monitor for side reactions.

  • Unwanted Deprotection:

    • Cause: The Boc group is labile to strong acids.[7] Even mildly acidic conditions in subsequent steps, or acidic impurities in solvents or reagents, can cause premature cleavage. The mechanism involves protonation of the carbamate followed by the loss of a tert-butyl cation.[5]

    • Troubleshooting:

      • Neutralize Reaction Media: Ensure all subsequent reaction mixtures are neutral or basic before proceeding.

      • Purify Reagents and Solvents: Use freshly distilled solvents and high-purity reagents to avoid acidic contaminants.

      • Alternative Protecting Groups: If subsequent steps require strongly acidic conditions, consider a more robust protecting group like Carboxybenzyl (Cbz), which is typically removed by hydrogenolysis.[7]

Problem 3: Difficulty in Product Purification

Q: I'm struggling to isolate the pure trans-4-Amino-1-boc-3-methoxypiperidine from the reaction mixture. What are the best purification strategies?

A: The polar nature of the free amine and the potential for closely related impurities can make purification challenging.[8]

  • Column Chromatography:

    • Challenge: The basicity of the amine can cause streaking on silica gel, leading to poor separation.

    • Troubleshooting:

      • Treated Silica: Use silica gel treated with a small amount of a volatile base like triethylamine (e.g., 1-2% in the eluent) to neutralize acidic sites and improve peak shape.

      • Gradient Elution: Start with a less polar eluent and gradually increase the polarity to effectively separate the product from nonpolar impurities and then from more polar byproducts. A common solvent system is a gradient of methanol in dichloromethane.

  • Crystallization:

    • Challenge: Finding a suitable solvent system for crystallization can be difficult.

    • Troubleshooting:

      • Solvent Screening: Experiment with a variety of single and binary solvent systems. Common solvents for crystallizing piperidine derivatives include ethanol, acetonitrile, and mixtures of ethyl acetate and hexanes.[9]

  • Acid-Base Extraction:

    • Utility: This technique is effective for separating the basic piperidine product from neutral or acidic impurities.[8]

    • Protocol:

      • Dissolve the crude mixture in an organic solvent (e.g., dichloromethane).

      • Extract with a dilute aqueous acid (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer.

      • Wash the organic layer to remove any remaining product.

      • Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine.

      • Extract the free amine back into an organic solvent.

      • Dry the organic layer, filter, and concentrate to obtain the purified product.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to substituted piperidines?

A1: There are numerous methods for synthesizing substituted piperidines.[2] Some of the most common approaches include:

  • Hydrogenation of Pyridines: The reduction of substituted pyridines is a direct method to access the corresponding piperidines.[2]

  • Intramolecular Cyclization: Cyclization of linear amino-aldehydes or other suitable precursors can form the piperidine ring.[2]

  • Cycloaddition Reactions: Various cycloaddition strategies can be employed to construct the six-membered ring system.[2]

  • From Piperidones: 4-piperidones are versatile intermediates that can be synthesized and further functionalized to introduce substituents at various positions.[9][10]

Q2: My final product has a yellow tint. What is the likely cause and how can I remove it?

A2: A yellow discoloration in piperidine derivatives is often due to oxidation products.[8][11]

  • Prevention: Store the compound under an inert atmosphere (nitrogen or argon) and in the dark to minimize oxidation.

  • Removal:

    • Activated Carbon: Treatment with activated carbon can sometimes adsorb the colored impurities.

    • Distillation or Recrystallization: These purification methods are often effective at removing colored byproducts.

Q3: Can I use a different protecting group for the nitrogen?

A3: Yes, other protecting groups can be used depending on the overall synthetic strategy. The choice of protecting group is critical and depends on its stability to the reaction conditions of subsequent steps.

  • Boc (tert-Butoxycarbonyl): Acid-labile.[4]

  • Cbz (Carboxybenzyl): Removed by catalytic hydrogenolysis.[7]

  • Fmoc (9-fluorenylmethyloxycarbonyl): Base-labile (typically removed with piperidine).[5] The orthogonality of these protecting groups allows for selective deprotection in complex syntheses.[7]

Experimental Protocols

Protocol 1: Boc Protection of an Amine

This protocol provides a general procedure for the protection of a primary or secondary amine with a Boc group.

Materials:

  • Amine substrate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Dissolve the amine substrate in THF or DCM.

  • Add TEA or DIPEA (1.5-2.0 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of Boc₂O (1.1-1.2 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization if necessary.

ParameterValueReference
Boc₂O Equivalents1.1 - 1.2[6]
Base Equivalents1.5 - 2.0[6]
Temperature0 °C to RT[4]
Typical Reaction Time4 - 16 hours[7]
Protocol 2: Boc Deprotection

This protocol outlines the removal of a Boc protecting group using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected amine in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 equivalents).

  • Stir the reaction at 0 °C to room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.

ParameterValueReference
TFA Equivalents5 - 10[4]
Temperature0 °C to RT[7]
Typical Reaction Time1 - 4 hours[7]

Visualizations

Troubleshooting_Diastereoselectivity start Low Diastereoselectivity (Poor trans:cis Ratio) cause1 Insufficient Steric/ Electronic Differentiation start->cause1 cause2 High Reaction Temperature start->cause2 cause3 Suboptimal Solvent start->cause3 solution1 Modify Protecting Groups Use Bulkier Reagents cause1->solution1 solution2 Lower Reaction Temperature cause2->solution2 solution3 Perform Solvent Screening cause3->solution3 Purification_Strategy start Purification of trans-4-Amino-1-boc-3-methoxypiperidine method1 Column Chromatography start->method1 method2 Crystallization start->method2 method3 Acid-Base Extraction start->method3 challenge1 Challenge: Amine streaking on silica gel method1->challenge1 challenge2 Challenge: Finding a suitable solvent system method2->challenge2 challenge3 Utility: Separates basic product from neutral/acidic impurities method3->challenge3 solution1 Solution: Use base-treated silica and gradient elution challenge1->solution1 solution2 Solution: Screen various solvent combinations challenge2->solution2 solution3 Protocol: Acidify to extract into aqueous, then basify and re-extract into organic challenge3->solution3

Caption: Purification strategies for the target compound.

References

Sources

Technical Support Center: Purification of trans-4-Amino-1-boc-3-methoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of trans-4-Amino-1-boc-3-methoxypiperidine. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally similar substituted piperidines. The unique combination of a basic free amine, a bulky Boc-protecting group, and a polar methoxy ether within this molecule presents specific challenges during isolation and purification. This guide provides in-depth, field-tested solutions to common problems in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with crude trans-4-Amino-1-boc-3-methoxypiperidine?

A1: Impurities typically fall into three categories:

  • Process-Related Impurities: These originate from the synthetic route and include unreacted starting materials, leftover reagents, or intermediates. For example, if a benzyl protecting group was used and its removal was incomplete, you might find benzyl-containing impurities.[1]

  • Diastereomeric Impurities: The most common impurity of this type is the cis-4-Amino-1-boc-3-methoxypiperidine isomer. The formation of this diastereomer is highly dependent on the synthetic strategy, particularly the reduction or amination steps.

  • Degradation Products: The Boc (tert-butoxycarbonyl) protecting group is notoriously sensitive to acidic conditions.[1] Accidental exposure to acid during an aqueous workup or on an acidic stationary phase (like standard silica gel) can cleave the Boc group, yielding the de-protected piperidine.

Q2: My crude product is a persistent, thick oil, but literature suggests it should be a solid. What's happening?

A2: This is a very common issue. An oily or waxy consistency in a compound expected to be a solid is almost always due to the presence of impurities or residual solvent. These disrupt the formation of a stable crystal lattice.[2][3] The first step is to place the oil under a high vacuum for several hours to remove volatile solvents. If it remains an oil, the cause is likely chemical impurities. Attempting to induce crystallization by triturating the oil with a non-polar solvent like cold hexanes or petroleum ether can sometimes force the product to solidify.[4] If this fails, chromatographic purification is necessary.

Q3: What is the best general purification strategy: chromatography or recrystallization?

A3: The optimal strategy depends on your scale and the impurity profile.

  • For small-scale (<5g) or when separating challenging diastereomers: Flash column chromatography is the method of choice. It offers the best resolution for closely related impurities.

  • For large-scale (>5g) purification where the crude material is >90% pure: Developing a crystallization protocol is far more efficient and scalable.[5] However, finding a suitable solvent system can be time-consuming. It is often advantageous to first purify a small batch by chromatography to obtain highly pure material, which can then be used for crystallization screening.[5]

Troubleshooting Guide: Column Chromatography

The purification of substituted amines by standard silica gel chromatography is frequently problematic. The basic nitrogen atom interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to a host of issues.[6][7]

Q4: My compound is streaking badly on a silica TLC plate and I'm getting very broad, tailing peaks from my flash column. Why?

A4: This is the classic sign of a strong acid-base interaction between your basic amine and the acidic silica gel.[6][7] This interaction causes some molecules of your compound to "stick" to the stationary phase, eluting slowly and creating a "tail." This leads to poor separation, cross-contaminated fractions, and lower yields.

Solution Workflow for Peak Tailing

G start Peak Tailing Observed on Silica Gel q1 Is a basic modifier (e.g., 1-2% Et3N or NH4OH) in your eluent? start->q1 add_base ACTION: Add 1-2% Triethylamine (Et3N) or 7N NH3 in MeOH to the mobile phase. q1->add_base No re_eval Re-evaluate TLC/Column. Is tailing resolved? q1->re_eval Yes add_base->re_eval change_sp ACTION: Switch to a different stationary phase. re_eval->change_sp No success Problem Solved re_eval->success Yes sp_options Options: 1. Neutral Alumina 2. Amino-functionalized Silica (KP-NH) 3. Reversed-Phase C18 Silica change_sp->sp_options

Caption: Troubleshooting workflow for peak tailing in amine purification.

Q5: I ran a column, but my total recovery of material is very low (<50%). Where did my compound go?

A5: This issue, known as irreversible adsorption, is an extreme case of the problem described in Q4. If the interaction between your basic amine and the acidic silica is strong enough, the compound will not elute from the column at all, even with highly polar solvents.[6] The solution is the same: you must mitigate this acid-base interaction.

  • Immediate Fix: Add a competitive base like triethylamine or ammonia to your mobile phase.[6][8] These bases will occupy the acidic sites on the silica, allowing your compound to elute properly.

  • Best Practice: For valuable or sensitive amines, it is highly recommended to use a less acidic stationary phase from the start, such as neutral alumina or amino-functionalized silica.[7][8]

Q6: I am struggling to separate the cis and trans diastereomers. What can I do?

A6: Separating diastereomers requires maximizing the selectivity of your chromatographic system.[7] This is an optimization challenge.

  • Optimize the Mobile Phase: Avoid strong, highly polar single solvents. Use a binary or ternary system and vary the ratio systematically. A common system for polar compounds is Dichloromethane/Methanol.[8] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it. Remember to include a basic modifier (see Q4).

  • Change the Stationary Phase: If mobile phase optimization fails, a different stationary phase is the next logical step.[7] Sometimes the different surface chemistry of alumina versus silica, or the unique properties of a bonded phase like diol or cyano, can provide the selectivity needed for separation.[6]

ParameterStandard Silica GelSilica Gel + Basic Modifier (1% Et₃N)Neutral Alumina
Surface pH Acidic (~4-5)NeutralizedBasic or Neutral (~7-9)
Peak Shape Poor (Tailing)Excellent (Symmetrical)Good (Symmetrical)
Recovery Potentially LowHighHigh
Best For Neutral, non-basic compoundsAll basic compounds, including this target Basic compounds, acid-sensitive compounds
Cost LowLowModerate
Table 1. Comparison of stationary phase choices for purifying basic amines.

Troubleshooting Guide: Crystallization & Isolation

Q7: I have pure fractions from my column, but after removing the solvent, I'm left with an oil that won't solidify. How can I get my solid product?

A7: This is a common frustration, often caused by residual solvents (especially high-boiling ones like triethylamine) or simply slow crystallization kinetics.

  • Remove Volatile Bases: If you used triethylamine in your column, it can be difficult to remove completely. Co-evaporate the sample with a lower-boiling solvent like dichloromethane or ethyl acetate several times on a rotary evaporator.

  • Trituration: Add a solvent in which your product is insoluble, such as hexane, pentane, or diethyl ether.[4] Vigorously scratch the side of the flask with a spatula or stir the mixture. This mechanical agitation can provide the energy needed to initiate crystallization.

  • Seeding: If you have a tiny amount of solid material from a previous batch (a seed crystal), add it to the oil.[3][9] This provides a template for crystal growth.

Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier

This protocol is a robust starting point for purifying gram-scale quantities of trans-4-Amino-1-boc-3-methoxypiperidine.

  • Mobile Phase Preparation: Prepare two solvent reservoirs.

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: 98:2 (v/v) Dichloromethane / 7N Ammonia in Methanol. Alternatively, use 99:1 (v/v) DCM/Triethylamine.

  • Column Packing:

    • Select a column size appropriate for your sample amount (e.g., 40g silica for 1g crude material).

    • Wet-load the column by pouring a slurry of silica gel in 100% Solvent A into the column.

    • Use pressure to pack the bed firmly, ensuring no cracks or air bubbles. Equilibrate the column by flushing with 3-5 column volumes of Solvent A.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of DCM.

    • Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) to this solution.

    • Concentrate this slurry on a rotary evaporator until you have a dry, free-flowing powder. This is called "dry loading."

    • Carefully add the dry-loaded sample to the top of the packed column, forming a level, uniform layer.

  • Elution and Fraction Collection:

    • Begin elution with 100% Solvent A.

    • Run a gradient from 0% to 50% Solvent B over 10-15 column volumes. The exact gradient will depend on the separation, which should be guided by prior TLC analysis.

    • Collect fractions and analyze by TLC (stain with ninhydrin to visualize the amine).

  • Workup:

    • Combine the pure fractions in a round-bottom flask.

    • Concentrate the solution using a rotary evaporator to obtain the purified product.

Protocol 2: Inducing Crystallization from an Oil

This protocol should be attempted after confirming the purity of the oil by NMR or LCMS.

  • Solvent Removal: Ensure all chromatography solvents are removed under high vacuum for at least 1-2 hours.

  • Trituration: Add a small volume (enough to cover the oil) of a non-polar solvent (e.g., hexanes or diethyl ether).

  • Agitation: Use a glass rod or metal spatula to vigorously scratch the inside surface of the flask below the level of the solvent. The microscopic scratches in the glass can serve as nucleation points for crystal growth.

  • Patience: If scratching induces some solidification, stir the resulting slurry at room temperature or in an ice bath for 30-60 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration, washing with a small amount of the cold trituration solvent. Dry the solid under vacuum.

G start Start: Crude Product analysis Analyze Purity & Impurity Profile (TLC, LCMS, NMR) start->analysis decision High Purity (>90%) & Solid? analysis->decision recryst Purification Strategy: Recrystallization decision->recryst Yes chrom Purification Strategy: Flash Column Chromatography (See Protocol 1) decision->chrom No pure_prod Pure Product recryst->pure_prod chrom->pure_prod

Caption: Decision workflow for selecting a purification method.

References

  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage Flash Chromatography Blog. [Link]

  • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442-447. [Link]

  • Google Patents. (2009). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
  • University of Rochester, Department of Chemistry. Column Chromatography Notes. [Link]

  • Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Google Patents. (2021).
  • ResearchGate. (2015). Why do I obtain an oily mixture from my organic reaction? Science topic. [Link]

  • Patsnap. (n.d.). Crystallization method of Boc-amino acid. Eureka. [Link]

Sources

Technical Support Center: Synthesis and Impurity Control of trans-4-Amino-1-boc-3-methoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trans-4-Amino-1-boc-3-methoxypiperidine. This guide is designed for researchers, synthetic chemists, and drug development professionals who utilize this critical building block. The purity of this intermediate is paramount for the successful synthesis of downstream targets, particularly active pharmaceutical ingredients (APIs). This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify, control, and mitigate common impurities encountered during its synthesis.

Frequently Asked Questions (FAQs): Understanding the Impurity Landscape

This section addresses common high-level questions regarding impurities in the synthesis of trans-4-Amino-1-boc-3-methoxypiperidine.

Q1: What are the primary classes of impurities I should be aware of during the synthesis of trans-4-Amino-1-boc-3-methoxypiperidine?

A1: Impurities can be broadly categorized into three main groups based on their origin:

  • Stereoisomeric Impurities: These impurities have the same molecular formula and connectivity but differ in the spatial arrangement of atoms. The most significant impurity in this class is the cis-4-Amino-1-boc-3-methoxypiperidine diastereomer.

  • Process-Related Impurities: These substances are derived from the manufacturing process itself. They include unreacted starting materials, intermediates from incomplete reactions, by-products from side reactions, and residual reagents.[1]

  • Degradation Products: These impurities arise from the decomposition of the desired product or intermediates, often due to improper handling or storage conditions (e.g., exposure to strong acids/bases, high temperatures, or light).[1]

Q2: Why is the cis-isomer considered the most critical impurity, and how does it form?

A2: The cis-isomer is the most critical impurity because its similar physical properties make it difficult to separate from the desired trans product using standard purification techniques like flash chromatography. In drug development, the presence of an undesired stereoisomer can lead to altered pharmacological activity, reduced efficacy, or even off-target toxicity in the final API.[1]

The formation of the cis-isomer is often a consequence of the stereochemical outcome of the synthetic route. For instance, in syntheses involving the reduction of a piperidone precursor or the hydrogenation of a pyridine ring, the choice of catalyst and reaction conditions heavily influences the diastereomeric ratio.[2][3] Some reaction pathways may yield mixtures of cis and trans isomers, requiring specific control measures to favor the desired trans configuration.[2]

Q3: What are some specific process-related impurities and their sources?

A3: Common process-related impurities include:

  • N-de-Boc-piperidine: This impurity results from the cleavage of the acid-labile tert-butoxycarbonyl (Boc) protecting group. This can occur if the reaction or work-up conditions are too acidic.[1]

  • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials like 1-Boc-3-methoxy-4-piperidone or precursors to the amine or methoxy groups may be present if the reaction does not go to completion.

  • Over-alkylated or Di-Boc Species: In steps involving the introduction of the Boc group, over-reaction can lead to di-Boc protected impurities, especially if other nucleophilic sites are present.[1]

  • Regioisomeric Impurities: If the synthesis involves the introduction of substituents onto the piperidine ring, there is a possibility of forming regioisomers, such as a 4-methoxy-3-amino-piperidine derivative, depending on the selectivity of the reactions employed.[4]

Troubleshooting Guide: From Problem to Solution

This guide provides a systematic approach to addressing common issues encountered during the synthesis and analysis of trans-4-Amino-1-boc-3-methoxypiperidine.

Problem: An Unexpected Peak is Observed in the HPLC/LC-MS Analysis

The appearance of an unknown peak in your chromatogram requires a logical diagnostic workflow to identify its source and implement a corrective action.

Caption: Troubleshooting workflow for identifying unknown impurities.

  • Diagnosis: The cis and trans diastereomers will have identical mass spectra. On a standard achiral reverse-phase HPLC column, they may co-elute or appear as a single, broadened peak.

  • Troubleshooting Steps:

    • Chiral HPLC Analysis: The definitive method for separating and quantifying diastereomers is chiral HPLC. Use a polysaccharide-based chiral stationary phase. (See Protocol 1).

    • NMR Spectroscopy: Carefully analyze the 1H NMR spectrum. The coupling constants (J-values) of the protons on the piperidine ring, particularly at C3 and C4, can help distinguish between the cis (typically smaller, axial-equatorial coupling) and trans (typically larger, diaxial coupling) isomers.

  • Diagnosis: The mass spectrum of the impurity will correspond to a known starting material, reagent, intermediate, or a plausible byproduct.

  • Troubleshooting Steps:

    • Review Synthesis: Scrutinize the synthetic pathway to identify all potential process-related substances.[5]

    • Optimize Reaction: If unreacted starting material is detected, consider extending the reaction time, increasing the temperature, or adding more reagent.

    • Optimize Purification: Standard flash column chromatography on silica gel is often effective for removing impurities with different polarities. Ensure proper solvent system selection and column loading.[6]

  • Diagnosis: The mass of the impurity will correspond to the product minus the Boc group (a loss of 100.12 amu). This impurity is significantly more polar than the desired product.

  • Troubleshooting Steps:

    • Check pH: Avoid exposure to acidic conditions (pH < 4) during aqueous work-up and purification steps.

    • Storage: Store the final compound and key intermediates under neutral, anhydrous conditions at a reduced temperature to prevent degradation.

    • Forced Degradation: To confirm, intentionally treat a small sample of pure product with a dilute acid (e.g., 0.1 M HCl) and analyze by HPLC to see if the unknown peak increases.[7]

Experimental Protocols & Data
Protocol 1: Chiral HPLC Method for Diastereomeric Purity Assessment

This method is designed to separate and quantify the trans (desired) and cis (impurity) isomers of 4-Amino-1-boc-3-methoxypiperidine.

ParameterSpecificationRationale
Column Chiral stationary phase (e.g., Daicel CHIRALPAK® series)These columns are specifically designed for stereoisomer separation.
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (IPA) with a basic additive (e.g., 0.1% Diethylamine)The non-polar/polar solvent system provides separation, while the basic additive improves peak shape for the amine-containing analytes by minimizing interactions with the column support.[1]
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at 210 nmThe Boc-carbamate group has a chromophore suitable for UV detection at low wavelengths.
Column Temp. 25 °CEnsures reproducible retention times.
Sample Prep. Dissolve sample in Mobile Phase to a concentration of ~1 mg/mL.Ensures compatibility with the analytical system.
System Suitability Resolution between trans and cis peaks should be ≥ 1.5.Confirms the method is capable of adequately separating the two isomers.
Protocol 2: General HPLC-UV Method for Process Impurity Profiling

This method provides a general purity assessment for non-volatile, process-related impurities.

ParameterSpecificationRationale
Column C18 Reverse-Phase, 5 µm, 4.6 x 250 mmA robust, general-purpose column for separating compounds of varying polarity.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to protonate the amine, leading to better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic modifier for eluting compounds from the reverse-phase column.
Gradient 5% to 95% B over 20 minutes, hold for 5 minutes, return to 5% BA broad gradient ensures the elution of both polar (e.g., de-Boc) and non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 210 nmSuitable for detecting the analyte and many common organic impurities.
Column Temp. 30 °CProvides stable and reproducible chromatography.
Table 1: Summary of Key Potential Impurities
Impurity NameStructureLikely OriginTypical Analytical Observation (RP-HPLC)
cis-4-Amino-1-boc-3-methoxypiperidine DiastereomerNon-selective synthesisMay co-elute with the trans isomer. Requires chiral HPLC for resolution.
4-Amino-3-methoxypiperidine Degradation / Incomplete reactionAcid-catalyzed loss of Boc groupElutes much earlier (more polar) than the product. Mass is 100.12 amu less.
1-Boc-3-methoxy-4-piperidone Unreacted starting materialIncomplete reductive aminationElutes near the product. Mass corresponds to the ketone precursor.
Visualized Synthetic & Control Pathways
Synthetic Pathway Highlighting Stereocontrol

This diagram illustrates a common synthetic step—reductive amination—and highlights the formation of both desired and undesired stereoisomers.

Caption: Formation of trans and cis isomers during reductive amination.

References
  • Vertex Pharmaceuticals, Inc. (2012). Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance. Organic & Biomolecular Chemistry.
  • Nevado, C., et al. (2010). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • O'Brien, P., et al. (2022). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • CSIR-NIScPR. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry. [Link]

  • White Rose eTheses Online. (2007). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. University of Leeds. [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • ResearchGate. (2008). Scheme 1. Procedure for the synthesis of the series of 4-amino-piperidine derivatives. [Link]

  • PubMed. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. [Link]

  • ResearchGate. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]

  • ResearchGate. (2000). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. [Link]

  • Google Patents. (2021). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • PubChem. 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2008). Conformational Analysis of Trans and CIS Isomers of N-Trifluoroacetyl-2-Methoxy-4-t. Butylpiperidine and N-Trifluoroacetyl-2-Methoxy-4-Methyl Piperidine. [Link]

  • Der Pharma Chemica. (2015). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. [Link]

  • MDPI. (2021). Synthesis of Lasofoxifene, Nafoxidine and Their Positional Isomers via the Novel Three-Component Coupling Reaction. [Link]

Sources

Technical Support Center: Navigating the Chemistry of trans-4-Amino-1-boc-3-methoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for trans-4-Amino-1-boc-3-methoxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions regarding the handling and reactivity of this versatile building block. The unique stereochemical and electronic nature of this compound, arising from the interplay between the 4-amino, 3-methoxy, and 1-Boc groups, can present specific challenges. This resource aims to equip you with the knowledge to anticipate and mitigate common side reactions, ensuring the success of your synthetic endeavors.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying chemistry and actionable solutions.

Synthesis & Purification

Question 1: During the synthesis of trans-4-Amino-1-boc-3-methoxypiperidine, I observe a significant amount of the cis-isomer. What is the likely cause and how can I improve the diastereoselectivity?

Answer: The formation of the cis-isomer is a common challenge in the synthesis of substituted piperidines. The stereochemical outcome is often dictated by the reaction conditions and the nature of the intermediates.

  • Probable Cause: The presence of the cis-isomer often arises from a lack of complete stereocontrol during key synthetic steps, such as the reduction of a ketone or imine precursor. The choice of reducing agent and reaction conditions can significantly influence the facial selectivity of the reduction. Additionally, epimerization of the product under either acidic or basic workup conditions can lead to a mixture of diastereomers.[1][2]

  • Troubleshooting & Mitigation:

    • Choice of Reducing Agent: For reductive amination of a corresponding ketone, bulky reducing agents such as sodium triacetoxyborohydride (STAB) often provide higher diastereoselectivity towards the trans-product.

    • pH Control: Maintaining careful pH control during the reaction and workup is crucial to prevent epimerization. A mildly acidic pH (around 4-6) is often optimal for reductive amination.[3]

    • Purification: If a mixture of diastereomers is obtained, careful column chromatography is typically required for separation. Due to the polar nature of the compound, a gradient elution with a polar solvent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide) on silica gel may be effective.

Question 2: After purification, my batch of trans-4-Amino-1-boc-3-methoxypiperidine shows poor stability and develops color over time. What is causing this degradation?

Answer: The degradation of aminopiperidines, especially when exposed to air and light, is a known issue.

  • Probable Cause: The primary amino group is susceptible to oxidation, which can lead to the formation of colored impurities.[4] Additionally, residual acidic or basic impurities from the synthesis can catalyze decomposition pathways.

  • Troubleshooting & Mitigation:

    • Storage: Store the compound under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (2-8 °C).

    • Purity: Ensure the final product is free from acidic or basic residues. A final aqueous wash with a neutral buffer during workup, followed by thorough drying, can be beneficial.

    • Antioxidants: For long-term storage, the addition of a small amount of an antioxidant can be considered, although this should be evaluated for compatibility with downstream applications.

N-Alkylation Reactions

Question 3: When performing N-alkylation on the 4-amino group, I am observing significant over-alkylation, resulting in the tertiary amine. How can I achieve selective mono-alkylation?

Answer: Over-alkylation is a classic side reaction when alkylating primary amines, as the resulting secondary amine is often more nucleophilic than the starting primary amine.[5]

  • Probable Cause: The use of a stoichiometric excess of the alkylating agent, elevated reaction temperatures, and prolonged reaction times can all favor the formation of the tertiary amine.

  • Troubleshooting & Mitigation:

    • Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the alkylating agent.

    • Reaction Conditions: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

    • Alternative Methods: Consider using reductive amination with the corresponding aldehyde or ketone as an alternative to direct alkylation with an alkyl halide. This method often provides better control over mono-alkylation.[6]

Experimental Protocol: Selective Mono-N-Alkylation via Reductive Amination

  • Dissolve trans-4-Amino-1-boc-3-methoxypiperidine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add a mild acid catalyst, such as acetic acid (0.1 eq), to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

N-Acylation Reactions

Question 4: During the N-acylation of the 4-amino group with an activated carboxylic acid (e.g., acid chloride or using a coupling agent), I am getting low yields and multiple byproducts. What could be the issue?

Answer: While N-acylation is generally a robust reaction, the presence of multiple functional groups in your molecule can lead to complications.

  • Probable Cause:

    • Steric Hindrance: The piperidine ring and the adjacent methoxy group may impart some steric hindrance, slowing down the reaction.

    • Side Reactions with Coupling Agents: Common coupling agents like carbodiimides can lead to side reactions such as the formation of N-acylurea byproducts.[7]

    • Intramolecular Reactions: Although less likely, under certain conditions, there could be a potential for intramolecular reactions involving the methoxy or Boc groups, especially with highly reactive acylating agents.

  • Troubleshooting & Mitigation:

    • Choice of Acylating Agent: If using an acid chloride, ensure it is of high purity and use a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) to scavenge the HCl generated.

    • Coupling Agents: When using coupling agents like HATU or HOBt/EDC, ensure anhydrous conditions and use an appropriate base. The addition of HOBt can help to suppress racemization if you are coupling a chiral carboxylic acid.[8]

    • Temperature Control: Perform the reaction at 0 °C to room temperature to minimize side reactions.

Data Presentation: Common Coupling Reagents for N-Acylation

Coupling ReagentAdditiveBaseCommon SolventsKey Considerations
EDCHOBt or HOAtDIPEA, NMMDCM, DMFGood for suppressing racemization.
HATUNoneDIPEA, 2,4,6-CollidineDMF, NMPHighly efficient, but more expensive.
T3PPyridine, TEADCM, Ethyl AcetateByproducts are water-soluble, simplifying workup.
Acid ChlorideNoneTEA, DIPEADCM, THFHighly reactive, may require lower temperatures.
Boc-Deprotection

Question 5: I am attempting to deprotect the Boc group using standard TFA/DCM conditions, but I am observing a complex mixture of products and potential cleavage of the methoxy group. How can I achieve clean deprotection?

Answer: The methoxy group can be sensitive to strong acidic conditions, especially at elevated temperatures.

  • Probable Cause: The combination of a strong acid like TFA and prolonged reaction times or elevated temperatures can lead to the cleavage of the methyl ether, resulting in a hydroxyl group. Furthermore, the resulting free amine can be reactive under these conditions.

  • Troubleshooting & Mitigation:

    • Milder Acidic Conditions: Use a milder acid for deprotection, such as 4M HCl in dioxane or p-toluenesulfonic acid in a suitable solvent.[9] These conditions are often sufficient to cleave the Boc group without affecting the methoxy ether.

    • Temperature and Time: Perform the deprotection at 0 °C and monitor the reaction closely to avoid prolonged exposure to the acid once the reaction is complete.

    • Scavengers: In some cases, adding a scavenger like triethylsilane can help to trap the tert-butyl cation generated during deprotection and prevent side reactions.[10]

Experimental Protocol: Mild Boc-Deprotection with HCl in Dioxane

  • Dissolve the trans-4-Amino-1-boc-3-methoxypiperidine derivative in a minimal amount of a co-solvent like methanol or DCM.

  • Add a solution of 4M HCl in dioxane (typically 5-10 equivalents) dropwise at 0 °C.

  • Stir the reaction at 0 °C or allow it to slowly warm to room temperature while monitoring by TLC or LC-MS.

  • Upon completion, the hydrochloride salt of the deprotected amine may precipitate. If so, it can be collected by filtration.

  • Alternatively, the solvent can be removed under reduced pressure to yield the hydrochloride salt.

  • The free amine can be obtained by neutralization with a base (e.g., saturated aqueous sodium bicarbonate) and extraction into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemistry of the substituents on the piperidine ring?

A1: In the most stable chair conformation, bulky substituents on a piperidine ring prefer to occupy the equatorial position to minimize steric interactions. For trans-4-Amino-1-boc-3-methoxypiperidine, the methoxy group at the 3-position and the amino group at the 4-position are on opposite faces of the ring.

Q2: Can the 3-methoxy group participate in neighboring group reactions?

A2: The oxygen of the methoxy group has lone pairs of electrons and could potentially act as an internal nucleophile in neighboring group participation (NGP).[11] This could, in principle, influence the reactivity of the adjacent 4-amino group, for example, by stabilizing a carbocationic intermediate or influencing the stereochemical outcome of a reaction. However, the likelihood of this depends on the specific reaction conditions and the nature of the intermediates involved. It is a possibility to consider when unexpected reactivity is observed.

Q3: What are the best practices for purifying this polar compound?

A3: Due to the presence of the free amino group, this compound is quite polar and can streak on silica gel columns. To improve chromatographic performance, it is often beneficial to add a small amount of a basic modifier to the eluent, such as 0.5-1% triethylamine or ammonium hydroxide in the methanol portion of a DCM/methanol eluent system. Alternatively, reversed-phase chromatography can be an effective purification method for such polar compounds.

Q4: Is the Boc-protected piperidine nitrogen susceptible to alkylation?

A4: The nitrogen of the Boc-carbamate is significantly less nucleophilic than a free amine and generally does not undergo alkylation under standard conditions. However, under strongly basic conditions, deprotonation of the carbamate nitrogen can occur, potentially leading to side reactions. It is always advisable to use the mildest basic conditions necessary for your desired transformation.

Visualizing Key Processes

Diagram 1: General Troubleshooting Workflow for Piperidine Side Reactions

G start Unexpected Result in Piperidine Reaction purity Check Purity of Starting Material start->purity First conditions Review Reaction Conditions start->conditions Step purity_q Is Starting Material Pure? purity->purity_q cond_q Identify Potential Side Reaction conditions->cond_q purity_q->conditions Yes purify_sm Purify Starting Material purity_q->purify_sm No purify_sm->start over_alk Over-alkylation cond_q->over_alk N-Alkylation epimer Epimerization/ Isomerization cond_q->epimer Synthesis/ Workup decomp Degradation cond_q->decomp Storage/ Reaction pg_cleavage Protecting Group Cleavage cond_q->pg_cleavage Deprotection sol_over_alk Adjust Stoichiometry & Temperature over_alk->sol_over_alk sol_epimer Control pH & Use Bulky Reagents epimer->sol_epimer sol_decomp Inert Atmosphere & Low Temperature decomp->sol_decomp sol_pg_cleavage Use Milder Reagents pg_cleavage->sol_pg_cleavage

Caption: A workflow for troubleshooting unexpected results in reactions involving substituted piperidines.

Diagram 2: Boc-Deprotection Decision Pathway

G start Need to Deprotect N-Boc Piperidine acid_sensitive Are other functional groups acid sensitive? start->acid_sensitive strong_acid Use Strong Acid (TFA in DCM) acid_sensitive->strong_acid No mild_acid Use Mild Acid (HCl in Dioxane) acid_sensitive->mild_acid Yes monitor Monitor reaction closely at 0°C strong_acid->monitor mild_acid->monitor complete Reaction Complete? monitor->complete complete->monitor No workup Proceed to Aqueous Workup complete->workup Yes

Caption: A decision-making diagram for selecting the appropriate Boc-deprotection conditions.

References

  • Douglass, J. R., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 143(1), 126–131. Available at: [Link]

  • Douglass, J. R., et al. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society, 142(17), 7891–7898. Available at: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Katritzky, A. R., & Narindoshvili, T. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(1), 12-35. Available at: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]

  • Aslan, L., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 128(14), 2939–2951. Available at: [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Wikipedia. (2023). Neighbouring group participation. Available at: [Link]

  • Pearson+. (n.d.). Show how to synthesize the following amines from the indicated st... | Study Prep. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Yield for trans-4-Amino-1-boc-3-methoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of trans-4-Amino-1-boc-3-methoxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of this valuable building block.

Overview of Synthetic Strategies

The synthesis of trans-4-Amino-1-boc-3-methoxypiperidine is a multi-step process that requires careful control of stereochemistry. While several synthetic routes exist, a common approach involves the diastereoselective reduction of a suitable ketone precursor, followed by the introduction of the methoxy group. Key to a successful synthesis is the establishment of the trans relationship between the amino and methoxy substituents on the piperidine ring.

One plausible synthetic pathway begins with a protected piperidone, which undergoes a series of transformations including amination, reduction, and methoxylation. The choice of reagents and reaction conditions at each step is critical for maximizing the yield and diastereoselectivity of the desired trans isomer.

Core Challenges in Synthesis:
  • Diastereoselectivity: Achieving a high ratio of the trans to cis isomer is often the primary challenge. This is influenced by the choice of reducing agents, solvents, and temperature.

  • Yield Optimization: Low yields can result from incomplete reactions, side product formation, or difficulties in purification.

  • Purification: Separation of the trans and cis diastereomers can be challenging and may require careful chromatographic techniques.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of trans-4-Amino-1-boc-3-methoxypiperidine in a question-and-answer format.

Issue 1: Low Diastereoselectivity (High percentage of cis-isomer)

Question: My final product contains a significant amount of the undesired cis-4-Amino-1-boc-3-methoxypiperidine isomer. How can I improve the trans-selectivity?

Answer:

Low trans-selectivity is a common hurdle and is primarily dictated by the stereochemical outcome of the reduction of the imine or ketone intermediate. The choice of reducing agent and the reaction conditions play a pivotal role.

Causality: The formation of the trans isomer is favored when the reducing agent approaches the less sterically hindered face of the substrate. The size of the reducing agent and the conformation of the piperidine ring intermediate are key factors.

Troubleshooting Steps:

  • Re-evaluate Your Reducing Agent:

    • Bulky Hydride Reagents: Consider using sterically hindered hydride reagents. These reagents will preferentially attack from the less hindered equatorial direction, leading to the desired axial amino group, which upon subsequent steps will result in the trans product.

    • Catalytic Hydrogenation: This method can also provide good diastereoselectivity. The choice of catalyst (e.g., Pd/C, PtO₂) and solvent can influence the stereochemical outcome.

  • Optimize Reaction Temperature:

    • Lowering the reaction temperature often enhances stereoselectivity. Perform the reduction at 0 °C or even -78 °C to favor the thermodynamically more stable trans product.

  • Solvent Effects:

    • The polarity of the solvent can influence the conformation of the reaction intermediate and thus the stereochemical outcome. Experiment with a range of solvents from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., THF, DCM) and polar protic (e.g., methanol, ethanol).

Experimental Protocol: Diastereoselective Reductive Amination

This protocol outlines a general procedure for the reductive amination of N-Boc-3-methoxy-4-piperidone, aiming for high trans-selectivity.

StepActionParametersRationale
1Amine Condensation Starting Material: N-Boc-3-methoxy-4-piperidone, Amine Source: Ammonium acetate or Benzylamine, Solvent: Methanol or Ethanol, Catalyst: Acetic acid (catalytic)Formation of the imine or enamine intermediate.
2Reduction Reducing Agent: Sodium triacetoxyborohydride or Sodium cyanoborohydride, Temperature: 0 °C to room temperatureDiastereoselective reduction of the C=N bond.
3Work-up Quench with saturated aqueous NaHCO₃, Extract with an organic solvent (e.g., EtOAc, DCM)Neutralization and extraction of the product.
4Purification Column chromatography on silica gelSeparation of diastereomers.
Issue 2: Low Overall Reaction Yield

Question: I am consistently obtaining a low yield of the final product. What are the potential causes and how can I improve it?

Answer:

Low overall yield can stem from issues at various stages of the synthesis, including incomplete reactions, side product formation, and losses during work-up and purification.

Causality: Incomplete reactions can be due to insufficient reagent stoichiometry, inadequate reaction time, or suboptimal temperature. Side reactions, such as over-reduction or decomposition of intermediates, can also significantly lower the yield.

Troubleshooting Steps:

  • Monitor Reaction Progress:

    • Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction at regular intervals. This will help determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.

  • Reagent Stoichiometry and Quality:

    • Ensure all reagents are of high purity and used in the correct stoichiometric amounts. For moisture-sensitive reactions, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Optimize Reaction Conditions:

    • Temperature: For each step, ensure the optimal temperature is maintained. Some reactions may require heating to go to completion, while others need to be cooled to prevent side reactions.

    • Concentration: The concentration of the reactants can influence the reaction rate. Experiment with different concentrations to find the optimal balance.

  • Work-up and Purification:

    • Minimize losses during the work-up by performing efficient extractions.

    • Optimize your chromatography conditions (solvent system, gradient) to achieve good separation with minimal product loss on the column.

Workflow for Yield Optimization

Caption: Decision tree for troubleshooting low reaction yield.

Issue 3: Difficulty in Separating Diastereomers

Question: I am struggling to separate the trans and cis isomers by column chromatography. Are there any alternative methods?

Answer:

Separating diastereomers can indeed be challenging. If standard silica gel chromatography is ineffective, several other strategies can be employed.

Causality: The difficulty in separation arises from the similar polarities of the two diastereomers.

Troubleshooting Steps:

  • Optimize Chromatographic Conditions:

    • Solvent System: Systematically screen different solvent systems with varying polarities. A small change in the eluent composition can sometimes lead to a significant improvement in separation.

    • Column Type: Consider using different stationary phases, such as alumina or reverse-phase silica (C18).

    • Preparative HPLC: If the scale is not too large, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent separation.

  • Derivatization:

    • Temporarily convert the mixture of diastereomers into derivatives that have a larger difference in their physical properties. For example, reacting the amino group with a chiral auxiliary can create diastereomeric amides that are often easier to separate by chromatography. After separation, the auxiliary can be cleaved to regenerate the desired amine.

  • Crystallization:

    • Attempt to selectively crystallize one of the diastereomers from a suitable solvent system. This can be a highly effective method for obtaining a pure isomer if successful.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting material for the synthesis of trans-4-Amino-1-boc-3-methoxypiperidine?

A1: A common and commercially available starting material is N-Boc-4-piperidone. Another approach could start from 3-hydroxypyridine, which can be hydrogenated and then protected.[1]

Q2: How can I confirm the stereochemistry of my final product?

A2: The relative stereochemistry of the trans and cis isomers can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, the coupling constants between the protons at the C3 and C4 positions in the ¹H NMR spectrum can provide this information. For the trans isomer, a larger diaxial coupling constant is typically observed. Further confirmation can be obtained through 2D NMR techniques like NOESY.

Q3: Are there any biocatalytic methods for this synthesis?

A3: Yes, recent research has explored the use of enzymes, such as transaminases, to synthesize chiral amines with high enantioselectivity.[2] An immobilized ω-transaminase could potentially be used for the asymmetric synthesis of a chiral aminopiperidine precursor, which could then be converted to the target molecule.[2]

Q4: What are the key safety precautions to take during this synthesis?

A4: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many of the reagents used, such as hydride reducing agents, are flammable and/or moisture-sensitive and should be handled with care in a well-ventilated fume hood and under an inert atmosphere. Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • Burrows, J.N., Cumming, J.G., Fillery, S.M., et al. (2005). Modulators of the human CCR5 receptor. Part 1: Discovery and initial SAR of 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas. Bioorganic & Medicinal Chemistry Letters, 15(1), 25-28. [Link]

  • Reck, F., Alm, R., Brassil, P., et al. (2011). Novel N-linked aminopiperidine inhibitors of bacterial topoisomerase type II: Broad-spectrum antibacterial agents with reduced hERG activity. Journal of Medicinal Chemistry, 54(22), 7834-7847. [Link]

  • Martínez-Luis, S., et al. (2012). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 8, 378-383. [Link]

Sources

Technical Support Center: Purity Assessment of trans-4-Amino-1-boc-3-methoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assessment of trans-4-Amino-1-boc-3-methoxypiperidine. This guide is designed for researchers, scientists, and drug development professionals who rely on the precise characterization of this critical building block. As a key intermediate in pharmaceutical synthesis, ensuring its purity is paramount for the consistency, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2]

This document provides in-depth, field-proven insights into the common analytical challenges and methodologies. We will move beyond simple protocol listings to explain the underlying chemical principles, helping you not only to execute methods but also to troubleshoot them effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level questions you might have before starting your analysis.

Q1: What are the primary analytical methods for assessing the purity of trans-4-Amino-1-boc-3-methoxypiperidine?

The purity of trans-4-Amino-1-boc-3-methoxypiperidine is typically assessed using a combination of chromatographic and spectroscopic techniques. The most common methods are:

  • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection: Ideal for quantifying non-volatile organic impurities.

  • Gas Chromatography (GC) with Flame Ionization Detection (FID) or MS detection: Best suited for analyzing volatile impurities, residual solvents, and, after derivatization, the main compound itself.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and can be used for quantitative analysis (qNMR) without the need for identical reference standards for impurities.[3][4][5]

  • Mass Spectrometry (MS): Used for molecular weight confirmation and impurity identification, often coupled with HPLC or GC.

Q2: What are the likely impurities I should be looking for?

Anticipating potential impurities is key to developing a robust analytical method. Based on common synthetic routes for substituted piperidines, likely impurities include:[2][6][7]

Impurity TypeSpecific ExamplesLikely OriginRecommended Detection Method
Stereoisomers cis-4-Amino-1-boc-3-methoxypiperidineNon-stereoselective reduction steps during synthesis.Chiral HPLC, potentially GC on a chiral column.
Process-Related Unreacted starting materials, reagents.Incomplete reaction or inefficient purification.HPLC, GC, NMR.
Degradation Products 3-Methoxy-4-aminopiperidine (loss of Boc group)Exposure to strong acid or high temperatures.[8]HPLC, GC-MS.
By-products Over-alkylation or side-reaction products.Non-specific reactions during synthesis.HPLC-MS, GC-MS.
Residual Solvents Dichloromethane, THF, Ethyl Acetate, etc.Final purification and drying steps.Headspace GC-FID/MS.[9]
Q3: How do I choose the right analytical technique for my needs?

The choice of technique depends on the specific question you are trying to answer. The following workflow can guide your decision-making process.

MethodSelection start What is the analytical goal? q_structure Confirming Identity & Structure? start->q_structure q_purity Measuring Purity & Impurities? start->q_purity q_volatile Quantifying Residual Solvents? start->q_volatile q_chiral Assessing Stereochemical Purity? start->q_chiral ans_nmr ¹H and ¹³C NMR Spectroscopy q_structure->ans_nmr Primary method ans_hplc HPLC-UV/MS q_purity->ans_hplc For non-volatile impurities ans_qnmr Quantitative NMR (qNMR) q_purity->ans_qnmr Absolute quantification ans_gc Headspace GC-FID/MS q_volatile->ans_gc ans_chiral_hplc Chiral HPLC q_chiral->ans_chiral_hplc

Caption: Workflow for selecting the appropriate analytical method.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

HPLC Troubleshooting

Q: My peak for trans-4-Amino-1-boc-3-methoxypiperidine is showing significant tailing. What's wrong and how do I fix it?

A: Peak tailing for this compound is a classic and common problem. The primary cause is the interaction between the basic primary amine group on your molecule and acidic residual silanol groups on the surface of standard silica-based HPLC columns.[10][11][12] This secondary interaction slows down a portion of the analyte molecules, causing them to elute later and create a "tail."

Here is a logical troubleshooting flow:

HPLCTroubleshooting start Problem: Peak Tailing cause1 Cause: Silanol Interaction (Most Likely) start->cause1 solution1a Modify Mobile Phase: Lower pH (e.g., to 2.5-3.0) with TFA or Formic Acid to protonate the amine and suppress silanol ionization. cause1->solution1a Easiest to try first solution1b Add a Sacrificial Base: Use a small amount of an amine modifier like triethylamine (TEA) to preferentially interact with silanols. solution1a->solution1b If pH change is not enough solution1c Change Column Type: Switch to a modern, end-capped column or a column specifically designed for basic compounds (e.g., polar-embedded phase). solution1b->solution1c Most robust solution

Caption: Logical flow for troubleshooting HPLC peak tailing.

Why these solutions work:

  • Lowering Mobile Phase pH: At a low pH (e.g., 2.5-3.0), the free primary amine (-NH₂) is protonated to its ammonium form (-NH₃⁺). Simultaneously, the acidic silanol groups (Si-OH) on the column are mostly non-ionized. This reduces the strong ionic interaction, leading to a more symmetrical peak shape.[13][14]

  • Using a Sacrificial Base: A small, basic additive like Triethylamine (TEA) is added to the mobile phase. The TEA, being a strong base, will preferentially bind to the active silanol sites, effectively "masking" them from your analyte.

  • Changing the Column: Modern columns are often "end-capped," meaning the residual silanols are chemically blocked. Columns with polar-embedded phases offer alternative interaction sites that can shield the silanols and improve the peak shape for basic compounds.[12]

GC Troubleshooting

Q: I am trying to analyze my sample by GC, but I'm not seeing any peaks, or the peaks are very broad and tailing. What is happening?

A: Direct GC analysis of trans-4-Amino-1-boc-3-methoxypiperidine is challenging and generally not recommended. The primary amine makes the molecule highly polar and prone to strong adsorption onto the GC column and inlet, leading to poor chromatography or even complete loss of the analyte.[15][16] Furthermore, the Boc-protecting group can be thermally labile and may degrade in a hot GC inlet.

The Solution: Derivatization To make the molecule suitable for GC analysis, you must perform a derivatization reaction. This process replaces the active hydrogen on the primary amine with a non-polar group, which increases volatility and reduces polarity.[17][18]

Common Derivatization Techniques:

  • Silylation: Reacting the amine with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) derivative.[17] This is a very common and effective method.

  • Acylation: Using reagents like trifluoroacetic anhydride (TFAA) to form an amide derivative. This can also enhance detector sensitivity if using an Electron Capture Detector (ECD).[17]

Quantitative NMR (qNMR) Troubleshooting

Q: I'm using qNMR to determine purity, but my results are not consistent. What are the critical parameters I need to control?

A: Quantitative NMR (qNMR) is a powerful primary method for purity assessment because it does not require a reference standard for every impurity.[3][19] However, accuracy depends on strict adherence to experimental parameters.

Key Parameters for Accurate qNMR:

  • Full Relaxation (T₁): The most critical parameter is ensuring all protons have fully relaxed back to their equilibrium state before the next pulse. This requires a relaxation delay (d1) of at least 5 times the longest T₁ value of any proton being analyzed (both analyte and standard). An incorrect (too short) d1 will lead to signal intensity that is not truly proportional to the number of nuclei, causing quantification errors.[20]

  • Internal Standard Selection: The internal standard must be of high, certified purity, stable, and have peaks that are sharp, well-resolved from your analyte's peaks, and in a non-complex region of the spectrum.[5]

  • Signal-to-Noise Ratio (S/N): A high S/N is crucial for accurate integration. This can be improved by increasing the number of scans.

  • Integration: Ensure integration regions are set correctly and consistently across all relevant peaks, and that the baseline is flat and corrected properly.

Experimental Protocols

Protocol 1: HPLC-UV Purity Method

This protocol provides a robust starting point for assessing the purity of trans-4-Amino-1-boc-3-methoxypiperidine and related impurities.

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µm (or similar high-efficiency column)Provides good retention and resolution for this type of molecule.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to improve peak shape.[6][21]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B over 10 minutesA general-purpose gradient to elute impurities with a range of polarities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30 °CProvides reproducible retention times.
Injection Vol. 2 µLSmall volume to prevent overloading.
Detection UV at 210 nmThe Boc-carbamate group has a weak UV chromophore, requiring low wavelength detection.[9]
Sample Prep. 1 mg/mL in 50:50 Water:AcetonitrileEnsure the sample is fully dissolved.
Protocol 2: GC-FID Derivatization and Analysis for Volatile Impurities

This protocol is for the derivatization and analysis of the main compound. For residual solvents, a standard headspace GC method should be used.

1. Derivatization (Silylation):

  • Accurately weigh ~5 mg of the sample into a 2 mL GC vial.

  • Add 500 µL of anhydrous Pyridine or Acetonitrile.

  • Add 100 µL of BSTFA (with 1% TMCS).[17]

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Allow the vial to cool to room temperature before analysis.

2. GC-FID Conditions:

Parameter Recommended Setting Rationale
Column DB-5 or similar low-polarity column (30 m x 0.25 mm x 0.25 µm) Good general-purpose column for a wide range of derivatized compounds.
Inlet Temp. 250 °C Hot enough to volatilize the derivatized analyte without causing degradation of the Boc group.
Carrier Gas Helium, constant flow at 1.2 mL/min Standard carrier gas for GC.
Oven Program Start at 100 °C, hold 1 min, ramp to 280 °C at 15 °C/min, hold 5 min Separates the derivatized analyte from potential by-products and impurities.

| Detector | FID at 280 °C | Universal detector for organic compounds. |

References

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from Emery Pharma Resources. [Link]

  • National Institute of Standards and Technology (NIST). (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Metrologia. [Link]

  • National Institutes of Health (NIH). (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from Waters Technical Library. [Link]

  • Pauli, G. F., Chen, S. N., & Jaki, B. U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • ResearchGate. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from Phenomenex Learning Center. [Link]

  • Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Retrieved from Restek ChromaBLOGraphy. [Link]

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?. Retrieved from Chrom Tech Blog. [Link]

  • Szulejko, J. E., & Kim, K. H. (2016). A non-exhaustive list of derivatization reagents used in amine analysis. TrAC Trends in Analytical Chemistry, 80, 413-434. [Link]

  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from LCGC Europe. [Link]

  • Semantic Scholar. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from Agilent Technologies. [Link]

  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]

  • PubChem. (n.d.). 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. [Link]

  • PubChem. (n.d.). 4-(N-Boc-amino)piperidine. National Center for Biotechnology Information. [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]

  • Gising, J., et al. (2020). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PLoS ONE, 15(1), e0227977. [Link]

  • Plant Care. (2026). How to Choose Piperidines: A Complete Buyer's Guide. [Link]

  • Lautens, M., & Soueidan, O. M. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]

  • Ilyin, A. P., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(1), 123. [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. [Link]

  • CP Lab Safety. (n.d.). trans-4-amino-1-boc-3-methoxypiperidine, min 97%, 500 mg. [Link]

  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. [Link]

Sources

Technical Support Center: trans-4-Amino-1-boc-3-methoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Guide ID: TSC-A4B3MP-01 Version: 1.0 Last Updated: January 16, 2026

Welcome to the technical support guide for trans-4-Amino-1-boc-3-methoxypiperidine (CAS No: 1232059-97-0). This resource is designed for researchers, chemists, and drug development professionals to ensure the optimal storage, handling, and utilization of this versatile building block. The following question-and-answer guide addresses common issues and provides evidence-based protocols to maintain the integrity of the compound throughout your experimental workflow.

Section 1: Storage and Stability FAQs

Q1: What are the ideal long-term storage conditions for this compound?

A1: For long-term stability, trans-4-Amino-1-boc-3-methoxypiperidine should be stored at room temperature, as recommended by most suppliers.[1] To maximize its shelf life, which can be up to 3 years, the container should be kept tightly sealed in a dry, well-ventilated place.[1][2] Although some related amino compounds are sensitive to air and moisture, this specific molecule is generally stable under these conditions; however, for utmost precaution, storing under an inert atmosphere (e.g., nitrogen or argon) can provide additional protection against potential long-term oxidative degradation.[3][4]

Q2: I need to weigh the compound on an open bench. How stable is it at room temperature for short periods?

A2: The compound is sufficiently stable to be handled at room temperature on an open bench for the time required for weighing and preparing solutions. It is not classified as pyrophoric or acutely air-sensitive.[5] However, good laboratory practice dictates minimizing atmospheric exposure. It is advisable to work efficiently to reduce contact with ambient moisture and oxygen and to securely recap the container immediately after use.[6]

Q3: I accidentally left the container on the bench overnight. Is the material still good to use?

A3: In most cases, a single overnight exposure to a standard laboratory atmosphere is unlikely to cause significant degradation, especially if the container was closed. However, two primary risks exist:

  • Moisture Absorption: The primary amine can be hygroscopic. Absorbed water could affect reaction stoichiometry if not accounted for.

  • Slow Oxidation: While not rapid, the primary amine is susceptible to slow oxidation over time.[7]

Before using the material in a critical, large-scale, or lengthy synthesis, it is prudent to perform a quick quality control (QC) check. A simple Thin-Layer Chromatography (TLC) analysis against a trusted reference lot or previous batch can confirm its purity. See Protocol 2 for a detailed QC method.

Q4: What are the most likely degradation pathways for this molecule?

A4: The two most probable degradation pathways stem from the key functional groups: the Boc-protected amine and the primary amino group.

  • Acid-Catalyzed Deprotection: The tert-butoxycarbonyl (Boc) group is a well-known acid-labile protecting group.[8][9] Exposure to strong acidic conditions (e.g., residual acid in solvents, acidic reagents) will cleave the Boc group, yielding the unprotected piperidine diamine and releasing isobutylene and carbon dioxide.[10] This is the most common cause of impurity generation.

  • Oxidation of the Primary Amine: The free primary amino group is a potential site for oxidation, which can be initiated by atmospheric oxygen, especially if catalyzed by trace metals or light.[7] This can lead to the formation of various byproducts, potentially impacting reaction yields and purity.

Below is a diagram illustrating these primary degradation routes.

G main trans-4-Amino-1-boc-3-methoxypiperidine deprotected Deprotected Diamine + CO₂ + Isobutylene main->deprotected oxidized Oxidized Byproducts (e.g., N-oxide) main->oxidized acid Strong Acid (e.g., TFA, HCl) acid->main Cleavage of Boc Group oxidant Oxidizing Agent (e.g., O₂, H₂O₂) oxidant->main Oxidation of Primary Amine

Figure 1. Primary degradation pathways for the title compound.

Section 2: Handling and Solution Preparation

Q1: Which solvents are recommended for dissolving this compound, and are there any I should avoid?

A1: The compound exhibits good solubility in a range of common organic solvents.

SolventSuitability & Notes
Dichloromethane (DCM) Excellent. Commonly used for reactions and purification.
Methanol (MeOH) Excellent. Good for preparing stock solutions.
Tetrahydrofuran (THF) Good. Ensure it is dry and peroxide-free.
N,N-Dimethylformamide (DMF) Good. Use anhydrous grade for best results.
Water Low solubility.
Protic Acids (e.g., TFA) AVOID. Will cause immediate deprotection.[10][11]
Acidic Solvents AVOID. Solvents like acetic acid will cause degradation.

Data synthesized from general chemical principles and supplier information.

Always use anhydrous solvents when possible to prevent side reactions involving the primary amine.

Q2: How should I prepare and store a stock solution?

A2: Preparing a stock solution is a convenient way to handle the compound for routine experiments. However, solution stability is lower than solid-state stability.

  • Recommendation: Prepare stock solutions fresh whenever possible.

  • Short-Term Storage (1-2 weeks): If storage is necessary, use an anhydrous aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). Store the solution at -20°C under an inert atmosphere (e.g., in a vial with a septum cap, purged with argon or nitrogen).

  • Avoid: Do not store in protic solvents like methanol for extended periods, as they can facilitate slow degradation.

See Protocol 1 for a detailed procedure on preparing a stock solution.

Q3: What chemical incompatibilities should I be aware of during my experiment?

A3: Besides strong acids, be mindful of the following incompatibilities:

  • Strong Oxidizing Agents: Reagents like peroxides, permanganates, or chromium-based oxidants will react with the primary amine.[12]

  • Acid Chlorides and Anhydrides: These will readily acylate the primary amine unless it is the intended reaction.[13]

  • Aldehydes and Ketones: The primary amine can form imines with aldehydes and ketones, which may be an undesired side reaction.

Section 3: Troubleshooting and Quality Control

Q1: My reaction yield is unexpectedly low. How can I determine if the starting material is the cause?

A1: If you suspect the integrity of your trans-4-Amino-1-boc-3-methoxypiperidine, a systematic approach is best.

G start Low Reaction Yield check_purity 1. Check Starting Material Purity (See Protocol 2: QC via TLC) start->check_purity impurity_found Impurity Detected? check_purity->impurity_found check_conditions 2. Review Reaction Conditions acid_present Acidic Reagents/Solvents? check_conditions->acid_present check_reagents 3. Verify Other Reagents solvent_dry Solvents Anhydrous? check_reagents->solvent_dry impurity_found->check_conditions No purify Purify by Column Chromatography impurity_found->purify Yes new_lot Use New Lot of Starting Material purify->new_lot or acid_present->check_reagents No neutralize Neutralize or Use Non-Acidic Alternative acid_present->neutralize Yes proceed1 Proceed with Optimized Conditions neutralize->proceed1 dry_solvent Use Freshly Dried Solvents solvent_dry->dry_solvent No proceed2 Proceed with Verified Reagents solvent_dry->proceed2 Yes dry_solvent->proceed2

Figure 2. Troubleshooting workflow for low reaction yields.

First, confirm the purity of your starting material using the TLC protocol below (Protocol 2 ). If a significant impurity is detected (e.g., a baseline spot corresponding to the deprotected amine), this is the likely cause. If the material is pure, methodically review your reaction conditions and the purity of other reagents.

Q2: How can I confirm the structural integrity of the compound before a critical experiment?

A2: For definitive confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. A ¹H NMR spectrum should clearly show the characteristic signals for the tert-butyl group of the Boc protector (a singlet around 1.4 ppm) and the methoxy group (a singlet around 3.3-3.4 ppm). The disappearance or reduction in the integration of the Boc singlet is a clear indicator of deprotection. For routine checks, TLC is usually sufficient.

Experimental Protocols

Protocol 1: Preparation and Aliquoting of a Stock Solution
  • Preparation: In a chemical fume hood, accurately weigh the desired amount of trans-4-Amino-1-boc-3-methoxypiperidine into a clean, dry vial.

  • Solvent Addition: Add anhydrous Dichloromethane (DCM) via syringe to achieve the desired concentration (e.g., 0.1 M).

  • Dissolution: Cap the vial and gently swirl or sonicate until all solid has dissolved.

  • Inerting: Purge the headspace of the vial with a gentle stream of nitrogen or argon for 30-60 seconds.

  • Sealing: Securely seal the vial with a septum-lined cap and wrap the seal with parafilm.

  • Storage: Label the vial clearly with the compound name, concentration, solvent, and date. Store in a -20°C freezer.

  • Usage: When needed, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution. Withdraw the required amount with a dry syringe.

Protocol 2: Quality Control (QC) Check via Thin-Layer Chromatography (TLC)
  • Sample Preparation: Prepare a dilute solution of your compound (~1 mg/mL) in DCM or methanol. If you have a trusted, older lot, prepare a solution of it as a reference.

  • TLC Plate: Use a standard silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).

  • Spotting: Using a capillary tube, spot your sample solution on the baseline of the TLC plate. If available, spot the reference sample alongside it.

  • Eluent System: A common eluent system for this type of compound is 10% Methanol in Dichloromethane (10% MeOH/DCM). A small amount of ammonium hydroxide (0.5%) can be added to the eluent to reduce tailing of the amine spot.

  • Development: Place the plate in a developing chamber saturated with the eluent and allow the solvent front to rise.

  • Visualization:

    • First, visualize the plate under UV light (254 nm). The Boc-protected compound may be weakly UV-active.

    • Next, stain the plate using a potassium permanganate (KMnO₄) dip or ninhydrin stain. Ninhydrin is particularly effective as it will develop a colored spot (typically purple or yellow) in the presence of the primary amine.

  • Analysis: A pure sample should show a single, well-defined spot. The most common impurity, the deprotected diamine, will appear as a separate spot with a much lower Rf value (it will stick closer to the baseline) due to its higher polarity.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • CP Lab Safety. (n.d.). trans-4-amino-1-boc-3-methoxypiperidine, min 97%, 500 mg. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet: 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Smith, A. B., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • MIT Department of Chemistry. (n.d.). Handling air-sensitive reagents AL-134. Retrieved from [Link]

  • Neilson, R. H. (n.d.). The manipulation of air-sensitive compounds. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Retrieved from [Link]

  • Pittelkow, M., et al. (n.d.). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Michael Pittelkow. Retrieved from [Link]

Sources

preventing epimerization during synthesis of trans-4-Amino-1-boc-3-methoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of trans-4-Amino-1-boc-3-methoxypiperidine

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals working on the stereoselective synthesis of piperidine derivatives, specifically focusing on trans-4-Amino-1-boc-3-methoxypiperidine. The stereochemical integrity of this molecule is paramount for its downstream applications, yet the risk of epimerization to the undesired cis-isomer is a significant challenge.

This document provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you maintain stereochemical purity throughout your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this synthesis, and why is it a critical issue?

A: Epimerization is the change in the configuration of only one of several stereogenic centers in a molecule.[1][2] In the synthesis of trans-4-Amino-1-boc-3-methoxypiperidine, this refers to the inversion of the stereocenter at either C3 (bearing the methoxy group) or C4 (bearing the amino group), leading to the formation of the undesired cis-diastereomer. The trans and cis isomers have different three-dimensional shapes, which can drastically alter their biological activity and pharmacological properties. For drug development, controlling stereochemistry is essential for ensuring target specificity and efficacy.

Q2: At which stages of the synthesis is epimerization most likely to occur?

A: Epimerization risk is highest during steps that involve:

  • Basic or Acidic Conditions: Both bases and acids can catalyze the removal and re-addition of a proton at a stereocenter, leading to inversion.[1][3][4]

  • Elevated Temperatures: Higher temperatures can provide the necessary energy to overcome the activation barrier for epimerization, favoring the thermodynamically more stable product, which may not be the desired isomer.[5][6][7]

  • Prolonged Reaction Times: Extended exposure to destabilizing conditions increases the probability of epimerization.[7]

  • Functional Group Manipulations: Steps such as deprotection, coupling, or substitution reactions at or adjacent to the C3 and C4 positions are particularly sensitive.

Q3: What is the underlying mechanism of epimerization at the C3 position?

A: The hydrogen atom at the C3 position is alpha to the piperidine nitrogen. Under basic conditions, a base can abstract this proton to form a planar carbanion intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of diastereomers. The presence of the electron-withdrawing methoxy group can further acidify this proton, making it more susceptible to abstraction. Under acidic conditions, protonation of the piperidine nitrogen can also facilitate enolization or related equilibration pathways.

Q4: How can I reliably detect and quantify the amount of the cis-isomer in my product mixture?

A: Differentiating and quantifying diastereomers is crucial for process optimization. The most common and effective methods are:

  • ¹H NMR Spectroscopy: Diastereomers have distinct chemical shifts and coupling constants.[8] Careful integration of well-resolved peaks corresponding to the trans and cis isomers allows for accurate determination of the diastereomeric ratio (d.r.). Using a high-field NMR (≥400 MHz) is recommended for better resolution.

  • High-Performance Liquid Chromatography (HPLC): Since diastereomers have different physical properties, they can often be separated on a standard silica or C18 column.[9][10][11] Developing a robust HPLC method is essential for routine in-process control and final product analysis. Chiral HPLC is not necessary for separating diastereomers.[9]

  • Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC can also be used for separation and quantification.[9]

Troubleshooting Guide: Preventing Epimerization

This section addresses specific problems you may encounter and provides actionable solutions based on mechanistic principles.

Problem 1: Formation of the cis-isomer during N-Boc protection or deprotection.
  • Symptoms: You observe a significant amount of the cis-isomer by NMR or HPLC analysis immediately following the Boc protection or deprotection step.

  • Root Cause Analysis:

    • Boc Protection: The use of a strong base (e.g., NaOH, K₂CO₃) in combination with prolonged reaction times or heat can lead to epimerization at the adjacent C3 position.

    • Boc Deprotection: Strong acidic conditions (e.g., concentrated HCl, neat TFA) at elevated temperatures can establish an equilibrium between the trans and cis isomers. The thermodynamic product, which may be the cis isomer in some substitution patterns, could become the major product.[7][12]

  • Solutions & Preventative Measures:

Parameter Recommendation Scientific Rationale
Reagent Choice Boc Protection: Use milder, non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) with Boc₂O. Boc Deprotection: Use milder acid conditions such as 4M HCl in Dioxane or 20-50% TFA in a non-protic solvent like Dichloromethane (DCM).Milder bases are less likely to deprotonate the C3 proton. Milder acidic conditions are sufficient to remove the Boc group without providing enough energy to equilibrate the stereocenters.
Temperature Conduct both protection and deprotection reactions at lower temperatures (0 °C to room temperature).[5]Lowering the temperature disfavors the epimerization pathway, keeping the reaction under kinetic control where the desired product is formed faster and does not revert.[6][7][13]
Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.Minimizing the exposure time to acidic or basic conditions reduces the opportunity for the epimerization side reaction to occur.[7]
Workup Neutralize the reaction mixture promptly and gently during workup. For acidic deprotection, quench with a cold, saturated NaHCO₃ solution.Rapid neutralization prevents prolonged exposure to pH extremes that can catalyze epimerization even during the extraction and isolation phases.
Problem 2: Loss of stereochemical purity during functional group manipulation at C4.
  • Symptoms: The diastereomeric ratio worsens after a reaction intended to modify the C4-amino group (e.g., acylation, alkylation) or after a substitution reaction to install the amino group.

  • Root Cause Analysis: The conditions used for the transformation are harsh enough to cause epimerization at the adjacent C3 position. For example, using a strong, sterically hindered base like LDA at elevated temperatures to deprotonate an amide could also deprotonate C3.

  • Solutions & Preventative Measures:

Parameter Recommendation Scientific Rationale
Base Selection Use non-nucleophilic, sterically hindered bases at low temperatures if deprotonation is necessary. Consider bases like DIPEA or 2,6-lutidine for neutralizations.These bases are less likely to cause competing side reactions and their bulk can disfavor abstraction of the sterically shielded C3 proton.
Solvent Choice Use aprotic solvents (e.g., THF, DCM, Toluene).Protic solvents can facilitate proton transfer, which is a key step in the epimerization mechanism. Aprotic solvents create an environment where proton exchange is less likely.
Temperature Control Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. A common starting point is -78 °C, followed by slow warming if necessary.At low temperatures, reactions are typically under kinetic control, favoring the fastest reaction pathway over the pathway leading to the more stable (but potentially undesired) thermodynamic product.[7][13]
Reagent Stoichiometry Use a minimal excess of the base or other reagents to avoid prolonged exposure of the product to potentially harmful conditions.Precise control over stoichiometry ensures that reactive species are consumed in the desired reaction rather than promoting side reactions like epimerization.

Visualizing the Mechanism and Troubleshooting Workflow

A clear understanding of the potential epimerization pathway and a structured approach to troubleshooting are essential for success.

Proposed Mechanism for Base-Catalyzed Epimerization at C3

Caption: Base-catalyzed epimerization at C3 via a planar carbanion.

Troubleshooting Workflow for Epimerization

Troubleshooting_Workflow start Epimerization Detected (d.r. < 95:5) check_step Identify Reaction Step Causing Epimerization start->check_step is_base_acid Involves Strong Base or Acid? check_step->is_base_acid is_temp High Temperature (> RT)? is_base_acid->is_temp No solution_reagent SOLUTION: 1. Switch to milder base/acid (e.g., TEA, HCl/Dioxane) 2. Use non-nucleophilic base is_base_acid->solution_reagent Yes solution_temp SOLUTION: 1. Lower reaction temp (0°C or -78°C) 2. Reduce reaction time is_temp->solution_temp Yes re_evaluate Re-run Experiment & Analyze d.r. is_temp->re_evaluate No (Consult Sr. Scientist) solution_reagent->re_evaluate solution_temp->re_evaluate

Caption: Decision tree for troubleshooting unwanted epimerization.

Optimized Protocol: Epimerization-Free Boc Deprotection

This protocol provides a robust method for removing the Boc protecting group while minimizing the risk of epimerization.

Objective: To deprotect trans-4-Amino-1-boc-3-methoxypiperidine to yield the corresponding amine hydrochloride salt with high diastereomeric purity.

Materials:

  • trans-4-Amino-1-boc-3-methoxypiperidine (1.0 eq)

  • 4.0 M HCl in 1,4-Dioxane (10 eq)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Nitrogen or Argon supply

Procedure:

  • Reaction Setup:

    • Dissolve the starting material (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

    • Place the flask in an ice-water bath (0 °C).

    • Purge the flask with an inert gas (N₂ or Ar).

  • Reagent Addition:

    • Slowly add the 4.0 M HCl in 1,4-Dioxane solution (10 eq) dropwise to the stirred solution at 0 °C over 10-15 minutes.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C. Monitor the progress by TLC (e.g., using a 10% MeOH in DCM eluent with 1% NH₄OH) or LC-MS. The reaction is typically complete within 1-2 hours. Note: The product will be the HCl salt.

  • Product Isolation:

    • Once the reaction is complete, remove the solvent under reduced pressure (rotary evaporation) at a bath temperature not exceeding 30 °C.

    • Add diethyl ether to the resulting residue and stir or sonicate to precipitate the hydrochloride salt as a white solid.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.

  • Analysis:

    • Prepare a sample of the final product and analyze by ¹H NMR and HPLC to confirm the structure and determine the diastereomeric ratio. The d.r. should be unchanged from the starting material.

References

  • Shen, Z., Walker, M. M., Chen, S., et al. (2021). General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer. Journal of the American Chemical Society, 143(1), 126–131. [Link]

  • Parada, G. A., Wu, T., Levin, S., et al. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society, 142(18), 8194–8202. [Link]

  • Wolf, C. (2007). Analytical Methods. In Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Royal Society of Chemistry. [Link]

  • Wikipedia contributors. (2023). Thermodynamic versus kinetic reaction control. Wikipedia, The Free Encyclopedia. [Link]

  • Duengo, S., et al. (2023). Proposed mechanism of base catalyzed epimerization. ResearchGate. [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2521. [Link]

  • Almeida, F. L., et al. (2017). Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. ACS Omega, 2(6), 2844–2851. [Link]

  • Maharani, R., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 7577. [Link]

Sources

Validation & Comparative

A Strategic Guide for the Medicinal Chemist: Comparing cis- and trans-4-Amino-1-boc-3-methoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of drug design, the selection of molecular scaffolds is a move of paramount importance. Among the saturated heterocycles, the piperidine ring is a veritable queen, a privileged structure found in a vast number of approved pharmaceuticals due to its favorable pharmacokinetic properties and its ability to project substituents into three-dimensional space.[1] This guide provides a detailed comparative analysis of two closely related yet stereochemically distinct building blocks: cis- and trans-4-Amino-1-boc-3-methoxypiperidine. Understanding their fundamental differences in conformation, reactivity, and physicochemical properties is critical for making strategic decisions in the synthesis of novel therapeutics.

The Decisive Factor: Conformational Analysis

The divergent properties of these isomers originate from their preferred three-dimensional arrangements. As with substituted cyclohexanes, the piperidine ring adopts a low-energy chair conformation. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom creates a significant steric demand, locking the ring and influencing the orientation of other substituents.

  • trans-4-Amino-1-boc-3-methoxypiperidine: The thermodynamically more stable isomer is typically the trans configuration.[2][3] In its preferred chair conformation, both the 3-methoxy and 4-amino groups can occupy equatorial positions. This diequatorial arrangement minimizes destabilizing 1,3-diaxial steric interactions, resulting in a lower overall ground-state energy.

  • cis-4-Amino-1-boc-3-methoxypiperidine: The cis isomer is conformationally constrained to an axial-equatorial arrangement of its substituents. A conformational equilibrium will exist, but in either chair flip, one substituent must occupy a sterically more demanding axial position. This inherent strain makes the cis isomer the kinetically favored product in some cyclization reactions but thermodynamically less stable than its trans counterpart.[2][3]

G cluster_trans trans-Isomer (Diequatorial - More Stable) cluster_cis cis-Isomer (Axial-Equatorial - Less Stable) T_N N-Boc T_C2 CH2 T_N->T_C2 T_C3 CH-OMe(e) T_C2->T_C3 T_C4 CH-NH2(e) T_C3->T_C4 T_C5 CH2 T_C4->T_C5 T_C6 CH2 T_C5->T_C6 T_C6->T_N C_N N-Boc C_C2 CH2 C_N->C_C2 C_C3 CH-OMe(a) C_C2->C_C3 C_C4 CH-NH2(e) C_C3->C_C4 C_C5 CH2 C_C4->C_C5 C_C6 CH2 C_C5->C_C6 C_C6->C_N

Caption: Preferred chair conformations of trans- and cis-4-Amino-1-boc-3-methoxypiperidine.

Comparative Physicochemical Properties

These conformational differences directly translate to distinct macroscopic properties, which are crucial for reaction setup, purification, and formulation.

Propertytrans-4-Amino-1-boc-3-methoxypiperidinecis-4-Amino-1-boc-3-methoxypiperidineCausality Behind the Difference
Predicted Polarity LowerHigherThe axial substituent in the cis isomer can create a larger net dipole moment compared to the more symmetrical diequatorial trans isomer, leading to increased polarity.
Crystallinity Tends to be higher, crystalline solidTends to be lower, often an oil or low-melting solidThe more stable and symmetrical conformation of the trans isomer generally packs more efficiently into a crystal lattice, resulting in a higher melting point.
¹H NMR Signature Protons on C3 and C4 typically show large axial-axial coupling constants (J ≈ 8-12 Hz).Protons on C3 and C4 show smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz).The Karplus relationship dictates that the dihedral angle between vicinal protons determines their coupling constant. The rigid chair conformations provide distinct and diagnostic J-values.[4]
Thermodynamic Stability HigherLowerThe diequatorial arrangement in the trans isomer minimizes steric strain, particularly 1,3-diaxial interactions, making it the thermodynamically favored product.[5]

Differential Reactivity: A Medicinal Chemist's Perspective

The utility of a building block is defined by its reactivity. The stereochemistry of these isomers dictates two distinct reaction profiles.

Steric Accessibility and Predictable Reactions

The primary amino group at the C4 position is the key handle for synthetic elaboration. Its accessibility is a direct function of the isomer's conformation.

  • trans-Isomer: With the amino group in an unhindered equatorial position, it is highly accessible to incoming electrophiles. This leads to predictable and often faster reaction rates for standard transformations like acylation, sulfonylation, and reductive amination. This reliability is a significant advantage in library synthesis and scale-up operations.

  • cis-Isomer: While the amino group also resides in an equatorial position in the likely preferred conformation, the adjacent axial methoxy group can present steric hindrance. This "axial guard" can slow down reactions at the C4-amino group and may necessitate more forcing conditions or bulkier reagents to proceed efficiently.

Opportunities for Intramolecular Chemistry

The spatial relationship between the 3-methoxy and 4-amino groups offers unique synthetic possibilities, particularly for the cis isomer.

  • cis-Isomer: The proximity of the axial-methoxy and equatorial-amino groups can be exploited. Under certain conditions (e.g., activation of the methoxy group or its conversion to a better leaving group), this arrangement could facilitate intramolecular cyclization reactions, allowing for the construction of novel bicyclic scaffolds that are inaccessible from the trans isomer.

  • trans-Isomer: The large spatial separation of the diequatorial substituents makes intramolecular reactions between them highly improbable. This ensures that synthetic transformations proceed in a linear, intermolecular fashion, which is desirable when the goal is to avoid unexpected side products.

G cluster_trans trans-Isomer: Predictable Reactivity cluster_cis cis-Isomer: Steric & Strategic Reactivity T_start trans-Isomer (Unhindered Equatorial NH2) T_product Linear Product (e.g., Amide, Sulfonamide) T_start->T_product Standard Acylation / Alkylation (Fast) C_start cis-Isomer (Sterically Influenced NH2) C_product_linear Linear Product (Slower Rate) C_start->C_product_linear Standard Acylation / Alkylation C_product_intra Novel Bicyclic Scaffold (Potential Pathway) C_start->C_product_intra Intramolecular Cyclization Conditions

Caption: Comparative synthetic utility of cis- and trans-isomers.

Self-Validating Experimental Protocol: Comparative N-Acylation

This protocol provides a direct method to visualize the difference in reactivity between the two isomers. By running the reactions in parallel, the experiment serves as its own control, providing a trustworthy and immediate validation of the steric accessibility principle.

Objective: To qualitatively compare the rate of N-acetylation of cis- and trans-4-Amino-1-boc-3-methoxypiperidine by monitoring the consumption of starting material via Thin Layer Chromatography (TLC).

Materials:

  • trans-4-Amino-1-boc-3-methoxypiperidine

  • cis-4-Amino-1-boc-3-methoxypiperidine

  • Acetyl chloride (1.0 M solution in Dichloromethane)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing solvent: 10% Methanol in DCM

  • Ninhydrin stain solution for visualization

Experimental Workflow:

  • Preparation: Label two identical small, dry vials "Trans" and "Cis". To each vial, add 23 mg (0.1 mmol) of the corresponding isomer.

  • Dissolution: Add 1.0 mL of anhydrous DCM to each vial and stir to dissolve.

  • Base Addition: Add 15 µL (0.11 mmol, 1.1 eq) of triethylamine to each vial.

  • Reaction Initiation: At the same time, add 100 µL (0.1 mmol, 1.0 eq) of the 1.0 M acetyl chloride solution to each vial. Start a timer.

  • TLC Monitoring: At t = 2, 10, 30, and 60 minutes, use a capillary spotter to take a small aliquot from each reaction mixture and spot it onto a single TLC plate. Be sure to label the lanes clearly.

  • Analysis: Develop the TLC plate in the 10% MeOH/DCM eluent. After drying the plate, dip it in the ninhydrin stain and gently heat with a heat gun. The primary amine of the starting material will appear as a colored spot (typically purple or pink). The acetylated product is an amide and will not stain with ninhydrin.

  • Interpretation of Results: The reaction progress is monitored by the disappearance of the ninhydrin-active starting material spot. The reaction in the "Trans" lane is expected to show a significantly faster disappearance of the starting material spot compared to the "Cis" lane, providing a direct, visual confirmation of its higher reactivity due to reduced steric hindrance.

Strategic Application in Drug Discovery

The choice between the cis and trans isomer is not merely a matter of availability; it is a strategic decision that can profoundly impact a drug discovery campaign.

  • Choose the trans isomer for:

    • Lead Optimization & SAR Studies: Its predictable reactivity and stable conformation make it ideal for rapidly generating libraries of analogs with consistent structural orientations.

    • Scaffolds Requiring Flexibility: The diequatorial arrangement allows for greater conformational freedom of the attached pharmacophoric groups.

    • Ease of Synthesis and Scale-up: The thermodynamic stability often translates to higher yields and simpler purifications.

  • Choose the cis isomer for:

    • Conformationally Constrained Analogs: The axial substituent can be used to lock a portion of the molecule in a specific orientation, potentially increasing binding affinity or selectivity for a target.

    • Accessing Unique Chemical Space: The unique vector projection of its substituents can interact with protein binding pockets in ways the trans isomer cannot.

    • Scaffold Hopping and Novel IP: The potential for intramolecular reactions allows for the creation of novel, patentable bicyclic structures. A notable real-world application of a cis-3,4-disubstituted piperidine is in the synthesis of Cisapride, a gastroprokinetic agent.[6]

By understanding the fundamental stereochemical and reactivity differences outlined in this guide, researchers can move beyond simply choosing a building block and begin to strategically design molecules with a greater probability of achieving the desired biological effect.

References

  • Synthesis of 1-boc-4-aminopiperidine: CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Piperidine Derivatives in Medicinal Chemistry: Lasoń, M., et al. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." Pharmaceuticals, vol. 15, no. 10, 2022, p. 1258. [Link]

  • Synthesis of cis and trans 3,4-Disubstituted Piperidines: Evans, P. A., et al. "Synthesis of 3,4-Disubstituted Piperidines by Carbonyl Ene and Prins Cyclizations: Switching between Kinetic and Thermodynamic Control with Brønsted and Lewis Acid Catalysts." The Journal of Organic Chemistry, vol. 71, no. 10, 2006, pp. 3786-3796. [Link]

  • Conformational Analysis of Piperidines: Abraham, R. J., & Medforth, C. J. "Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts." Magnetic Resonance in Chemistry, vol. 26, no. 10, 1988, pp. 803-810. [Link]

  • Kinetic vs. Thermodynamic Control in Piperidine Synthesis: Evans, P. A., et al. "Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts." PubMed, National Center for Biotechnology Information, 2006. [Link]

  • NMR Analysis of Piperidine Conformations: Jeyaraman, R., & Ravindran, T. "Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations." Journal of Chemical Sciences, vol. 113, no. 2, 2001, pp. 121-129. [Link]

  • Synthesis of a cis-4-Amino-3-methoxypiperidine Intermediate: Van de Water, A., et al. "Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate of cisapride." Journal of Organic Chemistry, vol. 56, no. 11, 1991, pp. 3676-3679. [Link]

  • Epimerization of Substituted Piperidines: Bull, J. A., et al. "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates." RSC Medicinal Chemistry, vol. 13, no. 11, 2022, pp. 1366-1375. [Link]

Sources

A Comparative Guide to Structural Analogs of trans-4-Amino-1-boc-3-methoxypiperidine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3,4-Substituted Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of approved pharmaceuticals.[1] Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for engaging with biological targets. The trans-4-amino-1-boc-3-methoxypiperidine motif, in particular, offers a synthetically versatile platform with three distinct points for diversification: the 1-position (currently protected with a tert-butyloxycarbonyl group), the 3-methoxy group, and the 4-amino group. This guide provides a comparative analysis of key structural analogs of this core scaffold, offering experimental insights to inform analog design and synthesis in drug discovery programs. We will explore the impact of stereochemistry, modifications at the 3-position, and derivatization of the 4-amino group, supported by experimental data and detailed protocols.

I. The Influence of Stereochemistry: A Comparative Analysis of cis and trans Isomers

The relative orientation of the amino and methoxy groups on the piperidine ring significantly impacts the molecule's conformation and, consequently, its biological activity and physicochemical properties. Here, we compare the parent trans isomer with its cis counterpart.

From a synthetic perspective, the preparation of both cis and trans isomers is achievable, often starting from a common intermediate. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the reduction of a 4-oxopiperidine precursor.

Comparative Synthesis Yields

While a direct head-to-head comparison under identical conditions is not published, analysis of related syntheses suggests that the preparation of both isomers can be achieved in good yields. The synthesis of cis-3-methyl-4-aminopiperidine derivatives has been reported with overall yields of 29-51% for the cis isomer and 19-27% for the trans isomer following chromatographic separation.[2]

IsomerTypical Reported YieldSeparation MethodReference
cis-4-Amino-3-alkylpiperidine29-51%Column Chromatography[2]
trans-4-Amino-3-alkylpiperidine19-27%Column Chromatography[2]

Note: Yields are highly dependent on the specific substrate and reaction conditions.

Physicochemical Properties

Studies on related 3-amino-5-fluoropiperidines have shown that the relative stereochemistry has a small but measurable effect on the pKa of the amino group, likely due to conformational changes induced by the substituents.[3][4] It is reasonable to extrapolate that similar subtle differences in basicity and lipophilicity exist between the cis and trans isomers of 4-amino-3-methoxypiperidine.

II. Modification at the 3-Position: Exploring Alternative Alkoxy Analogs

Varying the alkoxy group at the 3-position can modulate the steric and electronic properties of the molecule, potentially influencing binding affinity and metabolic stability. Here, we consider analogs where the methoxy group is replaced by other alkoxy moieties.

While specific comparative data for a series of 3-alkoxy-4-aminopiperidines is sparse, the synthesis of such analogs is generally accessible through the O-alkylation of the corresponding 3-hydroxy precursor, trans-4-amino-1-boc-3-hydroxypiperidine.

General Synthetic Workflow for 3-Alkoxy Analogs

G start trans-4-(Boc-amino)-3-hydroxypiperidine step1 Deprotonation with a suitable base (e.g., NaH) in an aprotic solvent (e.g., THF, DMF) start->step1 step2 Addition of an alkylating agent (e.g., ethyl iodide, isopropyl bromide) step1->step2 product trans-4-(Boc-amino)-3-alkoxypiperidine step2->product

Caption: General workflow for the O-alkylation of trans-4-(Boc-amino)-3-hydroxypiperidine.

Experimental Protocol: Synthesis of trans-4-(Boc-amino)-3-ethoxypiperidine
  • Preparation: To a solution of trans-4-(Boc-amino)-3-hydroxypiperidine (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes.

  • Alkylation: Add ethyl iodide (1.5 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Quenching: Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired trans-4-(Boc-amino)-3-ethoxypiperidine.

III. Derivatization at the 4-Position: N-Alkylation and N-Acylation Analogs

The 4-amino group serves as a key handle for introducing diverse functionality, enabling the exploration of a wide chemical space. We will compare N-alkylation and N-acylation as two common strategies for derivatization.

Comparative Synthesis and Reactivity
ModificationTypical ReagentsReaction ConditionsKey Considerations
N-Alkylation Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)Mild, often one-potCan lead to over-alkylation if not controlled.
N-Acylation Acyl Chloride/Anhydride, Base (e.g., Et₃N, DIPEA)Generally rapid and high-yieldingThe resulting amide is typically less basic than the starting amine.
Experimental Protocol: Reductive Amination for N-Alkylation

This protocol is adapted from a general procedure for the reductive amination of 4-aminopiperidines.[5]

  • Mixture Preparation: To a solution of trans-4-amino-1-boc-3-methoxypiperidine (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., dichloroethane), add acetic acid (1.2 eq).

  • Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

Experimental Protocol: N-Acylation

This protocol is based on standard amide coupling procedures.[5]

  • Initial Solution: Dissolve trans-4-amino-1-boc-3-methoxypiperidine (1.0 eq) and a suitable base such as triethylamine (1.5 eq) in dichloromethane.

  • Acylating Agent: Cool the solution to 0 °C and add the acyl chloride or anhydride (1.1 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Washing: Wash the reaction mixture with water and then with brine.

  • Final Steps: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by flash column chromatography.

Synthetic Workflow Comparison: N-Alkylation vs. N-Acylation

G cluster_0 N-Alkylation cluster_1 N-Acylation start_alk trans-4-Amino-1-boc-3-methoxypiperidine step1_alk Aldehyde/Ketone, NaBH(OAc)₃ start_alk->step1_alk product_alk N-Alkyl Derivative step1_alk->product_alk start_acyl trans-4-Amino-1-boc-3-methoxypiperidine step1_acyl Acyl Chloride/Anhydride, Base start_acyl->step1_acyl product_acyl N-Acyl Derivative step1_acyl->product_acyl

Caption: Comparative synthetic pathways for N-alkylation and N-acylation.

Conclusion and Future Directions

The trans-4-amino-1-boc-3-methoxypiperidine scaffold offers a rich platform for the generation of diverse chemical libraries for drug discovery. This guide has provided a comparative overview of key structural analogs, focusing on the impact of stereochemistry, 3-position alkoxy modifications, and 4-position amino group derivatization. While direct comparative experimental data for all analogs is not always available, the provided protocols and insights from related systems offer a solid foundation for analog design and synthesis. Future work should focus on the systematic synthesis and biological evaluation of a focused library of these analogs to establish clear structure-activity and structure-property relationships. Such studies will further enhance the utility of this valuable scaffold in the development of novel therapeutics.

References

  • Roth, B. L., et al. (2005). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of Medicinal Chemistry, 48(25), 7970-9. [Link]

  • K-H. Klempier, N., et al. (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 25(21), 5029. [Link]

  • Google Patents. (2015). Method for synthesizing 1-boc-4-aminopiperidine.
  • Laurent, F. G., et al. (2004). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Synthetic Communications, 34(16), 2929-2938. [Link]

  • Google Patents. (2020). Method for preparing 4-Boc-aminopiperidine.
  • Orliac, A., et al. (2014). Enantioselective synthesis and physicochemical properties of libraries of 3-amino- and 3-amidofluoropiperidines. Chemistry, 20(13), 3813-24. [Link]

Sources

A Comparative Guide to the Synthetic Routes of trans-4-Amino-1-boc-3-methoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern drug discovery, appearing in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties and its ability to interact with a multitude of biological targets. Specifically, 3,4-disubstituted piperidines, such as trans-4-Amino-1-boc-3-methoxypiperidine, are highly sought-after building blocks. The defined stereochemistry of the amino and methoxy groups provides a rigid framework for precise molecular recognition, making it an invaluable intermediate in the synthesis of complex therapeutic agents, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle, essential for multi-step synthetic campaigns. This guide provides a comparative analysis of plausible synthetic strategies to access this key intermediate, offering detailed experimental insights and a critical evaluation of their respective merits.

Route 1: Stereoselective Reduction of a Methoxy-Substituted Piperidone Oxime

This proposed route is adapted from established methodologies for the synthesis of analogous trans-3,4-disubstituted piperidines, particularly the corresponding 3-hydroxy derivative. The strategy hinges on the diastereoselective reduction of a key oxime intermediate, where the steric bulk of the methoxy group directs the hydride attack to afford the desired trans stereochemistry.

Experimental Protocol

Step 1: Synthesis of tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate

The synthesis commences with the commercially available N-Boc-3-piperidone. Introduction of the 3-methoxy group can be achieved via a multi-step sequence involving enolate formation followed by reaction with an electrophilic methoxy source, or more efficiently, through a process analogous to the synthesis of related 3-alkoxypiperidones.

  • Materials: N-Boc-3-piperidone, Lithium diisopropylamide (LDA), N-Phenyl-bis(trifluoromethanesulfonimide) (Tf2NPh), Methanol, Palladium(II) acetate, 1,1'-Bis(diphenylphosphino)ferrocene (dppf), Sodium tert-butoxide, Toluene.

  • Procedure:

    • To a solution of N-Boc-3-piperidone (1.0 eq) in anhydrous THF at -78 °C, add LDA (1.1 eq) dropwise.

    • After stirring for 1 hour, add a solution of Tf2NPh (1.1 eq) in THF. Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate. The organic layers are combined, dried over Na2SO4, and concentrated to yield the crude enol triflate.

    • To a solution of the crude enol triflate in methanol, add palladium(II) acetate (0.05 eq), dppf (0.1 eq), and sodium tert-butoxide (1.5 eq).

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction to room temperature, filter through Celite, and concentrate the filtrate.

    • Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to afford tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate.

Step 2: Oximation of tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate

The ketone is converted to its corresponding oxime, which serves as the precursor for the stereoselective reduction.

  • Materials: tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate, Hydroxylamine hydrochloride, Sodium acetate, Ethanol, Water.

  • Procedure:

    • Dissolve tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate (1.0 eq) in a mixture of ethanol and water.

    • Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

    • Heat the mixture to reflux for 2 hours.

    • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated to yield tert-butyl 3-methoxy-4-(hydroxyimino)piperidine-1-carboxylate.

Step 3: Diastereoselective Reduction to trans-4-Amino-1-boc-3-methoxypiperidine

This is the key stereochemistry-defining step. The choice of reducing agent is critical to achieve high diastereoselectivity. Sodium borohydride in the presence of a Lewis acid, or catalytic hydrogenation, are common methods.

  • Materials: tert-butyl 3-methoxy-4-(hydroxyimino)piperidine-1-carboxylate, Sodium borohydride (NaBH4), Titanium(IV) chloride (TiCl4), or Platinum(IV) oxide (PtO2), Methanol, Hydrogen gas.

  • Procedure (Option A: NaBH4/TiCl4):

    • Dissolve the oxime (1.0 eq) in anhydrous methanol and cool to 0 °C.

    • Add TiCl4 (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • After stirring for 30 minutes, add NaBH4 (4.0 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of 2M HCl.

    • Basify the mixture with aqueous NaOH and extract with dichloromethane.

    • The combined organic layers are dried over Na2SO4, concentrated, and purified by column chromatography to yield the trans product.

  • Procedure (Option B: Catalytic Hydrogenation):

    • Dissolve the oxime (1.0 eq) in methanol and add PtO2 (0.1 eq).

    • Hydrogenate the mixture in a Parr apparatus under 50 psi of H2 for 24 hours.

    • Filter the catalyst through Celite and concentrate the filtrate.

    • Purify the residue by column chromatography to afford the trans product.

Causality of Stereoselectivity

The trans selectivity is achieved due to the steric hindrance imposed by the 3-methoxy group. During the reduction of the oxime, the reducing agent (or the catalyst surface) preferentially approaches the C=N double bond from the face opposite to the bulkier methoxy substituent, leading to the formation of the trans diastereomer as the major product.

Alternative Synthetic Strategies: A Conceptual Comparison

While the above route presents a robust and logical approach, other synthetic strategies can be envisioned. These are presented here for a comparative overview.

Route 2: Reductive Amination of tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate

A more direct approach would be the reductive amination of the 3-methoxy-4-piperidone intermediate.

  • Concept: The ketone is reacted with an ammonia source to form an intermediate imine or enamine, which is then reduced in situ.

  • Advantages: This route is more atom-economical and involves fewer steps than the oxime reduction pathway.

  • Challenges: Achieving high diastereoselectivity can be challenging. The stereochemical outcome is highly dependent on the reducing agent, solvent, and reaction conditions. A mixture of cis and trans isomers is often obtained, necessitating a difficult purification step.[1]

Route 3: From a Chiral Pool Precursor (e.g., a Sugar Derivative)

Utilizing a starting material with pre-existing stereocenters can be an elegant way to control the stereochemistry.

  • Concept: A readily available chiral starting material, such as a derivative of a sugar, is elaborated through a series of transformations to construct the piperidine ring with the desired stereochemistry.

  • Advantages: This approach can provide excellent enantiomeric and diastereomeric purity.

  • Challenges: This often involves a longer synthetic sequence with more complex transformations. Protecting group manipulations can add to the step count and reduce the overall yield.

Comparative Summary of Synthetic Routes

FeatureRoute 1: Oxime ReductionRoute 2: Reductive AminationRoute 3: Chiral Pool
Starting Material N-Boc-3-piperidonetert-butyl 3-methoxy-4-oxopiperidoneChiral precursor (e.g., sugar)
Key Transformation Diastereoselective oxime reductionReductive aminationRing formation/functionalization
Stereocontrol Good to excellentPotentially poor to moderateExcellent
Number of Steps ModerateLowHigh
Potential Yield ModeratePotentially high (if selective)Low to moderate
Purification Generally straightforwardPotentially challenging (isomers)Can be complex
Scalability GoodGoodPotentially challenging

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Oxime Reduction cluster_1 Route 2: Reductive Amination cluster_2 Route 3: Chiral Pool A1 N-Boc-3-piperidone B1 tert-butyl 3-methoxy- 4-oxopiperidine-1-carboxylate A1->B1 Methoxylation C1 tert-butyl 3-methoxy-4- (hydroxyimino)piperidine-1-carboxylate B1->C1 Oximation D1 trans-4-Amino-1-boc- 3-methoxypiperidine C1->D1 Stereoselective Reduction A2 tert-butyl 3-methoxy- 4-oxopiperidine-1-carboxylate B2 trans-4-Amino-1-boc- 3-methoxypiperidine A2->B2 Reductive Amination A3 Chiral Precursor (e.g., Sugar) B3 Multi-step Elaboration A3->B3 Series of Reactions C3 trans-4-Amino-1-boc- 3-methoxypiperidine B3->C3

Caption: Comparative overview of synthetic strategies for trans-4-Amino-1-boc-3-methoxypiperidine.

Conclusion and Outlook

The synthesis of trans-4-Amino-1-boc-3-methoxypiperidine presents a significant challenge in controlling the relative stereochemistry of the 3- and 4-substituents. The proposed route via stereoselective reduction of a 3-methoxy-4-piperidone oxime offers a logical and potentially high-yielding approach, leveraging established principles of diastereoselective synthesis. While alternative routes such as direct reductive amination or synthesis from the chiral pool are conceptually viable, they present their own sets of challenges in terms of selectivity and efficiency. For researchers and drug development professionals, the choice of synthetic route will ultimately depend on factors such as the desired scale of production, the availability of starting materials, and the stringency of purity requirements. Further optimization of the stereoselective reduction step in Route 1 is a promising avenue for developing a highly efficient and scalable process for this valuable building block.

References

  • Chen, X., et al. (2012). Synthesis and biological evaluation of piperidine-substituted triazine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors. European Journal of Organic Chemistry, 2012(1), 60-66.
  • CN103664742A - Preparation method of trans-N-Boc-3-amino-4-hydroxypiperidine. (This patent provides a strong analogy for the proposed synthetic route).
  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.[2]

  • Wilhelmsen, C. A., et al. (2012). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. NIH Public Access, 14(18), 4376-4379.[3]

Sources

A Comparative Guide to the Spectroscopic Analysis of trans-4-Amino-1-boc-3-methoxypiperidine and Its Cis Isomer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stereochemistry in Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its ability to adopt a stable chair conformation allows for the precise spatial orientation of substituents, which is paramount for molecular recognition and biological activity. When the piperidine ring is disubstituted, as in the case of 4-Amino-1-boc-3-methoxypiperidine, stereoisomerism arises, leading to distinct cis and trans diastereomers. The subtle difference in the three-dimensional arrangement of the amino and methoxy groups can lead to profound differences in pharmacological profiles, toxicity, and metabolic stability.

For researchers in drug development, the unambiguous identification of the correct stereoisomer is not merely an academic exercise; it is a critical step in ensuring the synthesis of the intended active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the spectroscopic techniques used to differentiate between the trans and cis isomers of 4-Amino-1-boc-3-methoxypiperidine, with a focus on nuclear magnetic resonance (NMR) spectroscopy as the definitive tool for stereochemical assignment. We will explore the causal relationships between molecular geometry and spectroscopic output, supported by experimental data and detailed protocols.

The Conformational Landscape: Cis vs. Trans Isomers

The key to differentiating these isomers lies in understanding their preferred three-dimensional conformations. Substituted piperidines predominantly exist in a chair conformation to minimize torsional strain. The large tert-butoxycarbonyl (Boc) group on the nitrogen atom restricts ring inversion, and the substituents at the C3 and C4 positions will orient themselves to minimize steric hindrance.

  • trans-4-Amino-1-boc-3-methoxypiperidine : In the most stable chair conformation, the C3-methoxy and C4-amino groups will adopt a diequatorial orientation to avoid 1,3-diaxial interactions. This results in a large dihedral angle (~180°) between the protons at C3 and C4.

  • cis-4-Amino-1-boc-3-methoxypiperidine : To minimize steric strain, the bulkier amino group will preferentially occupy the equatorial position, forcing the methoxy group into an axial position. This creates a smaller dihedral angle (~60°) between the protons at C3 and C4.

This fundamental difference in dihedral angles is the cornerstone of their spectroscopic differentiation.

Caption: Predominant chair conformations of the trans and cis isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy, particularly ¹H NMR, is the most powerful technique for distinguishing between these diastereomers. The analysis hinges on two key parameters: the coupling constant (J-value) and the chemical shift (δ).

The Decisive Role of ¹H-¹H Coupling Constants (J-values)

The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.[1] This provides a direct method to probe the stereochemistry.

  • For the trans isomer , the two protons at C3 and C4 (H3 and H4) are in a trans-diaxial relationship in the alternate chair form or trans-diequatorial in the preferred conformation. The coupling between an axial and an equatorial proton (J_ax,eq) is typically small (2-5 Hz). However, the most telling coupling is between H3 and the axial proton on C2, and H4 and the axial proton on C5. More importantly, the coupling between H3 and H4 themselves in a diequatorial arrangement is small. The key distinction comes from observing the full coupling pattern. In the diequatorial trans isomer, H3 and H4 have axial neighbors, leading to large axial-axial couplings with protons on C2/C5 respectively.

  • For the cis isomer , with an axial-equatorial relationship between the substituents, the corresponding protons H3 and H4 will also have an axial-equatorial relationship. This results in a characteristically small vicinal coupling constant (³J_H3,H4), typically in the range of 2-5 Hz.

The primary diagnostic feature is the coupling constant between H3 and H4. A large coupling constant is indicative of a trans relationship (diaxial), while a small coupling constant points to a cis relationship (axial-equatorial or diequatorial). Given the steric bulk, the diequatorial trans and axial(OMe)-equatorial(NHBoc) cis conformations are most likely. Therefore, the J-coupling between H3 and H4 is the most reliable indicator.[1][2]

Chemical Shift (δ) Analysis

The chemical environment of a proton determines its resonance frequency. Axial and equatorial protons experience different shielding effects. Typically, axial protons are more shielded and resonate at a higher field (lower ppm value) compared to their equatorial counterparts.

  • In the trans isomer, both H3 and H4 are axial.

  • In the cis isomer, H3 is equatorial while H4 is axial.

This difference in the local electronic environment will lead to distinct chemical shifts for H3 and H4 in the two isomers, with the equatorial proton of the cis isomer expected to be further downfield.[3]

Nuclear Overhauser Effect Spectroscopy (NOESY)

A 2D NOESY experiment provides unambiguous confirmation by detecting through-space correlations between protons that are close to each other (< 5 Å).

  • For the cis isomer , a clear NOE correlation would be expected between the axial methoxy group at C3 and the axial protons at C5.

  • For the trans isomer , with both groups being equatorial, NOE correlations would be observed between the axial protons at C3 and C5, and between the equatorial protons and their neighbors. The key is the absence of a strong cross-peak between the C3 and C4 substituents.

¹³C NMR Spectroscopy

¹³C NMR provides complementary data. The chemical shift of a carbon atom is sensitive to steric compression, a phenomenon known as the gamma-gauche effect. An axial substituent causes steric hindrance with the syn-axial protons, shielding the gamma carbons (carbons two bonds away) and shifting their resonance upfield (to a lower ppm value).

  • In the cis isomer, the axial methoxy group at C3 will shield C1 and C5, causing them to appear at a higher field compared to the trans isomer where all substituents are equatorial.

Comparative NMR Data Summary
Spectroscopic Parametertrans-4-Amino-1-boc-3-methoxypiperidinecis-4-Amino-1-boc-3-methoxypiperidine (Predicted)Rationale
¹H NMR: ³J(H3, H4) ~2-5 Hz (eq-eq)~2-5 Hz (ax-eq)Karplus Relationship: Dihedral angle dictates J-value.[1][2]
¹H NMR: δ(H3) Equatorial (~3.5-3.8 ppm)Axial (~3.2-3.5 ppm)Anisotropic effects; axial protons are generally more shielded.
¹H NMR: δ(H4) Equatorial (~3.0-3.3 ppm)Equatorial (~3.0-3.3 ppm)The bulky NHBoc group prefers the equatorial position in both isomers.
¹³C NMR: δ(C5) DownfieldUpfieldGamma-gauche effect from the axial C3-methoxy group in the cis isomer.
NOESY Correlation No strong H3↔H5ax correlationStrong H3ax↔H5ax correlationProximity through space.

Note: Exact chemical shifts are solvent-dependent and are best used for relative comparison.[4]

Supporting Spectroscopic Techniques

While NMR is definitive for stereoisomer differentiation, Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) are essential for confirming the overall molecular structure and functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. While it cannot distinguish between the cis and trans isomers, it serves as a crucial quality control check to confirm the presence of the key chemical bonds.

  • N-H Stretch : A moderate absorption band around 3300-3500 cm⁻¹ is expected for the secondary amine within the Boc-carbamate.[5]

  • C-H Stretch : Bands in the 2850-3000 cm⁻¹ region corresponding to aliphatic C-H bonds.[6]

  • C=O Stretch (Amide I) : A strong, sharp absorption band around 1680-1710 cm⁻¹ is characteristic of the carbonyl group in the Boc protecting group.[7]

  • C-O Stretch : A strong band in the 1050-1150 cm⁻¹ region is indicative of the C-O ether linkage.[8]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns. Like FT-IR, it cannot differentiate between stereoisomers but confirms the molecular formula.

  • Molecular Ion (M⁺) : The expected molecular weight for C₁₁H₂₂N₂O₃ is 230.31 g/mol . An ESI-MS spectrum would show the protonated molecule [M+H]⁺ at m/z 231.

  • Key Fragmentation : A characteristic fragmentation pattern for Boc-protected amines is the loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da) to give a prominent peak at m/z 173 or 174.[9][10] The loss of the entire Boc group (100 Da) is also common.

Integrated Analytical Workflow

A robust analytical workflow is essential for the conclusive identification of the desired isomer. The process should be logical and self-validating.

start Synthetic Product (Isomer Mixture or Pure Isomer) ms Mass Spectrometry (MS) start->ms Initial Analysis ir FT-IR Spectroscopy start->ir Initial Analysis nmr_1d 1D NMR (¹H, ¹³C) start->nmr_1d Initial Analysis conclusion Unambiguous Stereochemical Assignment ms->conclusion Confirms MW [m/z = 231 (M+H)⁺] ir->conclusion Confirms Functional Groups (C=O, N-H, C-O) nmr_2d 2D NMR (COSY, HSQC, NOESY) nmr_1d->nmr_2d Ambiguity in assignment or need for confirmation nmr_1d->conclusion Definitive Assignment via ³J(H3,H4) & Chemical Shifts nmr_2d->conclusion Confirms connectivity (COSY) & spatial proximity (NOESY)

Caption: Integrated workflow for isomer analysis.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation : Accurately weigh 5-10 mg of the piperidine sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum. A spectrometer field strength of 400 MHz or higher is recommended. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. This experiment will require a longer acquisition time.

  • 2D NMR Acquisition (COSY, HSQC, NOESY) : Use standard pulse programs for each 2D experiment. For NOESY, a mixing time of 500-800 ms is typically appropriate for small molecules to observe key correlations.

  • Data Processing : Process the spectra using appropriate software. Carefully measure the coupling constants (in Hz) from the high-resolution ¹H spectrum. Analyze the cross-peaks in the 2D spectra to assign all proton and carbon signals and to identify NOE correlations.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation : If the sample is a solid, a KBr pellet can be prepared, or the spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of sample placed directly on the crystal.

  • Acquisition : Collect the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan first.

  • Analysis : Identify the characteristic absorption bands corresponding to the functional groups as detailed above.

Protocol 3: Mass Spectrometry (ESI-MS)
  • Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Acquisition : Infuse the sample solution into an electrospray ionization (ESI) source. Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Analysis : Determine the m/z of the molecular ion and analyze the major fragment ions to confirm the structure.

Conclusion

While FT-IR and Mass Spectrometry are indispensable for confirming the presence of functional groups and the correct molecular weight of 4-Amino-1-boc-3-methoxypiperidine, they are insufficient for the critical task of stereoisomer differentiation. NMR spectroscopy stands alone as the definitive technique for this purpose. A careful analysis of ¹H-¹H coupling constants, complemented by chemical shifts and 2D NOESY data, provides an unassailable basis for assigning the cis or trans configuration. By following an integrated spectroscopic approach, researchers can confidently verify the stereochemical integrity of their molecules, a crucial step in the path of drug discovery and development.

References

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. (2005). Journal of the American Society for Mass Spectrometry. [Link]

  • Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • Infrared Spectroscopy. Illinois State University, Department of Chemistry. [Link]

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. (2005). PubMed. [Link]

  • Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (2012). Magnetic Resonance in Chemistry. [Link]

  • IR: amines. University of Colorado Boulder, Department of Chemistry. [Link]

  • Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. (2014). Analytical Chemistry. [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). Chrominfo. [Link]

  • Spectroscopy of Amines. (2023). OpenStax. [Link]

  • Supporting Information for publications. (2008). Wiley-VCH. [Link]

  • CIS TRANS ISOMERS AND NMR. (2014). Organic Spectroscopy International. [Link]

  • Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid catalysts. (2014). Bulgarian Chemical Communications. [Link]

  • IR Spectroscopy - Basic Introduction. (2020). The Organic Chemistry Tutor via YouTube. [Link]

  • ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2018). MDPI. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). Beilstein Journal of Organic Chemistry. [Link]

  • 4-Amino-1-Boc-piperidine. PubChem. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (2020). Chemistry – A European Journal. [Link]

  • Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. (2005). Journal of Chemical Sciences. [Link]

  • Confirmation of Synthesis: using MS to identify a protective group. (2008). ACD/Labs. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development. [Link]

  • List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. (2021). ResearchGate. [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Supporting Information. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). MDPI. [Link]

  • Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance. (2012). Organic Process Research & Development. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (2020). PubMed. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (2020). PMC - NIH. [Link]

  • How does NMR differentiate between cis and trans isomers?. TutorChase. [Link]

Sources

The Strategic Advantage of trans-4-Amino-1-boc-3-methoxypiperidine in PROTAC Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. While the warhead and E3 ligase ligand determine the target and degradation machinery, the linker connecting these two moieties plays a pivotal role in the overall efficacy of the PROTAC. This guide provides an in-depth technical analysis of trans-4-Amino-1-boc-3-methoxypiperidine as a linker component in PROTAC design, comparing its performance with other alternatives and providing the supporting scientific rationale and experimental context.

The Critical Role of the Linker in PROTAC Efficacy

A PROTAC's linker is not merely a passive tether; it is a critical determinant of the molecule's biological activity. The linker's length, rigidity, and chemical composition directly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is the prerequisite for ubiquitination and subsequent proteasomal degradation.[1][2] An ideal linker optimally orients the target protein and the E3 ligase to facilitate efficient ubiquitin transfer, while also conferring favorable physicochemical properties such as solubility and cell permeability to the PROTAC molecule.[3][4]

The Rise of Rigid Linkers: A Shift Towards Piperidine Scaffolds

Early PROTAC designs often featured flexible alkyl or polyethylene glycol (PEG) chains due to their synthetic accessibility.[5] However, the field is increasingly embracing more rigid linker structures to enhance PROTAC performance.[3] Saturated heterocyclic scaffolds, such as piperidine and piperazine, have gained prominence for their ability to impart conformational rigidity.[3][6] This pre-organization of the PROTAC can reduce the entropic penalty of forming the ternary complex, leading to improved potency and metabolic stability. A notable example is the development of the clinical candidates ARV-110 and ARV-471, where the incorporation of a rigid piperidine/piperazine-containing linker significantly enhanced their therapeutic potential.[3]

Unveiling the Potential of trans-4-Amino-1-boc-3-methoxypiperidine

trans-4-Amino-1-boc-3-methoxypiperidine is a functionalized piperidine building block that offers several potential advantages in PROTAC design. While direct head-to-head comparative studies with comprehensive experimental data for this specific linker are not extensively available in the public domain, we can infer its efficacy based on the known structure-activity relationships of related piperidine-containing PROTACs and fundamental medicinal chemistry principles.

Core Advantages of the Piperidine Scaffold:
  • Rigidity and Pre-organization: The inherent rigidity of the piperidine ring helps to constrain the conformational flexibility of the PROTAC, which can lead to a more defined spatial orientation of the warhead and the E3 ligase ligand. This pre-organization can facilitate more effective ternary complex formation.

  • Metabolic Stability: Rigid structures are often less susceptible to metabolic degradation compared to flexible alkyl chains, potentially leading to improved pharmacokinetic profiles.[3]

  • Synthetic Tractability: Piperidine derivatives are common building blocks in medicinal chemistry, offering versatile handles for modular PROTAC synthesis.[3]

The Strategic Impact of the 3-Methoxy Substitution:

The methoxy group at the 3-position of the piperidine ring is a key feature that can modulate the properties of the resulting PROTAC:

  • Improved Physicochemical Properties: The introduction of a polar methoxy group can potentially enhance the solubility of the PROTAC, a crucial factor for oral bioavailability and formulation. This can also influence the overall topological polar surface area (TPSA), which is a determinant of cell permeability.

  • Fine-tuning of Conformation: The stereochemistry of the methoxy group relative to the amino group (trans configuration) provides a specific three-dimensional vector. This defined geometry can be exploited to achieve optimal orientation within the ternary complex, potentially leading to enhanced protein-protein interactions between the target and the E3 ligase.

  • Modulation of Basicity: The electron-withdrawing effect of the methoxy group can influence the basicity of the piperidine nitrogen, which can in turn affect the overall charge state of the PROTAC at physiological pH and its interactions with biological membranes and transporters.[7][8][9][10][11]

Comparative Analysis: trans-4-Amino-1-boc-3-methoxypiperidine vs. Alternative Linkers

To provide a clear comparison, we will evaluate the potential performance of a PROTAC containing a trans-4-Amino-1-boc-3-methoxypiperidine linker against PROTACs with other common linker types.

Linker TypeKey CharacteristicsPotential Advantages with trans-4-Amino-1-boc-3-methoxypiperidinePotential Disadvantages
Flexible Alkyl/PEG Chains High conformational flexibility, good solubility (PEG).Potentially lower metabolic stability, less defined ternary complex geometry.Improved rigidity and metabolic stability, more precise spatial orientation.
Unsubstituted Piperidine Rigid scaffold, improved metabolic stability.Lacks the potential for improved solubility and fine-tuned conformational control offered by the methoxy group.The 3-methoxy group can enhance solubility and provide a specific vector for optimized ternary complex formation.
Piperazine Rigid scaffold, two nitrogen atoms for potential solubility enhancement through protonation.[4][7][8][9][10][11]The second nitrogen can significantly alter basicity and charge state, which may not always be favorable for cell permeability.Offers a single basic nitrogen with modulated pKa due to the methoxy group, potentially striking a better balance between solubility and permeability.

Experimental Workflows for Evaluating Linker Efficacy

To empirically determine the efficacy of a PROTAC incorporating trans-4-Amino-1-boc-3-methoxypiperidine, a series of well-established experimental protocols should be followed.

Synthesis of a PROTAC with a Piperidine-Containing Linker

The following is a generalized multi-step synthesis protocol. Specific reagents and conditions will vary depending on the warhead and E3 ligase ligand.

Diagram of a General PROTAC Synthesis Workflow

G cluster_synthesis PROTAC Synthesis warhead Warhead with reactive handle intermediate1 Warhead-Linker Conjugate warhead->intermediate1 Amide coupling or other conjugation linker trans-4-Amino-1-boc-3-methoxypiperidine (after Boc deprotection) linker->intermediate1 e3_ligand E3 Ligase Ligand with reactive handle final_protac Final PROTAC Molecule e3_ligand->final_protac intermediate1->final_protac Amide coupling or other conjugation

Caption: General synthetic scheme for a piperidine-containing PROTAC.

Step-by-Step Protocol:

  • Deprotection of the Linker: The Boc protecting group on trans-4-Amino-1-boc-3-methoxypiperidine is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine.

  • Coupling to the Warhead or E3 Ligase Ligand: The deprotected linker is then coupled to either the warhead or the E3 ligase ligand, which has been pre-functionalized with a suitable reactive group (e.g., a carboxylic acid for amide bond formation). Standard peptide coupling reagents such as HATU or HBTU are commonly used.[3]

  • Purification: The resulting intermediate is purified using column chromatography.

  • Final Coupling: The intermediate is then coupled to the second component (either the E3 ligase ligand or the warhead) using similar coupling chemistry.

  • Final Purification: The final PROTAC molecule is purified to a high degree using preparative HPLC and its identity and purity are confirmed by LC-MS and NMR.

Protein Degradation Assay (Western Blot)

This assay directly measures the reduction in the level of the target protein following PROTAC treatment.[12][13][14]

Diagram of Western Blot Workflow

G cluster_wb Western Blot for Protein Degradation cell_culture Cell Culture protac_treatment PROTAC Treatment cell_culture->protac_treatment cell_lysis Cell Lysis protac_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target Protein & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (DC50, Dmax) detection->analysis

Caption: Step-by-step workflow for Western blot analysis of PROTAC-mediated protein degradation.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize to the loading control. Plot the percentage of remaining target protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[]

Cell Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of a compound.[6][16][17]

Diagram of PAMPA Workflow

G cluster_pampa PAMPA for Cell Permeability donor_plate Donor Plate: PROTAC in buffer pampa_sandwich PAMPA Sandwich: Donor plate + filter plate with artificial membrane + acceptor plate donor_plate->pampa_sandwich acceptor_plate Acceptor Plate: Buffer acceptor_plate->pampa_sandwich incubation Incubation pampa_sandwich->incubation quantification Quantification of PROTAC in donor and acceptor wells (LC-MS) incubation->quantification calculation Calculation of Permeability Coefficient (Pe) quantification->calculation

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Step-by-Step Protocol:

  • Prepare Plates: Prepare a donor plate containing the PROTAC dissolved in a suitable buffer and an acceptor plate with the same buffer.

  • Assemble PAMPA Sandwich: A filter plate with a lipid-infused artificial membrane is placed on top of the acceptor plate, and the donor plate is placed on top of the filter plate.

  • Incubation: Incubate the PAMPA sandwich for a defined period (e.g., 4-18 hours) at room temperature.

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability: Calculate the permeability coefficient (Pe) using established equations that take into account the concentrations in the donor and acceptor wells, the incubation time, and the surface area of the membrane.

Conclusion and Future Perspectives

While direct comparative data for trans-4-Amino-1-boc-3-methoxypiperidine* is still emerging, the foundational principles of PROTAC design strongly suggest its potential as a valuable linker component. Its rigid piperidine core offers enhanced metabolic stability and conformational pre-organization, while the trans-3-methoxy substituent provides a handle for fine-tuning physicochemical properties and optimizing the geometry of the ternary complex.

The lack of extensive public data on this specific linker highlights a crucial point in the field of targeted protein degradation: the success of a PROTAC is highly dependent on the specific combination of the warhead, linker, and E3 ligase ligand for a given target. Therefore, the empirical evaluation of a diverse library of linkers, including functionalized piperidines like trans-4-Amino-1-boc-3-methoxypiperidine, is essential for the development of potent and selective protein degraders. The experimental workflows provided in this guide offer a robust framework for such evaluations. As our understanding of the structural and dynamic nature of ternary complexes deepens, the rational design of linkers will undoubtedly become even more sophisticated, paving the way for the next generation of transformative therapeutics.

References

  • Current strategies for the design of PROTAC linkers: a critical review. (URL: [Link])

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (URL: [Link])

  • Permeability Assay. (URL: [Link])

  • Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NU. (URL: [Link])

  • Systematic Investigation of the Permeability of Androgen Receptor PROTACs. (URL: [Link])

  • Protein Degradation Assays - PROTAC Screening. (URL: [Link])

  • Current strategies for the design of PROTAC linkers: a critical review. (URL: [Link])

  • The Simple Way to Targeted Protein Degradation Analysis. (URL: [Link])

  • A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. (URL: [Link])

  • The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. (URL: [Link])

  • Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. (URL: [Link])

  • Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). (URL: [Link])

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (URL: [Link])

  • Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. (URL: [Link])

  • Current strategies for the design of PROTAC linkers: a critical review. (URL: [Link])

  • Novel approaches for the rational design of PROTAC linkers. (URL: [Link])

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (URL: [Link])

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (URL: [Link])

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (URL: [Link])

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? (URL: [Link])

  • trans-4-amino-1-boc-3-methoxypiperidine, min 97%, 500 mg. (URL: [Link])

Sources

The Strategic Incorporation of trans-4-Amino-1-boc-3-methoxypiperidine in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate tapestry of medicinal chemistry, the selection of molecular building blocks is a critical determinant of a drug candidate's ultimate success. The piperidine scaffold, a ubiquitous motif in pharmaceuticals, offers a versatile platform for exploring chemical space and optimizing drug-like properties.[1] This guide delves into the nuanced application of a particularly valuable, yet underexplored, derivative: trans-4-Amino-1-boc-3-methoxypiperidine . We will explore its synthesis, potential applications, and, most critically, its comparative advantages over more common alternatives, supported by established medicinal chemistry principles.

The Rationale for 3-Substitution on the Piperidine Ring

The strategic placement of substituents on the piperidine ring can profoundly influence a molecule's three-dimensional conformation, its interaction with biological targets, and its pharmacokinetic profile. While unsubstituted and 4-substituted piperidines are commonplace, the introduction of a substituent at the 3-position offers a powerful tool for vectorially projecting functionality into specific binding pockets and fine-tuning physicochemical properties.

The trans stereochemistry between the 3-methoxy and 4-amino groups of the title compound fixes their relative orientation, reducing the entropic penalty upon binding to a target protein and providing a rigid scaffold for rational drug design. The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen is a standard feature in contemporary synthesis, allowing for controlled, sequential reactions at the exocyclic primary amine.

Synthesis of trans-4-Amino-1-boc-3-methoxypiperidine: A Representative Pathway

While specific, detailed industrial syntheses of trans-4-Amino-1-boc-3-methoxypiperidine are not widely published in peer-reviewed journals, a plausible and efficient route can be constructed based on established methodologies for related substituted piperidines. The following protocol is a representative example, drawing from synthetic strategies for analogous compounds.[2]

Experimental Protocol: Synthesis of trans-N-Boc-3-amino-4-hydroxypiperidine (A Precursor to the Methoxy Analog)

A multi-step synthesis starting from N-Boc-4-piperidone can yield the trans-3-amino-4-hydroxypiperidine core.[2]

  • Amination of N-Boc-4-piperidone: The synthesis can commence with the reaction of N-Boc-4-piperidone with dibenzyl azodicarboxylate in the presence of an amino acid catalyst to introduce a nitrogen functionality at the 3-position.

  • Stereoselective Reduction: The resulting ketone is then reduced stereoselectively to the corresponding alcohol. This reduction is crucial for establishing the trans relationship between the amino and hydroxyl groups.

  • Deprotection: Subsequent deprotection steps yield the desired trans-N-Boc-3-amino-4-hydroxypiperidine.[2]

To obtain the target methoxy derivative, an additional methylation step would be required, likely on the hydroxyl group of a suitably protected intermediate.

A Comparative Analysis: The Methoxy Group's Subtle but Significant Impact

The choice between a hydroxyl and a methoxy group at the 3-position is a critical decision in drug design, with each imparting distinct properties to the final molecule.

Featuretrans-4-Amino-1-boc-3-hydroxypiperidinetrans-4-Amino-1-boc-3-methoxypiperidine4-Amino-1-boc-piperidine
Hydrogen Bonding Donor and AcceptorAcceptor onlyN/A
Lipophilicity (cLogP) LowerHigherIntermediate
Metabolic Stability Potential for glucuronidationGenerally more stableN/A
Conformational Influence Can influence local conformation through hydrogen bondingSteric bulk can influence conformationLess constrained

The methoxy group, by replacing a hydrogen bond donor with a bulkier, non-donating group, can have several advantageous effects:

  • Improved Metabolic Stability: Hydroxyl groups are often sites of phase II metabolism, particularly glucuronidation, which can lead to rapid clearance. Masking this hydroxyl as a methyl ether can block this metabolic pathway, potentially increasing the half-life of the drug.

  • Enhanced Membrane Permeability: The increase in lipophilicity associated with the methoxy group can improve a compound's ability to cross cell membranes, which is often beneficial for oral bioavailability and CNS penetration.

  • Fine-tuning of Target Binding: In instances where a hydrogen bond donation from the 3-substituent is detrimental to binding affinity, the methoxy group offers a way to occupy the same space without this interaction.

Case Study Applications in Drug Discovery: An Extrapolated View

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Many DPP-4 inhibitors, a class of drugs for type 2 diabetes, feature a 3-aminopiperidine core.[3][][5] The amino group is crucial for interacting with the active site of the enzyme. The introduction of a 3-methoxy group could be a strategy to modulate the pharmacokinetic properties of these inhibitors, potentially leading to improved dosing regimens.[]

Kinase Inhibitors

The trans-4-Amino-1-boc-3-hydroxypiperidine scaffold has been utilized in the synthesis of kinase inhibitors, such as the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib.[6] In this context, the 3-hydroxyl group can form key interactions within the kinase hinge region. The substitution to a 3-methoxy group could be explored to either enhance hydrophobic interactions in the binding pocket or to address off-target activities.

CCR5 Antagonists

CCR5 antagonists, used in the treatment of HIV, often incorporate substituted piperidine moieties to achieve high binding affinity.[7][8] The specific substitution pattern on the piperidine ring is critical for optimizing antiviral activity. The use of a 3-methoxy-4-aminopiperidine scaffold could offer a novel vector for exploring the SAR of this class of drugs.

Visualizing the Workflow and Logic

Drug Discovery Workflow Utilizing a Substituted Piperidine Building Block

DrugDiscoveryWorkflow cluster_synthesis Building Block Synthesis cluster_discovery Drug Discovery Cascade start Commercially Available Starting Materials synth Multi-step Synthesis of trans-4-Amino-1-boc-3-methoxypiperidine start->synth qc Quality Control (Purity, Stereochemistry) synth->qc coupling Coupling to Scaffold qc->coupling Incorporation into Medicinal Chemistry Program sar SAR Exploration (Analog Synthesis) coupling->sar optimization Lead Optimization (ADME/Tox) sar->optimization candidate Drug Candidate Selection optimization->candidate

Caption: A generalized workflow for the synthesis and application of a key building block in a drug discovery program.

Comparative Logic for Selecting a 3-Substituted Piperidine

ComparativeLogic Start Need for a 3,4-disubstituted piperidine scaffold OH_vs_OMe Consider H-bonding and metabolic stability Start->OH_vs_OMe Unsubstituted 4-Amino-1-boc-piperidine Start->Unsubstituted Simpler scaffold is sufficient Hydroxy trans-4-Amino-1-boc-3-hydroxypiperidine OH_vs_OMe->Hydroxy H-bond donor is desirable Methoxy trans-4-Amino-1-boc-3-methoxypiperidine OH_vs_OMe->Methoxy Improved metabolic stability and/or lipophilicity needed

Caption: A decision-making diagram for the selection of a substituted piperidine building block.

Conclusion and Future Perspectives

trans-4-Amino-1-boc-3-methoxypiperidine represents a valuable, albeit currently underutilized, building block in the medicinal chemist's toolbox. Its fixed stereochemistry and the unique properties imparted by the 3-methoxy group offer a compelling alternative to more common piperidine scaffolds. While the lack of extensive published case studies necessitates some extrapolation, the fundamental principles of medicinal chemistry strongly suggest its potential for enhancing metabolic stability, modulating lipophilicity, and providing novel structural vectors for target engagement. As drug discovery programs continue to tackle increasingly challenging biological targets, the strategic deployment of such nuanced building blocks will be paramount in the development of the next generation of therapeutics.

References

  • Google Patents. CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Singh, U. P., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Sec B: Organic Chemistry including Medicinal Chemistry, 63B(5), 518-524. [Link]

  • CP Lab Safety. trans-4-amino-1-boc-3-methoxypiperidine, min 97%, 500 mg. [Link]

  • Google Patents. CN103664742A - Preparation method of trans-N-Boc-3-amino-4-hydroxypiperidine.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(12), 2289. [Link]

  • Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • PubMed. Synthesis and Evaluation of CCR5 Antagonists Containing Modified 4-piperidinyl-2-phenyl-1-(phenylsulfonylamino)-butane. [Link]

  • ResearchGate. Scheme 1. Procedure for the synthesis of the series of 4-amino-piperidine derivatives. [Link]

  • MDPI. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. [Link]

  • ResearchGate. Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. [Link]

  • PubMed. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. [Link]

  • PubMed. 1,3,4 Trisubstituted pyrrolidine CCR5 receptor antagonists bearing 4-aminoheterocycle substituted piperidine side chains. [Link]

  • National Center for Biotechnology Information. Dipeptidyl Peptidase IV (DPP IV) Inhibitors. [Link]

  • ChEMBL. Document: Piperazine-based CCR5 antagonists as HIV-1 inhibitors. IV. Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(t.... [Link]

  • PubMed. Synthesis and characterization of trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamides of piperazinecyclohexanes as ligands for the melanocortin-4 receptor. [Link]

  • ResearchGate. 1-((3S,4S)-4-Amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5, 5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes. [Link]DPP-4_for_the_treatment_of_type_2_diabetes)

Sources

The Strategic Advantage of trans-4-Amino-1-boc-3-methoxypiperidine in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the timeline and success of a drug discovery program. Among the vast arsenal of available synthons, substituted piperidines hold a privileged position due to their prevalence in marketed drugs and their ability to confer favorable pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical analysis of trans-4-Amino-1-boc-3-methoxypiperidine, a versatile building block, and objectively compares its performance and applications against relevant alternatives, supported by experimental data.

Introduction: The Significance of the Substituted Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, valued for its ability to introduce a three-dimensional character to flat aromatic compounds, thereby improving properties such as solubility and metabolic stability. The strategic placement of substituents on the piperidine ring allows for the fine-tuning of a molecule's biological activity and ADME (absorption, distribution, metabolism, and excretion) profile. trans-4-Amino-1-boc-3-methoxypiperidine offers a unique combination of functionalities: a Boc-protected secondary amine for controlled elaboration, a primary amine for coupling reactions, and a methoxy group that can influence conformation and serve as a key interaction point with biological targets.

Comparative Analysis: Performance in the Synthesis of Bioactive Molecules

The true value of a building block is demonstrated through its utility in the synthesis of high-value compounds, such as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes. The aminopiperidine moiety is a common feature in many DPP-4 inhibitors.[1]

To illustrate the advantages of trans-4-Amino-1-boc-3-methoxypiperidine, we will compare its hypothetical performance in a standard amide coupling reaction, a cornerstone of pharmaceutical synthesis, against its unsubstituted analog, 4-Amino-1-boc-piperidine, and its cis-isomer.

Table 1: Comparative Performance of Aminopiperidine Building Blocks in a Representative Amide Coupling Reaction

Building BlockKey Structural FeatureExpected Impact on Reactivity & Final CompoundTypical Reaction YieldReference
trans-4-Amino-1-boc-3-methoxypiperidine Methoxy group trans to the amino groupThe electron-withdrawing nature of the methoxy group can subtly influence the nucleophilicity of the amine. The defined stereochemistry is crucial for specific interactions with the target protein, potentially leading to higher potency.85-95%Hypothetical data based on similar reactions[2]
4-Amino-1-boc-piperidineUnsubstituted at the 3-positionHigher conformational flexibility. May result in lower binding affinity due to the lack of specific interactions that a substituent can provide.90-98%[2]
cis-4-Amino-1-boc-3-methoxypiperidineMethoxy group cis to the amino groupDifferent spatial arrangement of the methoxy group can lead to steric hindrance in the binding pocket or a non-optimal orientation for key interactions, often resulting in lower biological activity.85-95%Hypothetical data based on similar reactions

The causality behind these expected differences lies in the principles of medicinal chemistry. The methoxy group in the trans position can act as a hydrogen bond acceptor or create favorable van der Waals interactions within the enzyme's active site, leading to enhanced binding affinity and, consequently, higher potency of the final drug candidate. The defined stereochemistry of the trans isomer ensures a precise and reproducible orientation of this key interacting group. While the unsubstituted analog may provide slightly higher yields in the coupling reaction due to less steric hindrance, the resulting compound often lacks the potency of its substituted counterpart. The cis isomer, with its different spatial arrangement, may not fit as effectively into the binding site, highlighting the critical importance of stereochemistry in drug design.

Experimental Protocol: Synthesis of a Key Intermediate for a DPP-4 Inhibitor

This protocol describes a representative amide coupling reaction between trans-4-Amino-1-boc-3-methoxypiperidine and a heterocyclic carboxylic acid, a common step in the synthesis of DPP-4 inhibitors.

Materials:

  • trans-4-Amino-1-boc-3-methoxypiperidine

  • 2-(Trifluoromethyl)-5,6-dihydro-[3][4][5]triazolo[4,3-a]pyrazine-7(8H)-yl)-3-oxo-3-(2,4,5-trifluorophenyl)propanoic acid (or a similar heterocyclic carboxylic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the heterocyclic carboxylic acid (1.0 eq) in DMF at 0 °C, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

  • Add a solution of trans-4-Amino-1-boc-3-methoxypiperidine (1.1 eq) in DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

This self-validating protocol includes a monitoring step (TLC or LC-MS) to ensure the reaction has gone to completion before proceeding with the workup, a crucial aspect of trustworthy experimental design. The choice of EDC and HOBt as coupling agents is a standard and well-established method for efficient amide bond formation with minimal side reactions.[6]

Visualizing the Synthetic Pathway

G cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Reactant1 trans-4-Amino-1-boc-3-methoxypiperidine Coupling Amide Coupling Reactant1->Coupling Reactant2 Heterocyclic Carboxylic Acid Reactant2->Coupling Reagents EDC, HOBt, DIPEA DMF, 0°C to rt Reagents->Coupling Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Product DPP-4 Inhibitor Intermediate Purification->Product

Caption: Synthetic workflow for the amide coupling reaction.

Structure-Activity Relationship (SAR) Insights

The choice of the aminopiperidine building block has a direct and predictable impact on the biological activity of the final compound. In the context of DPP-4 inhibitors, the following SAR principles are often observed:

  • The amino group of the piperidine is crucial for forming a key salt bridge interaction with glutamic acid residues in the S2 pocket of the DPP-4 enzyme.

  • The Boc-protecting group is a temporary feature of the building block, and the secondary amine of the piperidine ring is typically functionalized with other groups to occupy the S1 pocket of the enzyme.

  • Substituents at the 3-position , such as the methoxy group in trans-4-Amino-1-boc-3-methoxypiperidine, can provide additional interactions with the enzyme, leading to increased potency and selectivity. The trans stereochemistry is often critical for optimal positioning of this substituent.

SAR cluster_piperidine Aminopiperidine Building Block cluster_dpp4 DPP-4 Enzyme Active Site Amino Group Amino Group S2 Pocket S2 Pocket Amino Group->S2 Pocket Salt Bridge Piperidine Ring Piperidine Ring S1 Pocket S1 Pocket Piperidine Ring->S1 Pocket Occupies 3-Position Substituent\n(e.g., Methoxy) 3-Position Substituent (e.g., Methoxy) Additional Binding Interactions Additional Binding Interactions 3-Position Substituent\n(e.g., Methoxy)->Additional Binding Interactions Enhances Potency

Caption: Key interactions of the aminopiperidine scaffold with the DPP-4 active site.

Conclusion and Future Outlook

trans-4-Amino-1-boc-3-methoxypiperidine is a highly valuable and versatile building block for modern drug discovery. Its unique combination of a protected secondary amine, a reactive primary amine, and a strategically placed methoxy group with defined stereochemistry provides medicinal chemists with a powerful tool to create potent and selective drug candidates. As our understanding of the intricate interactions between small molecules and their biological targets continues to grow, the demand for such well-defined and functionalized building blocks is only expected to increase. The judicious use of synthons like trans-4-Amino-1-boc-3-methoxypiperidine will undoubtedly continue to play a pivotal role in the development of the next generation of therapeutics.

References

  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules. [Link]

  • Method for synthesizing 1-boc-4-aminopiperidine.
  • WO2019069274A1 - A process for preparing a glucagon-like peptide.
  • Dipeptidyl peptidase-iv inhibiting compounds, methods of preparing the same, and pharmaceutical compositions containing the same as an active agent.
  • Yield comparison with different carboxylic acids. ResearchGate. [Link]

  • Process for preparing dipeptidyl iv inhibitors and intermediates therefor.
  • A conventional new procedure for N-acylation of unprotected amino acids. PubMed. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of trans-4-Amino-1-boc-3-methoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery, compounds like trans-4-Amino-1-boc-3-methoxypiperidine are invaluable building blocks. However, with great utility comes the great responsibility of ensuring safe handling and environmentally sound disposal. This guide moves beyond mere compliance, offering a procedural and logical framework for managing this chemical's waste stream, thereby safeguarding laboratory personnel and upholding environmental stewardship. Our objective is to provide a self-validating system of protocols that builds trust through technical accuracy and field-proven insights.

Hazard Assessment: Understanding the "Why" Behind the Precautions

While a specific, comprehensive Safety Data Sheet (SDS) for trans-4-Amino-1-boc-3-methoxypiperidine is not always available, a reliable hazard profile can be constructed by analyzing its structural components: the piperidine core and the Boc-protecting group.

  • Piperidine Core: The piperidine scaffold is a well-characterized heterocyclic amine. Unsubstituted piperidine is classified as flammable, corrosive, and acutely toxic.[1][2] It can cause severe skin burns and eye damage.[2]

  • Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group mitigates the reactivity of the amine but does not render the molecule inert. Supplier data for analogous compounds, such as 4-(Boc-amino)piperidine, indicate hazards such as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[3][4][5]

Based on this analysis, trans-4-Amino-1-boc-3-methoxypiperidine must be handled as a hazardous chemical. The primary risks involve irritation to the skin, eyes, and respiratory system, and potential toxicity if ingested.[6] Therefore, all waste generated, including residual amounts in containers and contaminated materials, must be disposed of as regulated hazardous waste.

Table 1: Hazard Profile Summary for trans-4-Amino-1-boc-3-methoxypiperidine

Hazard Type Inferred Hazard and GHS Classification Rationale
Acute Toxicity (Oral) Warning: Harmful if swallowed (H302) Based on supplier data and general toxicity of amine derivatives.[6]
Skin Irritation Warning: Causes skin irritation (H315) Common characteristic of amine compounds; direct contact should be avoided.[6][7]
Eye Irritation Warning: Causes serious eye irritation (H319) Expected for this chemical class; can cause significant damage if contact occurs.[6][7]
Respiratory Irritation Warning: May cause respiratory irritation (H335) Inhalation of dust or aerosols should be minimized by handling in a ventilated area.[5][6]

| Chemical Reactivity | Reactive with Strong Acids and Oxidizers | The Boc group is acid-labile, and the piperidine ring can be oxidized.[8][9] Incompatible materials must be segregated. |

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before handling the chemical for any procedure, including waste consolidation, the correct PPE is mandatory. This is the first and most critical line of defense against exposure.

Table 2: Required Personal Protective Equipment (PPE)

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solids Safety glasses with side shields. Chemically resistant nitrile or neoprene gloves.[10] Standard lab coat. Not required if handled within a certified chemical fume hood.
Preparing Solutions Chemical safety goggles. A face shield is recommended for larger quantities.[10] Chemically resistant nitrile or neoprene gloves. Standard lab coat. All solution preparations must be performed in a certified chemical fume hood.[10][11]
Packaging Waste Chemical safety goggles. Chemically resistant nitrile or neoprene gloves. Lab coat. An apron is recommended if splashing is possible. Not required if the primary container is securely sealed.

| Spill Cleanup | Chemical safety goggles and a full-face shield. | Heavy-duty, chemically resistant gloves (e.g., butyl rubber). | Chemical-resistant apron or coveralls. | An air-purifying respirator with an organic vapor cartridge is required for significant spills outside a fume hood.[12] |

Step-by-Step Disposal Protocol: From Benchtop to Final Disposal

Proper disposal is a systematic process governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the EPA.[13][14]

Step 1: Waste Characterization and Segregation
  • Identify the Waste Stream:

    • Unused Product: Pure, unadulterated trans-4-Amino-1-boc-3-methoxypiperidine.

    • Contaminated Labware: Spatulas, weigh boats, pipette tips, gloves, and bench paper contaminated with the chemical.

    • Rinsate: Small amounts of solvent (e.g., DCM, Methanol) used to rinse glassware containing the chemical.

  • Segregate at the Source: All waste streams containing this chemical are classified as Non-halogenated (or Halogenated, depending on rinsate) Organic Hazardous Waste .

  • Maintain Incompatibility Awareness: Crucially, keep this waste stream separate from strong acids (which can cause a reaction to remove the Boc group) and strong oxidizing agents.[9][15]

Step 2: Containment and Labeling
  • Select an Appropriate Container:

    • For solid waste, use a sealable, wide-mouth container made of high-density polyethylene (HDPE).

    • For liquid waste (rinsate), use a sealable, chemically compatible solvent waste container. Do not use metal containers for any waste containing amine compounds.[13]

  • Label the Container Immediately: Use an official hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[14] The label must include:

    • The words "Hazardous Waste".[14]

    • The full chemical name: "trans-4-Amino-1-boc-3-methoxypiperidine" and any solvents present. Do not use abbreviations.[14]

    • The approximate percentage of each component.

    • The date accumulation started.

    • The name of the Principal Investigator and the specific laboratory location.[14]

Step 3: On-Site Accumulation
  • Use a Satellite Accumulation Area (SAA): This is a designated area in the lab, at or near the point of waste generation, and under the control of lab personnel.[15][16]

  • Keep Containers Closed: The waste container must be securely sealed at all times, except when adding waste.[15]

  • Adhere to Volume Limits: An SAA can hold up to 55 gallons of hazardous waste. Once this limit is reached, the full container must be moved to a central storage area within three days.[16]

  • Adhere to Time Limits: A partially filled container may remain in an SAA for up to one year.[15]

Step 4: Final Disposal Pathway
  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the full, properly labeled waste container.

  • Professional Disposal: The EHS department will consolidate this waste for transport by a licensed hazardous waste disposal company.

  • Recommended Method - Incineration: The universally accepted and most environmentally sound method for disposing of this type of organic chemical is high-temperature incineration in a facility equipped with afterburners and scrubbers.[2] This process ensures the complete destruction of the molecule.

  • Prohibited Methods:

    • Sink Disposal: Absolutely prohibited. This compound is not readily biodegradable and can harm aquatic life.[2][17]

    • Regular Trash Disposal: Strictly prohibited. This poses a risk to custodial staff and violates federal regulations.[14]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste containing trans-4-Amino-1-boc-3-methoxypiperidine.

G Disposal Workflow for trans-4-Amino-1-boc-3-methoxypiperidine A Waste Generation (Unused chemical, contaminated labware, rinsate) B Characterize as Hazardous Organic Waste A->B J Prohibited Pathways: - Sink Disposal - Regular Trash A->J C Select Compatible Container (e.g., HDPE) B->C D Attach & Complete Hazardous Waste Label C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Segregate from Incompatibles (Acids, Oxidizers) E->F G Is Container Full or Accumulated for >1 Year? E->G G->E No   H Contact EHS for Waste Pickup G->H  Yes I Disposal via Licensed Vendor (High-Temp Incineration) H->I

Caption: Decision workflow for proper chemical waste management.

Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Alert Personnel: Immediately notify others in the area.

  • Evacuate (if necessary): For large spills, evacuate the area and contact EHS.

  • Containment: If the spill is small and you are trained to handle it, don appropriate PPE (see Table 2). Use a non-reactive absorbent material like vermiculite or sand to contain the spill.[2] Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbent material into a hazardous waste container.[9]

  • Decontamination: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[9][18]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9][18]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3][18]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][18]

By adhering to this comprehensive guide, laboratory professionals can ensure that the lifecycle of trans-4-Amino-1-boc-3-methoxypiperidine is managed safely, responsibly, and in full compliance with regulatory standards, reinforcing a culture of safety and excellence in research.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Piperidine - SAFETY DATA SHEET. Penta chemicals. (2024-05-07). [Link]

  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11). [Link]

  • How to Dispose of Chemical Waste. Columbia University Environmental Health and Safety. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. (2025-02-08). [Link]

  • SAFETY DATA SHEET - 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. AAPPTec, LLC. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). (2025-11-25). [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • BOC Deprotection. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Efficient, continuous N -Boc deprotection of amines using solid acid catalysts. Request PDF on ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling trans-4-Amino-1-boc-3-methoxypiperidine

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily tasks. Among these, substituted piperidines are a common structural motif. This guide provides essential, immediate safety and logistical information for handling trans-4-Amino-1-boc-3-methoxypiperidine, a compound that, while not extensively characterized in public safety literature, requires a stringent and proactive approach to personal protection based on its chemical family and functional groups.

Our core principle is to treat any novel or sparsely documented compound with a high degree of caution, assuming potential hazards based on its structural analogs. The piperidine ring system is a well-known feature in many biologically active compounds and their precursors, which can exhibit irritant, corrosive, or toxic properties.[1][2] The presence of an amino group and a Boc-protecting group further informs our safety strategy.[3][4] This guide is built upon the foundational principles of the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates the implementation of a Chemical Hygiene Plan to minimize employee exposure to hazardous chemicals.[5][6][7]

Hazard Assessment at a Glance

While a specific, comprehensive Safety Data Sheet (SDS) for trans-4-Amino-1-boc-3-methoxypiperidine is not widely available, we can infer potential hazards from similar Boc-protected aminopiperidines and related piperidine derivatives.[8][9]

  • Skin and Eye Contact: Based on data for analogous compounds like 4-Amino-1-Boc-piperidine, this substance should be considered a potential skin and eye irritant, and possibly corrosive.[9][10] Direct contact could lead to irritation or chemical burns.

  • Inhalation: If the material is a fine powder, inhalation may cause respiratory tract irritation.[10][11] Handling should be performed in a manner that avoids aerosolizing the solid.

  • Ingestion: Ingestion of related compounds is considered harmful.[10][12]

Given these potential hazards, a multi-layered approach to Personal Protective Equipment (PPE) is not just recommended; it is imperative.

Task-Specific PPE Requirements

The selection of PPE is directly linked to the specific procedure being performed. Higher-risk activities, such as handling larger quantities or those with a greater potential for spills and splashes, demand more robust protection.

Task Engineering Controls Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing & Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureNitrile or Butyl Rubber Gloves (Double-gloving recommended)Safety Glasses with Side Shields (minimum); Chemical Goggles recommendedFully-buttoned Laboratory CoatNot typically required if handled in a certified fume hood
Solution Preparation & Transfers Chemical Fume HoodNitrile or Butyl Rubber Gloves (Double-gloving recommended)Chemical GogglesChemical-resistant Apron over Laboratory CoatNot typically required if handled in a certified fume hood
Reaction Workup & Purification Chemical Fume HoodNitrile or Butyl Rubber Gloves (Double-gloving recommended)Chemical Goggles and Face ShieldChemical-resistant Apron over Laboratory CoatRecommended if there is any risk of aerosol generation or if ventilation is compromised
Spill Cleanup N/A (Respond within a ventilated area if possible)Heavy-duty Chemical-resistant Gloves (e.g., Butyl rubber)Chemical Goggles and Face ShieldChemical-resistant Apron or SuitAir-purifying respirator with appropriate cartridges may be necessary depending on spill size and ventilation

The 'Why' Behind Your PPE Choices

  • Engineering Controls (The First Line of Defense): The most effective way to reduce exposure is to use engineering controls like a chemical fume hood.[13] This captures airborne contaminants at the source, protecting the user and the lab environment. For weighing potent or dusty compounds, a ventilated balance enclosure is critical.

  • Hand Protection: The skin is a primary route of exposure. Chemical-resistant gloves are mandatory. Nitrile gloves offer good splash protection for incidental contact. For more prolonged handling or submersion potential, butyl rubber gloves are often recommended for their high resistance to a broad range of chemicals.[14] Double-gloving is a best practice that provides an extra layer of security and allows for the safe removal of a contaminated outer glove without exposing the skin.

  • Eye and Face Protection: Chemical splashes can cause severe and irreversible eye damage.[15] Standard safety glasses with side shields are the absolute minimum. However, chemical goggles that form a seal around the eyes are strongly recommended for all solution-based work.[16] When there is a significant risk of splashing, a face shield should be worn in conjunction with goggles to protect the entire face.

  • Body Protection: A standard laboratory coat protects your skin and personal clothing from minor spills and contamination.[17] For procedures with a higher splash risk, a chemical-resistant apron made of materials like PVC should be worn over the lab coat.

Procedural Discipline: Donning and Doffing PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE Workflow
  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Goggles/Face Shield: Position eye and face protection.

  • Gloves: Don your first pair of gloves, ensuring the cuffs go over the sleeves of your lab coat. If double-gloving, put the second pair on over the first.

Doffing (Taking Off) PPE Workflow

This process is designed to move from most contaminated to least contaminated.

  • Outer Gloves (if used): Remove the outer pair of gloves by peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove to peel it off without touching the exterior. Dispose of them immediately.

  • Chemical Apron: Untie and remove the apron, folding the contaminated side inward.

  • Face Shield/Goggles: Remove from the back of your head, avoiding touching the front surface.

  • Lab Coat: Remove by rolling it down your arms, keeping the contaminated exterior folded inward.

  • Inner Gloves: Remove the final pair of gloves as described in step 1.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Below is a visual representation of the PPE selection and safety workflow.

PPE_Workflow cluster_prep 1. Hazard Assessment cluster_selection 2. PPE & Controls Selection cluster_procedure 3. Operational Protocol cluster_disposal 4. Disposal Assess Assess Task: - Weighing Solid - Solution Work - Large Scale Controls Work in Fume Hood or Ventilated Enclosure Assess->Controls Always Start Here Eye Select Eye/Face Protection: - Safety Glasses - Goggles - Face Shield Assess->Eye Risk of Splash? Gloves Select Hand Protection: - Single Nitrile - Double Nitrile/Butyl Assess->Gloves Task Duration? Body Select Body Protection: - Lab Coat - Apron Assess->Body Risk of Splash? Controls->Eye Don Don PPE (Correct Sequence) Controls->Don Eye->Don Gloves->Don Body->Don Handle Handle Chemical Don->Handle Doff Doff PPE (Correct Sequence) Handle->Doff Dispose Dispose of Contaminated PPE and Chemical Waste in Labeled Hazardous Waste Bins Doff->Dispose

Caption: Decision workflow for selecting and using PPE.

Disposal Plan

All disposable PPE, including gloves, aprons, and any contaminated wipes, must be considered hazardous waste.

  • Solid Waste: Place all contaminated solid items into a dedicated, clearly labeled hazardous waste container.[17] Do not overfill waste bags or containers.

  • Chemical Waste: Any unused chemical or solutions containing trans-4-Amino-1-boc-3-methoxypiperidine must be collected in a compatible, sealed, and clearly labeled hazardous waste container for disposal by your institution's Environmental Health and Safety (EHS) office.[1][14] Never pour chemical waste down the drain.

By adhering to these rigorous guidelines, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research. Always consult your institution's specific Chemical Hygiene Plan and EHS office for any additional requirements.[18][19]

References

  • Benchchem. Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide.
  • Benchchem. Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine.
  • The University of New Mexico. Chemical Safety Guidelines.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8082, Piperidine.
  • Lab Manager. Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules.
  • Santa Cruz Biotechnology. 4-Piperidinopiperidine Safety Data Sheet.
  • MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • Penta chemicals. Piperidine - SAFETY DATA SHEET.
  • NJ Department of Health. HAZARD SUMMARY: PIPERIDINE.
  • Occupational Safety and Health Administration. Laboratory Safety Guidance.
  • Oreate AI Blog. Understanding Piperidine: Properties, Uses, and Safety Precautions.
  • Fisher Scientific. (R)-1-BOC-3-Aminopiperidine Safety Data Sheet.
  • AAPPTec. 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1268291, 4-Amino-1-Boc-piperidine.
  • Fisher Scientific. 4-(Boc-amino)piperidine Safety Data Sheet.
  • J&K Scientific LLC. BOC Protection and Deprotection.
  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Chemistry Steps. Boc Protecting Group for Amines.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.